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Core Science & Biosynthesis

Foundational

L-Methionine Benzyl Ester: Structural Characterization, Physicochemical Properties, and Synthetic Methodologies

Executive Summary In the landscape of peptide synthesis and prodrug development, the orthogonal protection of amino acid functional groups is paramount. L-methionine benzyl ester (often isolated as its p-toluenesulfonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptide synthesis and prodrug development, the orthogonal protection of amino acid functional groups is paramount. L-methionine benzyl ester (often isolated as its p-toluenesulfonate or hydrochloride salt) serves as a critical C-terminal protected building block[1]. While the benzyl ester provides robust protection against unwanted polymerization during peptide coupling, the presence of methionine’s methylthio ether side chain introduces unique physicochemical challenges—namely, an increased susceptibility to α-carbon racemization during synthesis and the poisoning of transition metal catalysts during deprotection.

This whitepaper provides an in-depth technical analysis of L-methionine benzyl ester, detailing its structural properties, the causality behind modern enantiopure synthetic protocols, and strategic workarounds for its implementation in complex peptide workflows.

Structural and Physicochemical Profiling

L-methionine benzyl ester is formed via the esterification of the carboxyl group of L-methionine with benzyl alcohol. The resulting molecule features a highly flexible, hydrophobic backbone with multiple hydrogen bond acceptors, making it highly soluble in organic solvents but necessitating salt formation (e.g., with p-toluenesulfonic acid) for stable, solid-state isolation[2].

Table 1: Physicochemical and Computed Properties of L-Methionine Benzyl Ester

PropertyValueSource / Methodology
IUPAC Name benzyl (2S)-2-amino-4-methylsulfanylbutanoate (Lexichem TK 2.7.0)[1]
Molecular Formula C₁₂H₁₇NO₂S[1]
Molecular Weight 239.34 g/mol [1]
Exact Mass 239.098 Da[1]
Topological Polar Surface Area 77.6 Ų (Cactvs 3.4.8.18)[1]
XLogP3-AA 1.7 (XLogP3 3.0)[1]
Rotatable Bonds 7[1]
CAS Number (Free Base) 63649-07-0[3]
CAS Number (p-TsOH Salt) 68739-90-2[4],[5]

Synthetic Methodology: Overcoming the Racemization Bottleneck

Traditionally, the synthesis of amino acid benzyl esters relies on the Fischer-Speier esterification, utilizing p-toluenesulfonic acid (p-TsOH) as both a catalyst and a salt-forming agent. The reaction requires the continuous azeotropic removal of water to drive the equilibrium toward the ester[2].

The Racemization Problem: Historically, benzene or toluene were the azeotropic solvents of choice. However, as demonstrated by , the use of refluxing toluene (b.p. 110°C) for L-methionine esterification leads to significant racemization of the α-chiral center[2]. This is driven by the electron-withdrawing capacity of the methylthio side chain, which increases the acidity of the α-proton at elevated temperatures[2]. To maintain enantiomeric purity (>95% e.e.), modern protocols substitute toluene with greener, lower-boiling alternatives such as 2-methyltetrahydrofuran (Me-THF, b.p. 71°C) or cyclohexane[6].

Workflow Step1 1. Reagent Assembly L-Met + BnOH + p-TsOH Step2 2. Azeotropic Reflux Me-THF (71°C) / Dean-Stark Step1->Step2 Heat Step3 3. Phase Separation Cooling to Room Temp Step2->Step3 -H2O Step4 4. Crystallization Addition of Ethyl Acetate Step3->Step4 Step5 5. Isolation Enantiopure L-Met-OBn·TsOH Step4->Step5 Filter

Workflow for the azeotropic synthesis of L-methionine benzyl ester p-toluenesulfonate.

Self-Validating Protocol: Synthesis in Me-THF

Objective: Synthesize the C-terminal protected benzyl ester of L-methionine while strictly avoiding racemization.

  • Reaction Assembly: Suspend L-methionine (1.0 eq) and p-TsOH·H₂O (1.2 eq) in Me-THF. Add benzyl alcohol (5.0 eq).

    • Causality:p-TsOH serves a dual purpose. It acts as the acid catalyst for the esterification and immediately protonates the resulting ester to form a stable sulfonate salt, protecting the primary amine from unwanted side reactions.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 71°C) using a Dean-Stark apparatus. Maintain reflux overnight[6].

    • Causality: Continuous removal of water pushes the equilibrium toward the product. Me-THF is chosen explicitly over toluene because its lower boiling point prevents the thermal racemization of the sensitive L-methionine α-chiral center[2],[6].

    • Validation Checkpoint: The heterogeneous suspension will gradually become a homogeneous solution at reflux. The continuous collection of water in the Dean-Stark trap serves as a real-time indicator of reaction progress. The theoretical yield of water (1.0 eq) must be observed before proceeding.

  • Product Isolation: Cool the reaction mixture to room temperature. The product will typically separate as a dense, oily phase[2].

  • Crystallization: Add cold ethyl acetate to the mixture to precipitate the L-methionine benzyl ester p-toluenesulfonate salt. Filter and wash with cold ethyl acetate.

    • Causality: Ethyl acetate acts as a highly effective anti-solvent for the highly polar p-toluenesulfonate salt, forcing it out of solution while keeping the unreacted benzyl alcohol and organic impurities dissolved.

    • Validation Checkpoint: The immediate precipitation of a white crystalline solid confirms the successful formation of the salt. If the product remains an oil, it indicates residual water; trituration with cold diethyl ether is required to force crystallization.

Application in Peptide Synthesis: The Thioether Dilemma

In peptide synthesis, the benzyl ester (OBn) is a highly valued orthogonal protecting group for the C-terminus. It is typically cleaved via catalytic hydrogenolysis (H₂, Pd/C) without affecting acid-labile N-terminal groups like Boc[7],[8].

The Thioether Dilemma: L-methionine presents a critical failure point in standard workflows. The thioether sulfur atom in the methionine side chain is a potent Lewis base that strongly coordinates to the palladium metal surface. This effectively poisons the transition metal catalyst, halting hydrogenolysis and preventing deprotection.

As an application scientist, one must anticipate this failure mode. When designing synthetic routes for methionine-containing peptides, the benzyl ester must be cleaved using non-catalytic, orthogonal methods. The preferred alternatives are strong acid treatments (e.g., anhydrous HF, TFMSA, or HBr in acetic acid), which proceed via an SN1/SN2 cleavage mechanism rather than relying on surface-metal catalysis.

Deprotection Met Peptide-Met-OBn (Protected C-Terminus) PathA Catalytic Hydrogenolysis (H2, Pd/C) Met->PathA PathB Strong Acid Cleavage (HF or HBr/AcOH) Met->PathB Fail Reaction Fails (Pd Catalyst Poisoned by Sulfur) PathA->Fail Thioether binding Success Successful Cleavage (Peptide-Met-OH) PathB->Success SN1/SN2 mechanism

Orthogonal deprotection pathways for methionine-containing benzyl esters.

References

  • National Center for Biotechnology Information. "L-methionine benzyl ester | C12H17NO2S | CID 11673142." PubChem. Available at:[Link]

  • Bolchi, C., Bavo, F., Pallavicini, M. "A green alternative to THF: Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction." ResearchGate. Available at:[Link]

  • ChemBK. "L-methionine benzyl ester p-toluenesulfonate - Physico-chemical Properties." ChemBK Database. Available at:[Link]

Sources

Exploratory

Engineering C-Terminal Protection: The Mechanism and Methodologies of L-Methionine Benzyl Ester in Peptide Synthesis

Executive Summary The utilization of L-methionine benzyl ester (H-Met-OBzl) for C-terminal protection is a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase synthesis strategies. While th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The utilization of L-methionine benzyl ester (H-Met-OBzl) for C-terminal protection is a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase synthesis strategies. While the benzyl ester provides robust orthogonality against the mild acids and bases used during peptide chain elongation, the thioether side chain of methionine introduces severe mechanistic complications during final deprotection. This whitepaper provides an in-depth mechanistic analysis of the "Sulfur Problem"—specifically S-alkylation during acidolysis and catalyst poisoning during hydrogenolysis—and details field-proven, self-validating protocols to bypass these bottlenecks.

The Chemical Logic of Benzyl Ester Protection

In complex peptide synthesis, the C-terminal carboxyl group must be masked to prevent uncontrolled self-condensation and polymerization. Benzyl esters (OBzl) are highly favored in Boc/Bzl chemistry because they are completely stable to the trifluoroacetic acid (TFA) used for iterative N-alpha Boc deprotection, as well as to the tertiary amines (e.g., DIEA) used for neutralization.

The synthesis of the H-Met-OBzl building block relies on a straightforward azeotropic esterification. L-methionine is reacted with benzyl alcohol in the presence of p-toluenesulfonic acid (TsOH) in a refluxing solvent (typically toluene or benzene). The continuous removal of water via a Dean-Stark apparatus drives the equilibrium toward the ester, yielding L-Met-OBzl·TsOH as a highly stable, crystalline salt[1].

The Deprotection Dilemma: Acidolysis vs. S-Alkylation

The standard method for cleaving benzyl esters is strong acidolysis using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The Causality of S-Alkylation

During HF cleavage, the protonation of the benzyl ester oxygen leads to the heterolytic cleavage of the C-O bond, generating a highly reactive benzyl carbocation. Methionine’s thioether side chain (-S-CH₃) is a "soft" nucleophile with high electron density. Without intervention, the thioether rapidly attacks the benzyl (or tert-butyl) carbocations generated during global deprotection, forming an irreversible S-alkyl sulfonium salt. This side reaction permanently alters the peptide's mass and biological activity.

The Scavenger Mechanism

To prevent S-alkylation, a precise cocktail of nucleophilic scavengers must be employed. Scavengers act as sacrificial sinks for carbocations. A combination of "hard" and "soft" nucleophiles is required:

  • Anisole / p-Cresol (Hard): Intercepts carbocations via electrophilic aromatic substitution.

  • Ethanedithiol (EDT) / Dimethyl Sulfide (DMS) (Soft): Outcompetes the methionine thioether for soft electrophiles, forming volatile or easily separable thioethers.

The "Sulfur Problem": Catalyst Poisoning and Hydrogenolysis Workarounds

For acid-sensitive peptides, catalytic hydrogenation (H₂, Pd/C) is the preferred method for benzyl ester cleavage. However, methionine-containing peptides notoriously fail under standard hydrogenation conditions.

Mechanism of Catalyst Poisoning

The palladium catalyst surface contains empty d-orbitals that facilitate the adsorption and dissociation of H₂ gas. The sulfur atom in methionine possesses two lone pairs of electrons that strongly coordinate to these d-orbitals, effectively coating the palladium surface and deactivating the catalyst.

Bypass Strategy A: Lewis Acid Shielding (BF₃·OEt₂)

To circumvent catalyst poisoning without altering the peptide, boron trifluoride etherate (BF₃·OEt₂) can be added to the hydrogenation mixture[2]. Boron is a strong, "hard" Lewis acid that transiently coordinates with the "soft" Lewis basic lone pairs of the methionine sulfur. This S-BF₃ adduct sterically and electronically shields the sulfur, preventing it from binding to the palladium surface, thereby allowing hydrogenolysis of the benzyl ester to proceed to completion[3].

Bypass Strategy B: The Reversible Met(O) Oxidation Strategy

An elegant alternative is the deliberate oxidation of methionine to methionine sulfoxide[Met(O)] prior to or during synthesis[4].

  • Electronic Alteration: The oxidation state of sulfur shifts, and the highly electronegative oxygen atom withdraws electron density, rendering the sulfur incapable of coordinating with palladium.

  • Solubility Enhancement: Met(O) is significantly more polar than native Met. For highly hydrophobic, aggregation-prone sequences (e.g., amyloid-beta fragments), incorporating Met(O) disrupts intermolecular beta-sheet formation, drastically improving crude purity and HPLC solubility[5].

  • Reversibility: Following cleavage and purification, Met(O) is quantitatively reduced back to native methionine using a redox system such as NH₄I/DMS or TMSBr/EDT[5].

G Start L-Met-OBzl Peptide Deprotection Acid Acidolysis (HF or TFMSA) Start->Acid Standard Boc/Bzl Hydro Catalytic Hydrogenation (H2, Pd/C) Start->Hydro Acid-Sensitive Peptide Scavenger Add Scavengers (EDT, Anisole) Acid->Scavenger Prevent S-Alkylation Poison Catalyst Poisoning by Thioether Hydro->Poison Standard Conditions Success1 Free Peptide (High Yield) Scavenger->Success1 BF3 Lewis Acid Bypass (BF3·OEt2) Poison->BF3 Shield Sulfur MetO Oxidation Bypass (Met -> Met(O)) Poison->MetO Modify Sulfur BF3->Success1 Success2 Free Peptide (Requires Reduction) MetO->Success2

Fig 1. Decision matrix for deprotecting L-Met-OBzl peptides, highlighting bypass strategies.

Mechanism Met Methionine Thioether (-S-CH3) Pd Palladium Surface (Active Catalyst) Met->Pd Lone Pair Donation BF3 BF3·OEt2 Addition Met->BF3 Ox Oxidation (H2O2) Met->Ox Poisoned S-Pd Coordination (Catalyst Deactivated) Pd->Poisoned Shielded S-BF3 Adduct (Lone Pairs Blocked) BF3->Shielded Shielded->Pd No Coordination Active Catalyst Remains Active (Successful Deprotection) Shielded->Active MetO Methionine Sulfoxide (-S(=O)-CH3) Ox->MetO MetO->Pd Steric/Electronic Hindrance MetO->Active

Fig 2. Mechanistic pathways of palladium catalyst poisoning and chemical shielding strategies.

Quantitative Data Presentation

Table 1: Comparison of Deprotection Strategies for Met-OBzl Peptides
Deprotection StrategyKey ReagentsMet Recovery Yield (%)Primary Side ReactionsBest Use Case
Acidolysis Anhydrous HF, Anisole, EDT, DMS85 - 95%S-alkylation (if scavengers are depleted)Standard Boc/Bzl SPPS workflows.
Lewis Acid Hydrogenolysis H₂, 10% Pd/C, BF₃·OEt₂, Methanol90 - 98%Partial methylation of free carboxyl groups[2]Acid-sensitive peptides requiring neutral cleavage.
Met(O) Bypass + Reduction H₂, Pd/C (Cleavage) → NH₄I/DMS (Reduction)95 - 99% (Post-reduction)Incomplete reduction if reaction time is too shortHighly hydrophobic, aggregation-prone peptides[5].
Table 2: Scavenger Efficiencies in Acidolytic Cleavage
Scavenger CocktailS-Alkylation Rate (%)Odor / Toxicity ProfileMechanism of Action
Anisole (5%) ~15 - 20%Low / ModerateHard nucleophile; electrophilic aromatic substitution.
Anisole (5%) + DMS (5%) ~5 - 10%High / ModerateMixed; DMS acts as a sacrificial thioether.
Anisole (5%) + EDT (2.5%) + DMS (2.5%) < 1%Very High / HighComprehensive dual soft/hard nucleophile scavenging.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of L-Met-OBzl·TsOH

Objective: Prepare the C-terminal protected methionine building block.

  • Suspend L-methionine (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in toluene.

  • Add benzyl alcohol (3.0 eq).

  • Reflux the mixture using a Dean-Stark apparatus until the theoretical volume of water is collected (approx. 4-6 hours).

  • Cool the mixture to room temperature. Add diethyl ether to precipitate the L-Met-OBzl·TsOH salt.

  • Validation: Filter and recrystallize from methanol/ether. Confirm identity via LC-MS (Expected [M+H]⁺ for free base = 240.1 Da).

Protocol 2: Acidolytic Deprotection via HF/Scavenger Cocktail

Objective: Cleave the OBzl group while preventing S-alkylation.

  • Transfer the dried peptide-resin to a Teflon HF cleavage vessel.

  • Add the scavenger cocktail: Anisole (5% v/v), DMS (5% v/v), and EDT (2.5% v/v).

  • Condense anhydrous HF (87.5% v/v) into the vessel at -78°C.

  • Stir the mixture at 0°C for 45-60 minutes.

  • Evaporate HF under a stream of N₂. Precipitate the crude peptide using cold diethyl ether.

  • Validation: Analyze crude product via LC-MS. A mass shift of +90 Da indicates undesired S-benzylation.

Protocol 3: BF₃-Etherate Mediated Catalytic Hydrogenolysis

Objective: Cleave the OBzl group via hydrogenation without catalyst poisoning[2].

  • Dissolve the Met-OBzl containing peptide in anhydrous methanol.

  • Add boron trifluoride etherate (BF₃·OEt₂) (10 eq relative to methionine residues).

  • Add 10% Pd/C catalyst (10-20% w/w relative to peptide).

  • Purge the reaction flask with N₂, then introduce H₂ gas via a balloon or Parr shaker (1 atm).

  • Stir vigorously at room temperature for 2-4 hours.

  • Filter the mixture through a Celite pad to remove the catalyst. Evaporate the solvent.

  • Validation: Monitor reaction progress via HPLC. The disappearance of the starting material peak confirms successful deprotection.

Protocol 4: Post-Cleavage Reduction of Met(O)

Objective: Restore native methionine from methionine sulfoxide[5].

  • Dissolve the purified Met(O)-peptide in neat trifluoroacetic acid (TFA).

  • Add ammonium iodide (NH₄I) (10 eq) and dimethyl sulfide (DMS) (20 eq).

  • Stir at room temperature for 30 minutes. The solution will turn yellow/brown due to the generation of iodine (I₂).

  • Quench the reaction by adding a dilute aqueous solution of ascorbic acid until the solution turns colorless.

  • Validation: Analyze via LC-MS. A mass shift of -16 Da confirms the complete reduction of the sulfoxide to the native thioether.

References

  • Kinomura, Y., et al. "Studies on Peptides XVIII. Catalytic Hydrogenation of Methionine-containing Peptides." J-Stage. Available at: [Link]

  • AAPPTEC. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTEC. Available at:[Link]

  • Bolchi, C., et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters." AIR Unimi. Available at: [Link]

  • Thomas, F., et al. "Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides." D-NB.info. Available at: [Link]

  • ACS Publications. "Synthesis of Two Stable Nitrogen Analogues of S-Adenosyl-l-methionine." ACS. Available at: [Link]

  • Rentier, C., et al. "Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins." Teknoscienze. Available at:[Link]

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Foundational

Technical Whitepaper: Solubility Dynamics and Solvent-Driven Workflows for L-Methionine Benzyl Ester

Executive Summary The synthesis and downstream application of L-methionine benzyl ester (L-Met-OBzl) represent a cornerstone in peptide chemistry, chemoenzymatic copolymerization, and the formulation of nucleotide prodru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and downstream application of L-methionine benzyl ester (L-Met-OBzl) represent a cornerstone in peptide chemistry, chemoenzymatic copolymerization, and the formulation of nucleotide prodrugs (ProTides) 1[1]. However, handling this specific amino acid derivative requires a rigorous understanding of its biphasic physical states. As a free base, L-Met-OBzl is a highly lipophilic, unstable oil. To achieve shelf-stability and handleability, it is universally synthesized and stored as a p-toluenesulfonate salt (L-Met-OBzl·TosOH).

As a Senior Application Scientist, I frequently observe that the transition between these two states—and the preservation of the molecule's absolute stereochemistry—is entirely dictated by solvent selection. This guide deconstructs the solubility profile of L-Met-OBzl and provides field-proven, self-validating protocols for its synthesis, crystallization, and free-basing.

Mechanistic Insights on Solvent-Induced Racemization

Novice chemists often default to toluene or benzene for Dean-Stark esterifications due to their excellent water-carrying capacity. However, in the context of L-methionine, toluene is a critical failure point.

The causality behind this failure is rooted in thermodynamics. The higher reflux temperature of toluene (110 °C) compared to cyclohexane (80 °C) provides enough thermal energy to cross the activation barrier for the enolization of the methionine α-carbon. This acidity is exacerbated by the electron-withdrawing nature of the thioether side chain, as expressed by Taft's substituent constant (σ*). Consequently, refluxing in toluene leads to partial or complete racemization of the methionine stereocenter 2[2]. Cyclohexane acts as a superior kinetic trap, allowing azeotropic water removal at 80 °C while preserving absolute stereochemistry[2].

Comparative Solubility Matrix

Understanding the differential solubility between the free base and the tosylate salt is mandatory for designing extraction and purification workflows. The benzyl ester group significantly enhances lipophilicity, which broadens the substrate specificity in downstream enzymatic reactions but complicates solubility in highly polar media3[3].

Table 1: Solubility Profile Matrix for L-Methionine Benzyl Ester

SolventPolarity IndexFree Base SolubilityTosylate Salt SolubilityMechanistic Role in Workflow
Cyclohexane 0.2SolubleInsoluble (Forms dense oil)Azeotropic distillation medium; kinetic trap for stereoconservation.
Toluene 2.4SolubleInsolubleAzeotropic distillation (Not recommended due to thermal racemization).
Dichloromethane (DCM) 3.1MiscibleLow SolubilityBiphasic free-basing and liquid-phase peptide coupling medium.
Ethyl Acetate (EtOAc) 4.4Highly SolubleModerately soluble (hot), crystallizes (cold)Selective crystallization and unreacted benzyl alcohol purging.
N,N-Dimethylformamide 6.4Highly SolubleHighly SolubleUniversal solvent for downstream solid-phase peptide synthesis (SPPS).

Workflow Visualization

SolventWorkflow Start L-Met + Benzyl Alcohol + p-TsOH Catalyst Azeotrope Azeotropic Distillation (Cyclohexane, 80°C) Start->Azeotrope Reflux (-H2O) SaltOil L-Met-OBzl·TosOH (Dense Oily Phase) Azeotrope->SaltOil Phase Separation Cryst Crystallization (Ethyl Acetate Addition) SaltOil->Cryst Solvation of Impurities Solid Pure L-Met-OBzl·TosOH (Crystalline Solid) Cryst->Solid Precipitation / Filtration Extraction Biphasic Free-Basing (DCM / Aq. Na2CO3) Solid->Extraction pH Adjustment (pH > 8) FreeBase L-Met-OBzl Free Base (Miscible in DCM) Extraction->FreeBase Organic Phase Recovery

Fig 1: State transitions and solvent-dependent workflow for L-Methionine Benzyl Ester synthesis.

Self-Validating Experimental Protocols

Protocol A: Stereoconservative Synthesis and Crystallization of L-Met-OBzl·TosOH

This protocol is engineered to prevent the thermal racemization of the methionine stereocenter while ensuring high-purity crystallization[2],[1].

  • Azeotropic Esterification : Suspend L-methionine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and benzyl alcohol (5.0 eq) in cyclohexane.

    • Causality: The excess benzyl alcohol drives the equilibrium toward the ester, while cyclohexane maintains the internal temperature at a safe 80 °C.

  • Phase Separation : Reflux for 12-16 hours using a Dean-Stark trap.

    • Validation Checkpoint 1: The reaction is complete when the theoretical volume of water (approx. 1 eq from esterification + water of hydration from TsOH) is collected. At this stage, the highly ionic tosylate salt will crash out of the non-polar cyclohexane as a dense, intractable oil[2].

  • Solvent Exchange & Crystallization : Decant the supernatant cyclohexane. Dissolve the remaining oily residue in hot ethyl acetate (EtOAc), then cool slowly to 4 °C.

    • Causality: Ethyl acetate (ε=6.0) possesses the exact hydrogen-bond acceptor properties required to solvate trace impurities and unreacted benzyl alcohol, while forcing the thermodynamic precipitation of the L-Met-OBzl·TosOH crystal lattice[2].

    • Validation Checkpoint 2: Chiral HPLC of the resulting white solid should confirm an enantiomeric excess (e.e.) of >95%, validating the kinetic trap.

Protocol B: Biphasic Free-Basing for Downstream Coupling

For peptide coupling (e.g., using DCC/HOBt), the stable tosylate salt must be converted back to the reactive free amine.

  • Biphasic Partitioning : Suspend the purified L-Met-OBzl·TosOH in a 1:1 biphasic mixture of Dichloromethane (DCM) and 1M aqueous Na₂CO₃.

    • Causality: The mild carbonate base deprotonates the ammonium salt. The newly formed free amine is highly lipophilic and immediately partitions into the DCM layer, while the water-soluble sodium tosylate remains in the aqueous phase[2].

    • Validation Checkpoint 1: Test the aqueous layer with pH paper. It must remain basic (pH > 8). If the pH drops, neutralization is incomplete, and the free base will not fully partition, resulting in artificially low yields.

  • Organic Recovery : Separate the layers. Wash the DCM layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: DCM is chosen specifically for its low boiling point (39.6 °C). This allows for rapid, gentle solvent evaporation, preventing the thermal degradation of the sensitive free base oil.

Sources

Exploratory

L-methionine benzyl ester pKa and isoelectric point determination

L-Methionine Benzyl Ester: A Comprehensive Guide to pKa Determination and the Isoelectric Point Paradox Executive Summary L-methionine benzyl ester (H-Met-OBzl) is a critical intermediate in peptide synthesis and chemoen...

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Author: BenchChem Technical Support Team. Date: April 2026

L-Methionine Benzyl Ester: A Comprehensive Guide to pKa Determination and the Isoelectric Point Paradox

Executive Summary

L-methionine benzyl ester (H-Met-OBzl) is a critical intermediate in peptide synthesis and chemoenzymatic copolymerization. By masking the C-terminal carboxylate, the benzyl ester protecting group prevents unwanted self-acylation and directs regioselective peptide bond formation[1]. However, this structural modification fundamentally alters the molecule's acid-base chemistry. This whitepaper provides an in-depth mechanistic analysis of the pKa shift induced by esterification, resolves the theoretical paradox surrounding its isoelectric point (pI), and outlines a self-validating potentiometric protocol for accurate physicochemical characterization.

Chemical Architecture & Mechanistic Causality

To understand the physicochemical behavior of L-methionine benzyl ester, we must first analyze the electronic environment of its parent molecule. Free L-methionine is an amphoteric molecule containing two primary ionizable centers: an α -carboxyl group ( pKa1​=2.28 ) and an α -amino group ( pKa2​=9.21 )[2].

When L-methionine is converted to its benzyl ester, the carboxyl group is covalently blocked, eliminating pKa1​ . More importantly, this modification triggers a significant shift in the remaining pKa2​ (the α -amino group).

The Inductive Effect and pKa Depression: In free L-methionine at physiological pH, the carboxyl group exists as a negatively charged carboxylate anion ( −COO− ). This anion stabilizes the adjacent positively charged ammonium ion ( −NH3+​ ) through electrostatic attraction, resulting in a relatively high pKa of 9.21.

In L-methionine benzyl ester, the carboxylate is replaced by a neutral ester carbonyl ( −COOCH2​C6​H5​ ). The ester carbonyl is highly electron-withdrawing via the inductive effect. This withdraws electron density away from the α -carbon, severely destabilizing the adjacent −NH3+​ cation. To relieve this electronic strain, the ammonium group sheds its proton much more readily, depressing the pKa from 9.21 down to approximately 7.0–7.5[3].

Quantitative Data Summary

The following table summarizes the comparative physicochemical data between the free amino acid and its benzyl ester derivative.

PropertyFree L-MethionineL-Methionine Benzyl EsterCausality / Note
pKa1​ (Carboxyl) 2.28N/ACarboxyl group is covalently blocked by the benzyl moiety.
pKa2​ (Amino) 9.21~7.30Electron-withdrawing ester carbonyl destabilizes the −NH3+​ state.
Isoelectric Point (pI) 5.74UndefinedEsterification prevents the formation of a zwitterion.
Net Charge at pH 2.0 +1+1Both molecules possess a fully protonated amine.
Net Charge at pH 7.4 0 (Zwitterion)~ +0.44The ester exists as a dynamic equilibrium of neutral and cationic species.

The Isoelectric Point (pI) Paradox

A common misconception in drug development is attempting to calculate or measure the isoelectric point (pI) of amino acid esters. By definition, the pI is the specific pH at which a molecule carries no net electrical charge, existing primarily as a zwitterion.

The Paradox: L-methionine benzyl ester does not possess a true isoelectric point. Because the carboxyl group is esterified, the molecule lacks an acidic proton that can dissociate to form a negative charge. The only ionizable group is the α -amine, which transitions between a cationic state ( +1 ) at low pH and a neutral free-base state ( 0 ) at high pH.

Mathematically, the net charge ( Z ) of the ester is governed by the Henderson-Hasselbalch relationship:

Z=1+10(pH−pKa)1​

For Z to equal exactly 0 , the pH would theoretically need to reach infinity. Instead of crossing a zero-charge threshold, the molecule's charge approaches zero asymptotically in alkaline environments. Attempting to run isoelectric focusing (IEF) on L-methionine benzyl ester will result in the molecule migrating off the basic end of the gel.

pI_Paradox free_met Free L-Methionine zwitter Forms Zwitterion (+/-) Net Charge = 0 free_met->zwitter ester_met L-Methionine Benzyl Ester no_zwitter No Carboxylate Anion Net Charge: +1 to 0 ester_met->no_zwitter pi_true Has True Isoelectric Point pI = 5.74 zwitter->pi_true pi_false No True Isoelectric Point Asymptotic Neutrality no_zwitter->pi_false

Caption: Logical comparison of isoelectric properties between free L-methionine and its benzyl ester derivative.

Self-Validating Experimental Protocol: Potentiometric pKa Determination

Because free L-methionine benzyl ester is an unstable oil prone to auto-condensation (forming diketopiperazines), it is universally synthesized and stored as a hydrochloride or p-toluenesulfonate (tosylate) salt. To accurately determine its pKa, a high-precision potentiometric titration must be employed.

The following protocol is designed as a self-validating system : it utilizes a nitrogen purge to eliminate carbonic acid interference, and employs a first-derivative mathematical validation to ensure the calculated equivalence point is an artifact of the molecule, not the environment.

Reagents & Equipment
  • L-Methionine benzyl ester hydrochloride (High purity, >99%)

  • Standardized 0.100 M NaOH (Carbonate-free)

  • Standardized 0.100 M HCl

  • Jacketed titration vessel with a circulating water bath ( 25.0±0.1∘C )

  • Calibrated glass pH electrode (calibrated at pH 4.01, 7.00, and 10.01)

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 2.00 mmol of L-Met-OBzl·HCl in 50.0 mL of ultra-pure, degassed deionized water to create a 0.04 M solution.

  • Environmental Control (Crucial): Transfer the solution to the jacketed vessel. Maintain the temperature strictly at 25.0∘C . Introduce a continuous, gentle flow of Nitrogen ( N2​ ) gas above the liquid surface. Causality: Atmospheric CO2​ dissolves in water to form carbonic acid, which introduces a parasitic buffering effect around pH 6.3, artificially skewing the ester's pKa calculation.

  • Baseline Acidification: Add 1.00 mL of 0.100 M HCl to the solution. This ensures the amine is 100% protonated and provides a clear starting baseline for the titration curve.

  • Titration Execution: Add the 0.100 M NaOH titrant in 0.10 mL increments. Allow the pH reading to stabilize completely (drift < 0.002 pH/min) before recording the volume and pH.

  • Data Processing: Plot the titration curve (pH vs. Volume of NaOH).

  • Self-Validation & Calculation: Do not rely on visual estimation. Calculate the first derivative ( ΔVΔpH​ ) to pinpoint the exact equivalence point (the peak of the derivative curve). The pKa is strictly defined as the pH at exactly one-half the volume of the equivalence point.

Protocol start 1. Prepare L-Met-OBzl Salt (0.04 M in degassed H2O) temp 2. Thermostat at 25.0 °C & Purge with N2 Gas start->temp titrate 3. Titrate with 0.1 M NaOH (Record pH vs. Vol) temp->titrate plot 4. Calculate 1st Derivative (ΔpH / ΔV) titrate->plot calc 5. Identify Equivalence Point & Extract pKa at Half-Eq plot->calc validate 6. Validate via Henderson-Hasselbalch Fit calc->validate

Caption: Workflow for the self-validating potentiometric determination of L-methionine benzyl ester pKa.

Synthesis and Purity Considerations

When sourcing or synthesizing L-methionine benzyl ester for physicochemical profiling, optical purity is paramount. Traditional esterification using refluxing benzene or carbon tetrachloride with p-toluenesulfonic acid often leads to partial racemization of the α -carbon.

For highly accurate pKa determinations, the ester must be synthesized using non-hazardous, racemization-free azeotroping solvents such as cyclohexane or 2-methyltetrahydrofuran (Me-THF). The presence of D-methionine benzyl ester will not drastically alter the macroscopic pKa, but impurities generated by harsh thermal degradation during poor synthesis will create overlapping buffering zones during titration, invalidating the data.

References

  • Potentiometric studies on the protonation constants and solvation of some alpha-amino acid methyl- and ethyl esters in ethanol-water mixtures ResearchGate [Link]

  • Amino acid pKa and pKi values Isca Biochemicals[Link]

  • The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization ACS Publications (Biomacromolecules)[Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents AIR Unimi (Università degli Studi di Milano)[Link]

Sources

Foundational

L-Met-OBzl Protecting Group: Mechanism of Action and Deprotection Dynamics

Abstract In complex peptide synthesis, the precise manipulation of protecting groups is fundamental to preventing unwanted side reactions and ensuring high-fidelity chain elongation. The benzyl ester (OBzl) is a robust a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In complex peptide synthesis, the precise manipulation of protecting groups is fundamental to preventing unwanted side reactions and ensuring high-fidelity chain elongation. The benzyl ester (OBzl) is a robust and widely utilized protecting group for masking the C-terminal carboxylate of amino acids. However, when applied to L-Methionine (L-Met-OBzl), the inherent chemical properties of the methionine thioether side chain introduce significant mechanistic challenges during global deprotection. This whitepaper provides an in-depth mechanistic analysis of L-Met-OBzl deprotection, detailing the causality behind experimental choices, the mitigation of side reactions, and self-validating protocols for successful cleavage.

The "Methionine Challenge": Chemical Properties and Reactivity

Methionine contains a highly reactive thioether (-S-CH₃) side chain. According to hard-soft acid-base (HSAB) theory, this sulfur atom is a "soft" nucleophile. This specific property causes two primary failure modes during standard deprotection workflows:

  • S-Alkylation during Acidolysis: During strong acid cleavage (e.g., HF, TFMSA), the benzyl ester generates a highly reactive, electrophilic benzyl carbocation. The thioether sulfur readily attacks this carbocation, resulting in irreversible S-alkylation and the formation of an S-benzyl sulfonium salt[1].

  • Catalyst Poisoning during Hydrogenolysis: While catalytic hydrogenolysis (Pd/C, H₂) is the standard, mild method for cleaving benzyl esters[2], the soft sulfur atom of methionine strongly coordinates to the palladium metal surface. This coordination blocks active catalytic sites, effectively poisoning the transition metal catalyst and halting the reductive cleavage process[2].

To circumvent these issues, researchers must employ specialized mechanistic approaches that either trap reactive intermediates or alter the fundamental cleavage pathway.

Mechanistic Pathways of Deprotection

Acidolytic Cleavage and Carbocation Scavenging

The primary method for removing the OBzl group in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) is acidolysis using anhydrous Hydrogen Fluoride (HF). The reaction proceeds via the protonation of the ester carbonyl oxygen, followed by heterolytic cleavage to release the free carboxylic acid and a benzyl carbocation[2].

To prevent the intramolecular or intermolecular S-alkylation of methionine, carbocation scavengers such as ethanedithiol (EDT), dimethyl sulfide (DMS), or thioanisole must be introduced[3]. These scavengers act as sacrificial soft nucleophiles, trapping the benzyl cation before it can react with the methionine side chain[3].

G MetOBzl L-Met-OBzl (Protected) Protonated Protonated Ester (Intermediate) MetOBzl->Protonated Strong Acid (HF) Cleavage Free L-Met + Benzyl Carbocation Protonated->Cleavage SN1 Cleavage SideReaction S-Alkylated Met (Sulfonium Salt) Cleavage->SideReaction No Scavenger (Internal Attack) Scavenged Scavenger-Benzyl Adduct + Pure L-Met Cleavage->Scavenged Thioanisole / EDT

Figure 1: Acidolytic cleavage of L-Met-OBzl and the critical role of carbocation scavengers.

The Low-High HF Cleavage Strategy

To further suppress S-alkylation, the "Low-High HF" cleavage mechanism is utilized[4]. In the "Low HF" step, a high concentration of dimethyl sulfide (DMS) is used alongside HF (typically a 1:3 ratio). This shifts the cleavage mechanism from an Sₙ1 pathway (which generates free carbocations) to a concerted Sₙ2 pathway. The DMS directly attacks the protonated benzyl ester, forming a benzyl-dimethylsulfonium salt and releasing the free peptide without ever generating a free, highly reactive carbocation[4].

Saponification (Base-Catalyzed Hydrolysis)

When acidolysis is unsuitable and hydrogenolysis is blocked by catalyst poisoning, base-catalyzed hydrolysis (saponification) offers a highly effective alternative. Strong bases like lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) in aqueous/organic mixtures cleave the benzoate ester via an SₙAc (nucleophilic acyl substitution) mechanism[2]. Because no carbocations are generated, the methionine thioether remains completely unaffected.

Workflow Step1 Peptide Synthesis with L-Met-OBzl Step2 Preparation for Global Deprotection Step1->Step2 Decision Select Cleavage Strategy Step2->Decision HF Low-High HF Method (Recommended) Decision->HF Boc/Bzl SPPS Base Saponification (Mild Alternative) Decision->Base Solution Phase H2 Hydrogenolysis (Pd/C) (Not Recommended) Decision->H2 High Risk of Poisoning

Figure 2: Decision matrix for the deprotection workflow of L-Met-OBzl containing peptides.

Experimental Protocols

Protocol 1: Low-High HF Cleavage for L-Met-OBzl Peptides

This protocol utilizes the Sₙ2 mechanism to prevent methionine alkylation and is the gold standard for Boc-synthesized peptides containing L-Met-OBzl[4].

  • Resin Preparation: Transfer 1.0 g of thoroughly dried peptide-resin into a Kel-F or Teflon HF reaction vessel.

  • Low HF Cleavage (Sₙ2 Mechanism): Add 6.5 mL of Dimethyl Sulfide (DMS) and 1.0 mL of p-cresol (acting as a scavenger). Cool the vessel to 0 °C using an ice bath. Condense 2.5 mL of anhydrous HF into the vessel. Stir the mixture at 0 °C for exactly 2 hours. Causality: The high concentration of DMS forces an Sₙ2 cleavage of the benzyl ester, preventing carbocation formation[4].

  • Evaporation: Evaporate the HF and DMS under a high vacuum at 0 °C to prevent thermal degradation of the peptide.

  • High HF Cleavage (Sₙ1 Mechanism): To cleave remaining highly resistant protecting groups (e.g., Arg(Tos)), add 1.0 mL of anisole and condense 9.0 mL of fresh HF. Stir at 0 °C for 45 minutes[4].

  • Precipitation: Evaporate the HF. Precipitate the cleaved, deprotected peptide by adding 50 mL of cold diethyl ether. Filter and wash the peptide pellet extensively with cold ether to remove organic scavengers.

  • Self-Validation: Analyze the crude peptide via LC-MS. The absence of a +90 Da mass shift confirms that S-benzylation of the methionine residue was successfully avoided.

Protocol 2: Saponification of L-Met-OBzl (Solution Phase)

This protocol is ideal for liquid-phase synthesis where acidolysis is too harsh.

  • Dissolution: Dissolve 1.0 mmol of the L-Met-OBzl containing peptide in 10 mL of a THF/Methanol/Water mixture (2:1:1 v/v/v).

  • Base Addition: Cool the solution to 0 °C. Slowly add 1.5 equivalents of 1M aqueous Lithium Hydroxide (LiOH) dropwise.

  • Hydrolysis: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the benzyl ester via TLC or analytical HPLC.

  • Neutralization (Critical Step): Once complete, immediately neutralize the reaction mixture to pH 7 using 1M HCl. Causality: Prolonged exposure to basic conditions can lead to epimerization of the alpha-carbon or hydrolysis of the peptide backbone[2].

  • Isolation: Remove the organic solvents under reduced pressure and lyophilize the aqueous layer to obtain the crude free acid.

Quantitative Data Summary

The following table summarizes the efficiency, mechanisms, and risks associated with different deprotection methodologies for L-Met-OBzl.

Deprotection MethodPrimary ReagentsMechanistic PathwayMet S-Alkylation RiskCatalyst Poisoning RiskTypical Yield
Standard Acidolysis High HF / AnisoleSₙ1 (Carbocation)High (without scavengers)N/A60-70%
Low-High Acidolysis HF / DMS / p-CresolSₙ2 followed by Sₙ1LowN/A85-95%
Hydrogenolysis H₂, Pd/CReductive CleavageNoneVery High<20% (Often fails)
Saponification LiOH or K₂CO₃Base Hydrolysis (SₙAc)NoneN/A80-90%

References

  • benzyl ester deprotection peptide ester - janemakeup.
  • Source: chempep.
  • Source: thermofisher.
  • Source: wiley-vch.
  • Source: google.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of L-Methionine Benzyl Ester at Room Temperature: A Technical Guide

Executive Summary L-Methionine benzyl ester (L-Met-OBzl) is a highly versatile synthon utilized extensively in solid-phase peptide synthesis (SPPS) and prodrug formulation. While benzyl esters are generally robust, the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Methionine benzyl ester (L-Met-OBzl) is a highly versatile synthon utilized extensively in solid-phase peptide synthesis (SPPS) and prodrug formulation. While benzyl esters are generally robust, the unique structural topology of L-Met-OBzl—combining a labile ester linkage, an oxidizable thioether side chain, and a chiral α-carbon—creates a complex thermodynamic stability profile at room temperature (25°C). Understanding the specific degradation vectors and kinetic behaviors of this compound is critical for maintaining batch-to-batch reproducibility and preventing the introduction of chiral or structural impurities into downstream active pharmaceutical ingredients (APIs).

This whitepaper dissects the mechanistic degradation pathways of L-Met-OBzl, provides field-proven, self-validating protocols for stability assessment, and outlines the causality behind optimal handling procedures.

Thermodynamic Degradation Vectors at 25°C

The stability of L-Met-OBzl at ambient temperature is dictated by three primary chemical pathways:

A. pH-Dependent Ester Hydrolysis

Hydrolysis is the principal degradation pathway for benzyl esters in aqueous or semi-aqueous environments. At room temperature, the reaction is heavily dependent on the pH of the microenvironment. Under acidic conditions (pH < 4), the ester bond remains thermodynamically stable due to the high activation energy required for acid-catalyzed cleavage[1]. However, under neutral to alkaline conditions (pH ≥ 7), the concentration of hydroxide ions increases, acting as a potent nucleophile that attacks the electrophilic carbonyl carbon. This base-catalyzed hydrolysis follows pseudo-first-order kinetics, rapidly yielding L-methionine and benzyl alcohol[2].

B. Thioether Oxidation

The sulfur atom within the methionine side chain is electron-rich, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS), ambient oxygen, or trace peroxides[3]. At room temperature, this oxidative degradation converts the thioether into a sulfoxide (L-methionine sulfoxide benzyl ester). This reaction also exhibits pseudo-first-order kinetics and can occur even in solid-state storage if the compound is exposed to atmospheric oxygen over prolonged periods[4].

C. Base-Catalyzed Racemization

Maintaining the chiral integrity of the α-carbon is paramount. Under basic conditions, the α-proton of the amino acid ester can be abstracted, forming a planar enolate intermediate that subsequently reprotonates to form a racemic mixture (D,L-Met-OBzl). While L-methionine benzyl ester is notorious for racemizing under high-heat reflux conditions (e.g., in toluene during synthesis), it remains vulnerable to slow racemization at room temperature if the free base is exposed to alkaline environments[5].

Pathways LMet L-Methionine Benzyl Ester (L-Met-OBzl) Hydro Hydrolysis (Base/Acid Catalyzed) LMet->Hydro H2O, OH- / H+ Oxid Oxidation (ROS/O2 Exposure) LMet->Oxid [O] Racem Racemization (Base Catalyzed) LMet->Racem OH- (α-proton loss) Prod1 L-Methionine + Benzyl Alcohol Hydro->Prod1 Prod2 L-Met(O)-OBzl (Sulfoxide) Oxid->Prod2 Prod3 D,L-Met-OBzl (Racemate) Racem->Prod3

Fig 1: Primary thermodynamic degradation pathways of L-Met-OBzl at room temperature.

Quantitative Stability Data Summary

The following table summarizes the kinetic parameters of L-Met-OBzl degradation at 25°C, extrapolated from forced degradation studies and analogous benzyl ester kinetics[6].

Degradation PathwayPrimary Catalyst / TriggerKinetic OrderEstimated Half-Life (t½) at 25°CPrimary Degradant
Hydrolysis (Acidic) H⁺ (pH 2.0)Pseudo-first-order> 6 monthsL-Methionine
Hydrolysis (Basic) OH⁻ (pH 9.0)Pseudo-first-order< 12 hoursL-Methionine
Oxidation H₂O₂ / ROSPseudo-first-order~ 4-6 hours (in 3% H₂O₂)L-Met(O)-OBzl
Racemization OH⁻ / Organic BasesSecond-order~ 72 hours (pH 9.0)D-Met-OBzl

Self-Validating Experimental Protocols

To accurately assess the stability of L-Met-OBzl in your specific formulation or solvent system, the following self-validating protocols must be employed. These workflows are designed to isolate specific degradation vectors while utilizing internal controls to rule out analytical artifacts.

Protocol 1: Hydrolytic and Oxidative Stress Testing (RP-HPLC)

Rationale: This protocol forces the degradation of the ester and thioether bonds to establish the upper bounds of the kinetic rate constants, ensuring the analytical method is genuinely stability-indicating.

  • Sample Preparation (The Baseline): Prepare a 1.0 mg/mL stock solution of L-Met-OBzl in HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is chosen as the diluent because it is aprotic and will not participate in transesterification or hydrolysis, preserving the baseline integrity of the sample.

  • Control Generation: Aliquot 1 mL of the stock solution into an amber vial and store at 4°C. This serves as the unstressed control to validate that degradation observed in the stressed samples is strictly due to the applied vectors.

  • Basic Hydrolysis Stress: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 25°C for exactly 4 hours.

    • Causality: The high concentration of hydroxide ions rapidly attacks the electrophilic carbonyl carbon.

  • Reaction Quenching (Critical Step): At exactly 4 hours, add 1 mL of 1N HCl to the basic mixture.

    • Causality: Instantaneous neutralization of the hydroxide catalyst drops the pH to ~7, freezing the reaction state. Without this step, hydrolysis would continue in the HPLC autosampler, skewing kinetic data.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Analysis: Inject all samples (Control, Quenched Base, Peroxide) into an RP-HPLC system (C18 column, UV detection at 210 nm/254 nm). The method is validated if the control shows >99% purity, while the stressed samples show distinct, baseline-resolved peaks for L-methionine, benzyl alcohol, and the sulfoxide derivative.

Protocol 2: Chiral Integrity Assessment (Chiral HPLC)

Rationale: Standard reverse-phase chromatography cannot resolve enantiomers. A chiral stationary phase is required to quantify D-methionine formation due to base-catalyzed α-proton abstraction.

  • Free-Basing the Salt: If starting with L-Met-OBzl p-toluenesulfonate, dissolve 10 mg in 5 mL of dichloromethane (DCM) and wash with 5 mL of saturated aqueous NaHCO₃. Extract the organic layer and dry over MgSO₄.

    • Causality: The salt form is highly stable. Free-basing the compound is necessary to evaluate the true chiral stability of the active amino ester in solution.

  • Incubation: Stir the free-base DCM solution at 25°C for 48 hours.

  • Analysis: Evaporate the DCM, reconstitute in Hexane/Isopropanol (90:10), and inject into a Chiral HPLC column (e.g., Chiralcel OD-H). Measure the enantiomeric excess (e.e.) by comparing the AUC of the L-isomer against the D-isomer.

Workflow Prep Sample Preparation Stress Stress Conditions (pH, Heat, H2O2) Prep->Stress Quench Reaction Quenching Stress->Quench HPLC RP-HPLC & Chiral HPLC Quench->HPLC Data Kinetic Modeling HPLC->Data

Fig 2: Self-validating analytical workflow for stability-indicating assays.

Best Practices for Storage and Handling

To circumvent the thermodynamic vulnerabilities of L-Met-OBzl at room temperature, the following handling paradigms must be adopted:

  • Store as a Salt (p-Toluenesulfonate or HCl): Never store L-Met-OBzl as a free base. Protonation of the primary amine eliminates its nucleophilicity, preventing intermolecular aminolysis (diketopiperazine formation). Furthermore, the salt lattice stabilizes the α-proton against base-catalyzed abstraction, preserving chiral integrity[5].

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen) to displace ambient oxygen, thereby shutting down the pseudo-first-order oxidative degradation of the thioether side chain.

  • Thermal Management: While stable at room temperature for short-term handling (e.g., during active synthesis), long-term storage must be maintained at 2-8°C in tightly sealed, desiccated amber vials to suppress ambient hydrolysis and photodegradation.

References

  • Benchchem. Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage.1[1]

  • ChemRxiv. Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.2[2]

  • Benchchem. Stability and Storage of Z-Glu(OBzl)-OH: A Technical Guide.6[6]

  • ACS Publications (Biochemistry). Comparative Oxidation Studies of Methionine Residues Reflect a Structural Effect on Chemical Kinetics.3[3]

  • PubMed. Selective oxidation and reduction of methionine residues in peptides and proteins.4[4]

  • AIR Unimi (Bolchi et al.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents.5[5]

Sources

Foundational

biochemical pathways involving L-methionine benzyl ester derivatives

Biochemical Pathways and Synthetic Applications of L-Methionine Benzyl Ester Derivatives: A Comprehensive Technical Guide Executive Summary L-Methionine benzyl ester (L-Met-OBzl) serves as a critical chiral synthon and l...

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Author: BenchChem Technical Support Team. Date: April 2026

Biochemical Pathways and Synthetic Applications of L-Methionine Benzyl Ester Derivatives: A Comprehensive Technical Guide

Executive Summary

L-Methionine benzyl ester (L-Met-OBzl) serves as a critical chiral synthon and lipophilic prodrug moiety in modern drug development and peptide synthesis. By masking the polar carboxylic acid of methionine, the benzyl ester derivative dramatically alters the molecule's pharmacokinetic profile, enabling passive cellular diffusion. Once intracellular, it integrates into fundamental biochemical cascades, including the Methionine Cycle. This whitepaper details the metabolic pathways, synthetic methodologies, and advanced pharmacological applications of L-Met-OBzl, providing researchers with actionable, self-validating protocols grounded in green chemistry.

Intracellular Metabolism and Biochemical Integration

The primary utility of esterifying L-methionine lies in overriding active transport dependencies. Free L-methionine relies on specific amino acid transporters (e.g., LAT1) to cross the phospholipid bilayer. Benzyl esterification neutralizes the zwitterionic nature of the amino acid at physiological pH, increasing its partition coefficient (logP) and facilitating rapid, passive transmembrane diffusion.

Upon entering the cytosol, L-Met-OBzl acts as a substrate for ubiquitous intracellular carboxylesterases. The causality here is driven by the structural accessibility of the ester bond; enzymatic hydrolysis rapidly cleaves the benzyl group, releasing benzyl alcohol and free L-methionine. The liberated L-methionine is immediately phosphorylated by Methionine Adenosyltransferase (MAT) to form S-Adenosylmethionine (SAM), the principal methyl donor in cellular transmethylation reactions.

Pathway1 Extracellular Extracellular Space MetOBzl_Ext L-Met-OBzl (Lipophilic Prodrug) MetOBzl_Int L-Met-OBzl (Intracellular) MetOBzl_Ext->MetOBzl_Int Passive Diffusion Intracellular Intracellular Space (Cytosol) L_Met Free L-Methionine MetOBzl_Int->L_Met Intracellular Esterases SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT Enzyme + ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->L_Met Remethylation

Fig 1: Intracellular metabolism of L-Met-OBzl and integration into the Methionine Cycle.

Synthetic Methodologies: Overcoming Racemization

Historically, the preparation of amino acid benzyl esters relied on Fischer-Speier esterification using hazardous solvents like benzene or carbon tetrachloride to azeotropically remove water. When attempting to substitute these with safer alternatives like toluene, researchers encountered severe racemization[1].

The Causality of Racemization: The α -proton of methionine is highly susceptible to abstraction during prolonged reflux due to the electron-withdrawing capacity of the thioether side chain. Toluene's high boiling water azeotrope (85°C) provides excessive thermal energy, driving the equilibrium toward a racemic mixture. To preserve stereochemical integrity, green ethers like 2-methyltetrahydrofuran (2-MeTHF) or cyclohexane are required, as their lower azeotropic temperatures prevent thermal degradation[1].

Quantitative Solvent Comparison
SolventAzeotrope Temp (°C)Yield (%)Enantiomeric Excess (ee %)Safety / Viability Profile
Benzene 69.285%>99%Highly Carcinogenic (Obsolete)
Toluene 85.082%<80%High Racemization Risk
Cyclohexane 69.865%>99%Modest Yield, Low Toxicity
2-MeTHF 71.088%>99%High Yield, Green Solvent (Optimal)
Protocol: One-Step Enantiopure Synthesis of L-Met-OBzl p-Toluenesulfonate

This self-validating protocol utilizes 2-MeTHF to ensure high yield while strictly maintaining the L-configuration.

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, combine L-methionine (1.0 eq) and p-toluenesulfonic acid monohydrate (TsOH, 1.2 eq).

  • Solvent & Reactant Addition: Suspend the mixture in 2-MeTHF (10 mL per gram of amino acid). Add benzyl alcohol (5.0 eq).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus. Reflux the mixture overnight (approx. 16 hours). Logic: Continuous removal of water shifts the esterification equilibrium forward, while the 71°C azeotrope prevents α -proton abstraction.

  • Isolation: Cool the reaction to room temperature. The p-toluenesulfonate salt of L-Met-OBzl will separate as an oily phase. Treat the mixture with cold ethyl acetate to precipitate the product as a white crystalline solid[1].

  • Free Base Liberation: To obtain the free ester, dissolve the salt in dichloromethane and wash with saturated aqueous sodium bicarbonate. Extract, dry over Na2​SO4​ , and concentrate under vacuum.

  • Self-Validation (Stereochemical Integrity): Dissolve a sample of the free base in CDCl3​ and add (R)-Mosher carboxylate. Perform 1H NMR (600 MHz). Logic: The terminal methyl group of the methionine thioether side chain will display distinct singlets for the L- and D-enantiomers, allowing precise ee% quantification without requiring chiral HPLC[2].

Applications in Drug Development: ProTide Technology

L-Met-OBzl is heavily utilized in the synthesis of ProTides (Pro-nucleotides), a prodrug strategy designed to bypass cancer and viral resistance mechanisms[3]. Many nucleoside analogues fail clinically because cancer cells downregulate the nucleoside kinases required to phosphorylate the drug into its bioactive monophosphate form.

By masking the monophosphate group with an aryloxy moiety and an amino acid ester (specifically L-Met-OBzl), the highly polar nucleotide is converted into a lipophilic entity capable of passive diffusion[3].

Bioactivation Mechanism

Once inside the cell, the L-Met-OBzl moiety dictates the activation cascade. The benzyl ester is cleaved by esterases, creating a carboxylate intermediate. This intermediate spontaneously attacks the phosphorus atom, displacing the aryl group and forming an unstable anhydride, which is subsequently hydrolyzed by phosphoramidases to release the active nucleoside monophosphate[3].

ProTide ProTide Nucleoside Phosphoramidate (L-Met-OBzl Masked) Step1 Esterase Cleavage (Loss of Benzyl Alcohol) ProTide->Step1 Intracellular Entry Intermediate1 Carboxylate Intermediate Step1->Intermediate1 Step2 Spontaneous Cyclization (Loss of Aryl Group) Intermediate1->Step2 Intramolecular Attack Intermediate2 Unstable Anhydride Step2->Intermediate2 Step3 Phosphoramidase Cleavage (Loss of L-Methionine) Intermediate2->Step3 Hydrolysis ActiveDrug Nucleoside Monophosphate (Bioactive Form) Step3->ActiveDrug

Fig 2: Bioactivation pathway of L-Met-OBzl-masked phosphoramidate ProTides.

Conclusion

L-methionine benzyl ester is far more than a simple protected amino acid; it is a highly engineered biochemical vehicle. By understanding the causality between its chemical structure, its behavior in low-temperature azeotropic synthesis, and its susceptibility to intracellular esterases, drug development professionals can leverage L-Met-OBzl to reliably bypass cellular transport limitations and kinase-mediated resistance pathways.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. 1

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric excess of amino acid benzyl esters. AIR Unimi. 2

  • Gönczy, B. (2014). Design, Synthesis and Biological Evaluation of Nucleotide Pro-drugs Centred on Clinically Active Anticancer Nucleosides. Cardiff University Thesis Repository. 3

Sources

Exploratory

Structural Dynamics and Crystallographic Profiling of L-Methionine Benzyl Ester

An in-depth technical guide analyzing the crystallographic properties, structural dynamics, and isolation protocols for L-methionine benzyl ester. Executive Summary L-Methionine benzyl ester (L-Met-OBzl) is a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide analyzing the crystallographic properties, structural dynamics, and isolation protocols for L-methionine benzyl ester.

Executive Summary

L-Methionine benzyl ester (L-Met-OBzl) is a highly valued chiral chiron in solid-phase peptide synthesis (SPPS) and the structural design of advanced prodrugs (e.g., aryloxyphosphoramidate ProTides)[1]. However, as a Senior Application Scientist, I frequently encounter a fundamental structural roadblock in the laboratory: the free base of L-Met-OBzl is an oily, highly racemizable liquid at room temperature[2]. This physical state precludes direct single-crystal X-ray diffraction (XRD) analysis.

To elucidate its crystallographic structure and utilize it reliably, we must engineer self-validating systems that trap the molecule in a stable solid state—typically via the formation of p-toluenesulfonate (TsOH) or hydrochloride (HCl) salts, or by incorporating it into a rigid dipeptide lattice. This guide breaks down the conformational architecture of L-Met-OBzl, the causality behind its physical instability, and the field-proven protocols required to isolate diffraction-quality crystals.

Conformational Architecture of the Methionine Thioether

The native L-methionine side chain is notoriously flexible. In its standard crystalline form, L-methionine exhibits dynamic disorder of the thiol-ether ( R−S−R′ ) group. Raman scattering and XRD analyses reveal the presence of two distinct conformers within the unit cell that undergo a structural phase transition at 307 K[3].

When esterified with a bulky benzyl group, the steric hindrance significantly alters the molecular packing forces. Crystallographic data extracted from L-methionine benzyl ester derivatives—specifically N-(t-Butoxycarbonyl)-L-methionylglycine benzyl ester—demonstrate that the methionyl side chain is forced into a highly stable trans zig-zag conformation to minimize steric clashes with the benzyl aromatic ring and adjacent peptide backbones[4].

In this stabilized crystalline lattice, the torsion angles resolve to:

  • χ1​=−73.2∘

  • χ2​=175.3∘

  • χ3​=174.9∘

This trans zig-zag geometry is critical for computational modeling when docking L-Met-OBzl-derived prodrugs into target enzyme active sites, such as human valacyclovirase[5].

The Racemization Dilemma and Solvent Causality

A critical failure point in the synthesis and crystallization of L-Met-OBzl is racemization. Traditional esterification methods utilize benzene or toluene with p-toluenesulfonic acid under reflux to azeotropically remove water. However, the polar effect of the methionine thioether side chain—quantifiable by Taft's substituent constant ( σ∗ )—makes the α -proton highly labile[6].

Field-Proven Insight: Prolonged heating in non-polar solvents like toluene leads to rapid racemization of L-Met-OBzl, yielding a crystallographically useless D/L mixture. To maintain 100% enantiomeric excess (e.e.) for crystallographic studies, toluene must be replaced with 2-methyltetrahydrofuran (2-MeTHF) or cyclohexane. These specific solvents alter the solvation dynamics and allow for efficient azeotropic distillation without triggering the deprotonation of the stereogenic center[6].

G Start L-Methionine + Benzyl Alcohol Catalysis Acid Catalysis (p-TsOH) Start->Catalysis FreeBase L-Met-OBzl (Free Base) Oily Liquid Phase Catalysis->FreeBase Esterification Racemization Racemization Pathway (D/L Mixture) FreeBase->Racemization Toluene / Heat Salt Salt Precipitation (TsOH / HCl) FreeBase->Salt Cyclohexane / EtOAc Crystal Stable Crystal Lattice (XRD Analysis) Salt->Crystal Slow Diffusion

Fig 1: Thermodynamic pathways of L-Met-OBzl synthesis and crystallographic stabilization.

Experimental Protocol: Synthesis and Crystallization of L-Met-OBzl·TsOH

To obtain diffraction-quality crystals, the oily free base must be converted into a highly crystalline p-toluenesulfonate salt using a self-validating, racemization-free workflow[2],[6].

Step 1: Reagent Assembly and Solvent Selection Suspend L-methionine (1.0 eq), benzyl alcohol (1.5 eq), and p-toluenesulfonic acid monohydrate (1.1 eq) in cyclohexane (or 2-MeTHF). Causality: Cyclohexane acts as a green water-azeotroping solvent that entirely suppresses the α -proton abstraction pathway responsible for racemization.

Step 2: Azeotropic Esterification Reflux the mixture utilizing a Dean-Stark apparatus until the stoichiometric amount of water is collected. Causality: The continuous removal of water drives the thermodynamically unfavorable esterification to completion.

Step 3: Phase Separation and Forced Nucleation Cool the reaction to room temperature. The L-Met-OBzl·TsOH salt will initially separate as an oily phase at the bottom of the flask. Decant the cyclohexane. Triturate the residual oil aggressively with ethyl acetate. Causality: The addition of ethyl acetate disrupts the solvation sphere of the oily ester, forcing the rapid nucleation and precipitation of the p-toluenesulfonate salt as a white solid[2].

Step 4: Crystal Growth via Slow Diffusion Dissolve the crude solid in a minimum volume of hot methanol. Layer the solution carefully with diethyl ether and store at 4°C. Causality: The slow diffusion of the anti-solvent (diethyl ether) into the methanol allows for highly ordered, defect-free crystal lattice formation suitable for X-ray diffraction.

Crystallographic Data Presentation

Because the pure free base cannot be crystallized, structural data is extrapolated from its stabilized derivatives. The table below summarizes the quantitative crystallographic parameters of the L-methionine benzyl ester moiety when trapped in a peptide lattice, compared against standard L-methionine salts[4],[7],[8].

CompoundSpace GroupUnit Cell Dimensions (Å) β Angle (°)Side Chain Conformation
Boc-L-Met-Gly-OBz P21​ a=15.884,b=5.083,c=13.296 94.54∘ Trans zig-zag
L-Met L-methioninium maleate P21​ N/A (Polymeric chains)N/ACis / Trans mix
L-Methionine HCl P21​ a=9.50,b=5.00,c=15.30 (approx) 90.00∘ Extended

Note: In the benzyl ester derivative (Boc-L-Met-Gly-OBz), the peptide main chains pack into a parallel β -sheet structure, with neighboring planar groups intersecting perpendicularly to avoid close contacts with the bulky benzyl ester[4].

References

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding racemiz
  • Design, Synthesis and Biological Evaluation of Nucleotide Pro-drugs Centred on Clinically Active Anticancer Nucleosides, ORCA - Cardiff University.
  • The Crystal Structure of N-(t-Butoxycarbonyl)-L-methionylglycine Benzyl Ester, Bulletin of the Chemical Society of Japan (OUP).
  • Enantiomerically Pure Dibenzyl Esters of L-Aspartic and L-Glutamic Acid, ResearchG
  • Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase, PMC / NIH.
  • Molecular flexibility and structural instabilities in crystalline L-methionine, University of Groningen.
  • Crystal growth and structure of L-methionine L-methioninium hydrogen maleate—a new NLO m
  • Symmetry-based constant-time homonuclear dipolar recoupling in solid state NMR, The Journal of Chemical Physics (AIP).

Sources

Foundational

Engineering Amino Acid Derivatives: The Strategic Role of L-Methionine Benzyl Ester in Synthesis and Prodrug Development

Executive Summary In the landscape of synthetic biochemistry, the derivatization of amino acids is not merely a structural exercise; it is a fundamental mechanism for controlling reactivity, solubility, and bioavailabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic biochemistry, the derivatization of amino acids is not merely a structural exercise; it is a fundamental mechanism for controlling reactivity, solubility, and bioavailability. L-Methionine benzyl ester (often denoted as H-Met-OBzl or L-Met-OBzl) serves as a critical intermediate in both complex peptide synthesis and advanced prodrug formulation.

By masking the polar carboxylic acid of L-methionine with a lipophilic benzyl group, scientists can achieve orthogonal protection during solid-phase peptide synthesis (SPPS) and significantly enhance the membrane permeability of methionine analogs. This whitepaper dissects the physicochemical rationale, experimental methodologies, and critical caveats—specifically addressing the notorious thioether-mediated catalyst poisoning phenomenon—associated with L-Methionine benzyl ester.

Physicochemical Rationale: Why the Benzyl Ester?

Free L-methionine is zwitterionic at physiological pH, rendering it highly water-soluble but poorly permeable across lipid bilayers without active transport mechanisms. Furthermore, in peptide synthesis, an unprotected C-terminus leads to uncontrolled polymerization and side reactions during amide bond formation.

The benzyl esterification of L-methionine addresses these issues through two primary mechanisms:

  • Reactivity Masking: The benzyl group acts as a robust protecting group that is highly stable to the acidic conditions used to remove Boc (tert-butyloxycarbonyl) groups, enabling orthogonal synthesis strategies.

  • Lipophilicity Enhancement: The introduction of the aromatic benzyl ring shifts the partition coefficient (LogP), facilitating passive diffusion across cellular membranes—a cornerstone principle in .

Quantitative Physicochemical Comparison

To illustrate the impact of benzyl esterification, Table 1 summarizes the shift in key physicochemical properties.

Table 1: Physicochemical Profile of L-Methionine vs. L-Methionine Benzyl Ester

PropertyFree L-MethionineL-Methionine Benzyl Ester (Free Base)Rationale for Shift
Molecular Weight 149.21 g/mol 239.33 g/mol Addition of the benzyl moiety ( C7​H7​ ).
LogP (Predicted) -1.87+1.95Masking of the polar carboxylate; addition of aromatic ring.
Charge at pH 7.4 Zwitterionic (+/-)Cationic (+)Carboxylate is masked; α -amine remains protonated.
Membrane Permeability Low (Requires LAT1 transporter)High (Passive diffusion)Increased lipophilicity allows lipid bilayer integration.

(Data derived from structural predictions and )

The "Sulfur Problem" in Peptide Synthesis

A critical insight that separates novice chemists from experienced application scientists is understanding the interaction between methionine's thioether side chain and standard deprotection catalysts.

In standard Boc-based peptide synthesis, benzyl esters are elegantly cleaved at the end of the synthesis using catalytic hydrogenation (e.g., H2​ over Pd/C). However, the thioether sulfur in L-methionine is a potent catalyst poison. It binds irreversibly to the palladium surface, halting hydrogenolysis.

Therefore, when L-Met-OBzl is utilized, the experimental design must bypass hydrogenation. Cleavage requires strong anhydrous acids, such as liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), operating via an SN​1 mechanism.

G Met L-Methionine Ester L-Met-OBzl Met->Ester Benzyl Alcohol / H+ Coupling Peptide Coupling (Boc-Strategy) Ester->Coupling Poison Pd/C Hydrogenation (Catalyst Poisoned by S) Coupling->Poison Attempted Hydrogenolysis Cleavage Strong Acid Cleavage (HF / TFMSA) Coupling->Cleavage Optimal Deprotection

Workflow of L-Met-OBzl in peptide synthesis highlighting sulfur-mediated catalyst poisoning.

Role in Prodrug Development

Beyond peptide synthesis, L-Met-OBzl is a model for amino acid prodrugs. By masking the carboxylate, the molecule bypasses the need for the L-type amino acid transporter (LAT1). Once it passively diffuses into the intracellular cytosol, ubiquitous intracellular esterases (such as carboxylesterases) hydrolyze the ester bond, releasing the active free amino acid and benzyl alcohol (which is subsequently oxidized to benzoic acid and excreted).

Uptake Drug L-Met-OBzl (High LogP) Membrane Lipid Bilayer (Passive Diffusion) Drug->Membrane Esterase Intracellular Esterases Membrane->Esterase Cellular Entry Active Free L-Methionine (Active Form) Esterase->Active Hydrolysis

Mechanism of cellular uptake and intracellular activation of L-Met-OBzl prodrugs.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the physical rationale to ensure reproducibility and analytical checks to confirm success before proceeding.

Protocol A: Synthesis of L-Methionine Benzyl Ester p-Toluenesulfonate

Esterification of amino acids is an equilibrium reaction. To drive the reaction to completion, water must be continuously removed. We utilize a Dean-Stark apparatus for azeotropic distillation.

Reagents Required:

  • L-Methionine (1.0 eq)

  • Benzyl alcohol (5.0 eq - acts as reactant and co-solvent)

  • p-Toluenesulfonic acid monohydrate (pTSA) (1.1 eq)

  • Toluene (Solvent)

Step-by-Step Procedure:

  • Reaction Setup: Suspend L-Methionine (14.9 g, 0.1 mol) and pTSA (20.9 g, 0.11 mol) in 150 mL of toluene in a 500 mL round-bottom flask. Add benzyl alcohol (54 g, 0.5 mol).

    • Causality: pTSA serves a dual purpose: it acts as the acid catalyst for the Fischer esterification and immediately protonates the resulting α -amine, preventing self-condensation (diketopiperazine formation).

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water ceases to collect (typically 3-5 hours; expected volume ~3.6 mL).

    • Causality: Removing water shifts the equilibrium entirely to the right (Le Chatelier's Principle).

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. Add 300 mL of cold diethyl ether dropwise under vigorous stirring.

    • Causality: The p-toluenesulfonate salt of L-Met-OBzl is highly insoluble in ether, whereas excess benzyl alcohol and toluene remain in solution.

  • Filtration and Washing: Filter the resulting white precipitate. Wash thoroughly with cold diethyl ether ( 3×50 mL) to remove residual benzyl alcohol.

  • Drying: Dry under high vacuum overnight.

Protocol B: Analytical Validation

Trusting a synthesized intermediate without validation compromises downstream synthesis.

  • TLC (Thin Layer Chromatography): Run on silica gel using Butanol:Acetic Acid:Water (4:1:1). Stain with Ninhydrin.

    • Validation Check: Free L-Met will have a low Rf​ (~0.2). The esterified product will have a significantly higher Rf​ (~0.6) due to increased lipophilicity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Validation Check: Look for the [M+H]+ peak at m/z 240.1. Ensure the absence of m/z 150.1 (unreacted starting material).

Protocol Step1 1. Esterification (Met + BnOH + pTSA) Step2 2. Dean-Stark Reflux (Azeotropic Water Removal) Step1->Step2 Step3 3. Precipitation (Ether Wash) Step2->Step3 Step4 4. Validation (TLC & LC-MS) Step3->Step4

Step-by-step synthesis and validation workflow for L-Methionine benzyl ester.

Deprotection Strategies and Yield Data

As established in Section 3, standard hydrogenolysis fails for methionine derivatives. Table 2 outlines the efficacy of alternative deprotection strategies for L-Met-OBzl incorporated into a peptide chain.

Table 2: Cleavage Conditions for Benzyl Esters in the Presence of Methionine

Cleavage ReagentMechanismScavenger RequiredTypical YieldNotes
H2​ / Pd/C HydrogenolysisNone< 5% Not Recommended. Catalyst poisoned by thioether.
Liquid HF SN​1 AcidolysisAnisole / DMS85 - 95%Gold standard for Boc-SPPS. DMS prevents Met oxidation.
TFMSA / TFA SN​1 AcidolysisThioanisole80 - 90%Safer alternative to HF. Requires careful temperature control (0°C).
Saponification (NaOH) Base HydrolysisNone60 - 75%Prone to causing racemization at the α -carbon. Use with caution.

Note: When using strong acids (HF/TFMSA), the benzyl cation generated during cleavage can alkylate the methionine thioether. The addition of scavengers like Dimethyl sulfide (DMS) or thioanisole is mandatory to trap the benzyl cation.

Conclusion

L-Methionine benzyl ester is a highly versatile amino acid derivative that bridges the gap between synthetic peptide chemistry and pharmacokinetic optimization. While its synthesis via azeotropic esterification is straightforward, its application requires a deep understanding of sulfur chemistry—specifically the avoidance of transition metal catalysts during deprotection. By adhering to the rigorous, self-validating protocols and orthogonal cleavage strategies outlined in this guide, researchers can reliably leverage this compound in both complex syntheses and advanced prodrug formulations.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 119074, L-Methionine, benzyl ester. Retrieved from: [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Available via PMC: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Incorporation of L-Methionine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale The synthesis of peptides bearing a C-terminal L-methionine benzyl ester (H-Met-OBzl) presents unique chemical challenges. While standard Solid-Phase Peptide Synthesis (SPPS) proceeds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of peptides bearing a C-terminal L-methionine benzyl ester (H-Met-OBzl) presents unique chemical challenges. While standard Solid-Phase Peptide Synthesis (SPPS) proceeds in the C-to-N direction with the C-terminus anchored to a polymeric support[1], generating a C-terminal benzyl ester requires either a specialized linker, a hybrid solid/solution-phase fragment condensation, or the deployment of N-to-C Inverse Solid-Phase Peptide Synthesis (ISPPS)[2].

Methionine itself introduces significant synthetic hurdles. Its thioether side chain is highly susceptible to oxidation (forming sulfoxides) and alkylation by carbocations generated during global deprotection[3]. Furthermore, the classical Fischer-Speier esterification used to synthesize H-Met-OBzl is prone to racemization. The polar effect of the thioether side chain, combined with the high temperatures required for azeotropic water removal in traditional solvents like toluene, often leads to a loss of enantiopurity[4].

This application note details three self-validating, field-proven protocols: the green synthesis of the H-Met-OBzl monomer, its application in highly atom-economic N-to-C ISPPS, and a hybrid Fmoc-SPPS/solution-phase approach for complex sequences.

Protocol A: Green Synthesis of L-Methionine Benzyl Ester Tosylate

Causality & Expert Insight: To circumvent the racemization of methionine during esterification, the solvent must form a water azeotrope at a low boiling point while remaining stable under highly acidic conditions. 2-Methyltetrahydrofuran (Me-THF) is an ideal green ether for this purpose. It boils at 71 °C (preventing thermal racemization) and efficiently removes water without degrading into alkenes[5].

Step-by-Step Methodology
  • Reagent Assembly: In a round-bottom flask equipped with a Dean-Stark apparatus, suspend L-methionine (1.0 eq) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.2 eq) in anhydrous Me-THF.

  • Esterification: Add benzyl alcohol (5.0 eq) to the suspension.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 75 °C). The reaction must be maintained overnight to ensure complete conversion, as the low boiling point reduces the reaction rate but preserves stereochemical integrity[4].

  • Precipitation: Cool the mixture to room temperature. The product will separate as an oily phase. Add cold ethyl acetate dropwise under vigorous stirring to precipitate the L-methionine benzyl ester p-toluenesulfonate (H-Met-OBzl·TsOH) as a white solid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. Validation: Chiral HPLC should confirm >98% enantiomeric excess (e.e.)[5].

Protocol B: N-to-C Inverse SPPS (ISPPS) via Acyl Azide Activation

Causality & Expert Insight: Traditional C-to-N SPPS suffers from poor atom economy due to the requirement for excess coupling reagents and extensive side-chain protection[2]. N-to-C ISPPS utilizes amino acid benzyl esters directly. However, direct C-terminal activation of a peptide acid causes severe oxazolone-mediated racemization. To bypass this, the resin-bound peptide benzyl ester is subjected to hydrazinolysis, followed by conversion to an acyl azide. The acyl azide intermediate undergoes amidation with H-Met-OBzl without racemization and without the need for exogenous coupling reagents[6],[7].

Step-by-Step Methodology
  • Resin Anchoring: Anchor the starting amino acid to an amide resin (e.g., Rink Amide AM) via its side chain (e.g., Asp, Glu, or Asn). Ensure the C-terminus is protected as a benzyl ester (-OBn).

  • Hydrazinolysis: Swell the resin in DMF. Treat with a 5% hydrazine solution in DMF for 24 hours at room temperature to convert the C-terminal benzyl ester to a peptide hydrazide (Peptide-NHNH₂). Wash the resin thoroughly with DMF and DCM[6].

  • Azidation: Cool the reaction vessel to -15 °C. Treat the resin with tert-butyl nitrite (t-BuONO, 10 eq) and HCl (in a compatible DMF/H₂O mixture) for 30 minutes. Critical Step: Low temperature is mandatory to prevent the Curtius rearrangement of the acyl azide to an isocyanate[7].

  • Amidation: Neutralize the resin with N,N-Diisopropylethylamine (DIPEA). Immediately add H-Met-OBzl (liberated from its TsOH salt, 3.0 eq) in DMF. Shake for 12 hours at room temperature to yield the elongated Peptide-Met-OBn[6].

  • Cleavage: Cleave the peptide from the resin using a cleavage cocktail containing scavengers (e.g., TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5) to prevent the alkylation of the methionine thioether[1].

Protocol C: Hybrid Fmoc-SPPS and Solution-Phase Condensation

Causality & Expert Insight: For sequences containing highly reactive side chains where ISPPS is not viable, a hybrid strategy is optimal. Synthesizing the peptide on a highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin allows for the cleavage of the fully protected peptide acid[8]. This prevents side-chain interference during the subsequent solution-phase coupling with H-Met-OBzl.

Step-by-Step Methodology
  • Standard Elongation: Synthesize the target sequence via standard Fmoc/tBu SPPS on 2-CTC resin.

  • Mild Acidolysis: Treat the resin with 1% TFA in DCM (10 × 2 min). Filter directly into a flask containing a slight excess of DIPEA to immediately neutralize the TFA. Failure to neutralize will result in premature loss of highly acid-labile side-chain protecting groups (e.g., Trt, Boc).

  • Solution-Phase Coupling: Concentrate the protected peptide acid. Dissolve in anhydrous DMF along with H-Met-OBzl·TsOH (1.2 eq). Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Global Deprotection: Precipitate the protected peptide-Met-OBzl in water. Treat the dried intermediate with Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) for 2 hours to remove side-chain protecting groups while suppressing methionine oxidation[1].

Quantitative Data Presentation

The following table summarizes the operational metrics and risk factors associated with the three primary strategies for synthesizing C-terminal Met-OBzl peptides.

Synthesis ParameterStandard C-to-N SPPSN-to-C ISPPS (Acyl Azide)Hybrid Fmoc-SPPS/Solution
Chain Directionality C NN CC N (Resin) + Solution
Atom Economy Low (Requires excess reagents)High (No coupling reagents)Moderate
Racemization Risk LowLow (via Azide intermediate)Moderate (Requires EDC/HOBt)
Side-Chain Protection Required (Global)Not RequiredRequired (Global)
Met Oxidation Risk High (Requires scavengers)Low (Met added last)High (During global cleavage)
C-Terminal Met-OBzl Yield N/A (Cleaved as acid/amide)> 85%70 - 80%

Workflow Visualization

SPPS_Met_OBzl cluster_A Route A: N-to-C Inverse SPPS cluster_B Route B: Hybrid SPPS-Solution Node_Start Target: Peptide with C-terminal Met-OBzl Node_R1_1 Resin-Anchored Peptide-OBn Node_Start->Node_R1_1 Node_R2_1 Fmoc-SPPS on 2-CTC Resin Node_Start->Node_R2_1 Node_R1_2 Hydrazinolysis (NH2NH2) Node_R1_1->Node_R1_2 Node_R1_3 Peptide-NHNH2 Node_R1_2->Node_R1_3 Node_R1_4 Azidation (t-BuONO) Node_R1_3->Node_R1_4 Node_R1_5 Peptide-N3 (Acyl Azide) Node_R1_4->Node_R1_5 Node_R1_6 Amidation with H-Met-OBzl Node_R1_5->Node_R1_6 Node_Final Final Product: Peptide-Met-OBzl Node_R1_6->Node_Final Node_R2_2 Mild Acid Cleavage (1% TFA) Node_R2_1->Node_R2_2 Node_R2_3 Protected Peptide Acid Node_R2_2->Node_R2_3 Node_R2_4 Solution Coupling (+ H-Met-OBzl) Node_R2_3->Node_R2_4 Node_R2_4->Node_Final

Figure 1: Workflow comparison of N-to-C ISPPS and Hybrid SPPS for Met-OBzl peptide synthesis.

References

  • Title: An Atom-Economic Inverse Solid-Phase Peptide Synthesis Using Bn or BcM Esters of Amino Acids Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A green alternative to THF: Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction Source: ResearchGate / Università degli Studi di Milano URL: [Link]

  • Title: Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis Source: LSU Scholarly Repository URL: [Link]

Sources

Application

how to synthesize L-methionine benzyl ester hydrochloride

As a Senior Application Scientist, I have designed this application note to guide you through the synthesis of L-methionine benzyl ester hydrochloride. Rather than presenting a mere sequence of steps, this guide explores...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this application note to guide you through the synthesis of L-methionine benzyl ester hydrochloride. Rather than presenting a mere sequence of steps, this guide explores the mechanistic causality behind each experimental choice. Methionine presents unique challenges due to its oxidation-sensitive thioether side chain and the stereochemical vulnerability of its α-carbon. The protocols detailed below are engineered as self-validating systems, ensuring that you can quantitatively and qualitatively verify the success of your reaction in real-time.

Mechanistic Grounding & Synthetic Strategy

The protection of the carboxylic acid moiety of L-methionine as a benzyl ester is a fundamental transformation in peptide synthesis, offering orthogonal deprotection capabilities (via hydrogenolysis or strong acids) relative to Boc or Fmoc amino-protecting groups.

We utilize two primary synthetic pathways to achieve the hydrochloride salt:

  • The Thionyl Chloride (In Situ HCl) Method : Thionyl chloride reacts with benzyl alcohol to generate anhydrous HCl gas and benzyl chloride. The in situ generated HCl protonates the zwitterionic amino acid, breaking its crystal lattice, rendering it soluble, and driving the Fischer esterification 1.

  • The Green Azeotropic (p-TsOH) Method : A Fischer-Speier esterification utilizing p-toluenesulfonic acid (p-TsOH) as a catalyst. To prevent the thermal racemization often seen with high-boiling solvents like toluene, we employ 2-methyltetrahydrofuran (Me-THF). Me-THF forms a low-boiling azeotrope with water (~71 °C), allowing for efficient water removal via a Dean-Stark apparatus while preserving enantiomeric purity 2. The resulting tosylate salt is subsequently exchanged for the hydrochloride salt 3.

G Start L-Methionine + Benzyl Alcohol PathA Method A: SOCl2 Activation (0°C to RT) Start->PathA Direct HCl generation PathB Method B: p-TsOH Catalysis (Me-THF, Reflux, Dean-Stark) Start->PathB Azeotropic H2O removal Product L-Methionine Benzyl Ester Hydrochloride PathA->Product IntB L-Met-OBzl • pTsOH (Stable Intermediate) PathB->IntB Exchange Anion Exchange (HCl in Ether/EtOAc) IntB->Exchange Exchange->Product

Figure 1: Comparative synthetic workflows for L-Methionine Benzyl Ester Hydrochloride.

Quantitative Method Comparison

To assist in selecting the appropriate workflow for your laboratory's capabilities, the following table summarizes the quantitative and operational metrics of both methods.

ParameterMethod A (Thionyl Chloride)Method B (p-TsOH / Me-THF)
Primary Catalyst In situ HCl (via SOCl₂ reaction)p-Toluenesulfonic Acid
Reaction Temperature 0 °C warming to Room TemperatureReflux (~80 °C)
Water Removal Strategy Chemical consumption via SOCl₂Azeotropic distillation (Dean-Stark)
Typical Yield 75% - 85%85% - 92% (post-anion exchange)
Racemization Risk Low (Ambient temperature)Very Low (Optimized green solvent)
Environmental Impact High (Toxic SO₂/HCl off-gassing)Low (Renewable Me-THF solvent)

Experimental Protocols

Critical Pre-requisite: L-methionine contains a thioether linkage that is highly susceptible to oxidation, forming methionine sulfoxide. All solvents must be degassed, and reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol A: Thionyl Chloride Method

This protocol is adapted from standard laboratory procedures for amino acid esterification 4.

Materials:

  • L-Methionine: 1.49 g (10 mmol)

  • Benzyl Alcohol (Anhydrous): 4.1 mL (40 mmol)

  • Thionyl Chloride (SOCl₂): 0.87 mL (12 mmol)

Step-by-Step Procedure:

  • Suspension: In an oven-dried 50 mL round-bottom flask purged with N₂, suspend L-methionine in anhydrous benzyl alcohol.

  • Activation: Cool the flask to 0 °C using an ice bath. Causality: The subsequent reaction is highly exothermic; cooling prevents the thermal degradation of the amino acid.

  • Addition: Add thionyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 24 to 48 hours.

    • Self-Validation Checkpoint 1 (Visual): The initial opaque suspension will transition into a clear, pale-yellow homogeneous solution. This phase change confirms the protonation of the zwitterion and the progression of the esterification.

  • Precipitation: Slowly pour the reaction mixture into 100 mL of heavily chilled diethyl ether (-20 °C) under vigorous stirring to induce crystallization.

  • Isolation: Collect the white precipitate via vacuum filtration, wash with cold diethyl ether (3 × 20 mL), and dry under high vacuum to afford the product.

Protocol B: The Green Azeotropic Method (p-TsOH / Me-THF)

This method utilizes Me-THF to prevent racemization while allowing for continuous water removal 2, followed by a standard anion exchange 5.

Materials:

  • L-Methionine: 1.49 g (10 mmol)

  • Benzyl Alcohol: 3.1 mL (30 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 2.09 g (11 mmol)

  • 2-Methyltetrahydrofuran (Me-THF): 30 mL

Step-by-Step Procedure:

  • Assembly: Combine L-methionine, benzyl alcohol, p-TsOH·H₂O, and Me-THF in a 100 mL flask equipped with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux (bath temp ~85 °C).

    • Self-Validation Checkpoint 2 (Volumetric): Monitor the Dean-Stark trap. The reaction is complete when approximately 0.36 mL of water (theoretical yield from esterification + monohydrate) is collected.

  • Tosylate Isolation: Cool the mixture to room temperature and add diethyl ether (50 mL) to precipitate L-methionine benzyl ester p-toluenesulfonate. Filter and dry 3.

  • Anion Exchange (Free-basing): Suspend the tosylate salt in ethyl acetate (40 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the salt and generate the free base.

  • Hydrochloride Formation: Dry the organic layer over anhydrous Na₂SO₄, filter, and cool to 0 °C. Bubble anhydrous HCl gas (or add 1.2 equivalents of 4M HCl in dioxane) into the solution until precipitation is complete 5.

  • Final Isolation: Filter the resulting white crystalline solid, wash with cold ethyl acetate, and dry under vacuum.

Analytical Self-Validation

To ensure scientific integrity, verify your final synthesized compound against the following analytical baselines:

  • Thin-Layer Chromatography (TLC): Use a mobile phase of n-butanol : acetic acid : water (4:1:1). Stain with ninhydrin and heat; a purple spot confirms the presence of the primary amine, while the altered Rf value (compared to starting L-methionine) confirms esterification.

  • Stereochemical Integrity: Measure the optical rotation. A significant deviation from literature values indicates thermal racemization during the reflux phase, signaling a failure in temperature control or solvent choice.

Sources

Method

Application Note: L-Methionine Benzyl Ester Protecting Group Removal Conditions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol optimization, and side-reaction mitigation in methionine-containing peptides. Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol optimization, and side-reaction mitigation in methionine-containing peptides.

Introduction: The "Methionine Problem"

In peptide synthesis, the benzyl (Bzl) ester is a ubiquitous and robust protecting group for carboxylic acids. Under standard protocols, benzyl esters are cleanly removed via catalytic hydrogenolysis using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

However, the presence of an L-methionine residue introduces a critical chemical conflict. The thioether moiety of methionine acts as a potent catalyst poison; the lone pair electrons on the sulfur atom irreversibly coordinate to the palladium surface, completely halting the hydrogenolysis reaction[1]. Because standard hydrogenation fails, researchers must employ alternative deprotection strategies[2]. The two most robust, field-proven methodologies for cleaving a benzyl ester in the presence of methionine are Strong Acidolysis (using customized scavenger cocktails) and Mild Alkaline Hydrolysis (Saponification)[3].

Mechanistic Pathways and Causality

Pathway A: Strong Acidolysis and the Role of Scavengers

Strong acids, such as Trifluoromethanesulfonic acid (TFMSA) or anhydrous Hydrogen Fluoride (HF), cleave benzyl esters via an SN​1/SN​2 mechanism. This process generates a highly reactive benzyl carbocation. If left unchecked, this electrophile will attack the nucleophilic thioether of methionine, resulting in irreversible S-alkylation (forming a stable sulfonium salt)[4]. Furthermore, methionine is highly susceptible to oxidation, easily forming methionine sulfoxide during acidic cleavage.

The Causality of the Scavenger Cocktail: To prevent these side reactions, a precise scavenger cocktail is mandatory. Dimethyl sulfide (DMS) is added as a "soft" nucleophile that outcompetes the methionine thioether for the benzyl carbocation, forming an inert, volatile benzyl-DMS adduct[5]. Ethanedithiol (EDT) is simultaneously added to maintain a reducing environment, effectively suppressing the oxidation of the thioether to a sulfoxide[4].

Pathway B: Mild Alkaline Hydrolysis (Saponification)

For substrates containing acid-sensitive protecting groups (e.g., Boc, tBu, Trt), acidolysis is contraindicated. In these cases, mild alkaline hydrolysis is the preferred route. The primary risk of saponification is base-catalyzed racemization (epimerization) at the α -carbon via enolization[6].

The Causality of Reagent Choice: Using Lithium Hydroxide (LiOH) or Potassium Carbonate ( K2​CO3​ ) in a mixed aqueous-organic solvent system (e.g., THF/ H2​O ) provides sufficient hydroxide nucleophilicity to cleave the ester while mitigating the harsh basicity of NaOH[3]. Performing the reaction at 0°C further suppresses the deprotonation of the α -carbon, preserving the stereochemical integrity of L-methionine.

Workflow Start L-Met-OBzl Peptide Substrate CheckAcid Are there acid-sensitive groups? (e.g., Boc, tBu) Start->CheckAcid BaseHydrolysis Protocol B: Alkaline Hydrolysis (LiOH / THF / H2O) CheckAcid->BaseHydrolysis Yes (Avoid Acid) Acidolysis Protocol A: Strong Acidolysis (TFMSA / TFA / DMS) CheckAcid->Acidolysis No (Acid Stable)

Figure 1: Decision matrix for selecting the optimal L-methionine benzyl ester deprotection route.

Quantitative Method Comparison

The table below summarizes the expected outcomes and risks associated with each deprotection method when applied to methionine-containing substrates.

Deprotection MethodReagentsTypical YieldReaction TimeRisk of Met OxidationRisk of Racemization
Catalytic Hydrogenation H2​ , Pd/C< 5% (Fails) N/ALowLow
Strong Acidolysis TFMSA / TFA / DMS / EDT85 - 95%1 - 2 hModerate (Mitigated by EDT)Low
Mild Saponification LiOH / THF / H2​O 80 - 90%2 - 4 hLowModerate (Mitigated at 0°C)
Birch Reduction Na / Liquid NH3​ 70 - 85%1 hLowLow

Experimental Protocols

Protocol A: Strong Acid Cleavage (TFMSA / TFA / Scavenger Cocktail)

Use this protocol for peptides synthesized via Boc/Bzl chemistry or those lacking acid-sensitive functional groups.

  • Preparation: In a properly ventilated fume hood, place the Met-OBzl peptide (1.0 mmol) into a chemically resistant reaction vessel. Cool the vessel to 0°C using an ice bath.

  • Scavenger Addition: Add 1.0 mL of Dimethyl sulfide (DMS), 0.5 mL of Ethanedithiol (EDT), and 0.5 mL of m-cresol.

    • Scientific Insight: DMS traps the benzyl cations, EDT prevents methionine oxidation, and m-cresol acts as a secondary scavenger for diverse carbocations[4][5].

  • Acid Addition: Slowly add 5.0 mL of cold Trifluoroacetic acid (TFA) to dissolve the peptide. Once dissolved, add 1.0 mL of Trifluoromethanesulfonic acid (TFMSA) dropwise.

    • Scientific Insight: TFA acts as the solvent, while the superacid TFMSA provides the necessary protonation to cleave the robust benzyl ester.

  • Reaction: Stir the mixture at 0°C for 1.5 to 2 hours. Do not let the reaction warm to room temperature, as this increases the risk of peptide bond cleavage.

  • Precipitation: Transfer the reaction mixture dropwise into 50 mL of cold diethyl ether (-20°C). The deprotected peptide will precipitate. Centrifuge, decant the ether, and wash the pellet twice more with cold ether to remove scavengers and cleaved benzyl byproducts.

Mechanism MetOBzl Met-OBzl Intermediate Protonated Ester MetOBzl->Intermediate + H+ Acid Strong Acid (TFA/TFMSA) Acid->Intermediate Cleavage Cleavage (SN1/SN2) Intermediate->Cleavage BenzylCation Benzyl Cation (Reactive Electrophile) Cleavage->BenzylCation FreeMet Free L-Methionine Cleavage->FreeMet Quenched Inert Benzyl-DMS Adduct BenzylCation->Quenched + Scavenger SideReaction S-Alkylation (Sulfonium Salt) BenzylCation->SideReaction No Scavenger Scavenger DMS Scavenger Scavenger->Quenched

Figure 2: Mechanistic pathway of acidolytic cleavage and the protective role of DMS scavengers.

Protocol B: Mild Alkaline Hydrolysis (LiOH / THF / H2​O )

Use this protocol when the peptide contains acid-labile groups (e.g., Fmoc/tBu strategy) that must be preserved.

  • Solvent Dissolution: Dissolve the Met-OBzl peptide (1.0 mmol) in 15 mL of a 3:1 mixture of Tetrahydrofuran (THF) and distilled water.

    • Scientific Insight: THF solubilizes the organic peptide backbone, while water is required to solubilize the inorganic base.

  • Base Addition: Cool the solution to 0°C. Add 1.2 equivalents (1.2 mmol) of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ).

    • Scientific Insight: A strict stoichiometric control and low temperature are critical to prevent the base-catalyzed epimerization of the methionine α -carbon[6].

  • Reaction: Stir the mixture at 0°C for 2 to 4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching (Critical Step): Once cleavage is complete, immediately neutralize the reaction by adding 1M Citric Acid or 1M HCl dropwise until the pH reaches 5-6.

    • Scientific Insight: Quenching stops the hydrolysis process and prevents base-mediated degradation of the peptide backbone.

  • Extraction: Evaporate the THF under reduced pressure. Lyophilize the remaining aqueous layer or purify directly via preparative RP-HPLC.

References

  • Nicolás, E., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at:[Link][4]

  • European Patent Office. EP0403600A4 - Deprotection of protected peptides. Available at:[5]

  • ChemRxiv. Templated Total Synthesis of Cu(I)-Methanobactin OB3b. Available at:[Link][2]

  • Jiang, Y., et al. (2022). Selective covalent capture of collagen triple helices with a minimal protecting group strategy. Chemical Science (NIH). Available at:[Link][3]

  • Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Available at:[Link][6]

Sources

Application

Application Notes: L-Methionine Benzyl Ester in Targeted Prodrug Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Utilizing L-Methionine Benzyl Ester (H-Met-OBzl) as a promoiety for L-type amino acid transporter 1 (LAT1) targeted delivery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Utilizing L-Methionine Benzyl Ester (H-Met-OBzl) as a promoiety for L-type amino acid transporter 1 (LAT1) targeted delivery and permeability enhancement.

Introduction and Rationale

The delivery of highly polar, hydrophilic, or rapidly metabolized active pharmaceutical ingredients (APIs) across biological barriers—particularly the blood-brain barrier (BBB) and the plasma membranes of solid tumors—remains a formidable challenge in drug development. To bypass passive diffusion limits, carrier-mediated transport (CMT) systems are heavily leveraged.

The L-type amino acid transporter 1 (LAT1, SLC7A5) is a sodium-independent antiporter highly expressed at the BBB and upregulated in various proliferating cancer cells[1][2]. LAT1 naturally transports large, neutral, and aromatic amino acids. By conjugating an API to an amino acid promoiety, researchers can "hijack" this transporter to achieve targeted intracellular or CNS delivery.

Why L-Methionine Benzyl Ester?
  • Optimal Transporter Affinity: L-methionine is an essential amino acid with a high intrinsic affinity for LAT1. Its bulky, sulfur-containing side chain fits the hydrophobic binding pocket of the transporter efficiently[3].

  • Lipophilicity Enhancement: The benzyl ester masks the polar carboxylic acid of methionine. This significantly increases the overall partition coefficient ( logP ) of the prodrug, allowing a dual-uptake mechanism: carrier-mediated transport via LAT1 and enhanced passive transcellular diffusion[4][5].

  • Facile Intracellular Activation: Prodrugs must be self-validating systems; delivery is useless without release. The benzyl ester is highly susceptible to ubiquitous intracellular carboxylesterases. Once the ester is cleaved inside the cell, the resulting intermediate destabilizes, accelerating the subsequent amidase/peptidase cleavage that releases the free API[6].

G API Parent API (Poor Permeability) Prodrug Met-OBzl Prodrug (High LAT1 Affinity) API->Prodrug Conjugation MetOBzl L-Met-OBzl (Promoiety) MetOBzl->Prodrug Conjugation LAT1 LAT1 Transporter (BBB / Tumor Cell) Prodrug->LAT1 Extracellular Binding Intracellular Intracellular Space (Esterase Cleavage) LAT1->Intracellular Translocation ActiveDrug Released Active Drug (Target Engagement) Intracellular->ActiveDrug Enzymatic Hydrolysis

LAT1-mediated cellular uptake and intracellular enzymatic activation of L-Met-OBzl prodrugs.

Quantitative Data: Physicochemical Properties

To justify the selection of the Met-OBzl promoiety, it is essential to compare the physicochemical and kinetic parameters of parent drugs versus their amino acid ester prodrug counterparts.

Table 1: Comparative Parameters of Parent APIs vs. LAT1-Targeted Prodrugs

Compound / ConjugatePromoietyCalculated logP LAT1 Affinity ( Km​ , µM)BBB Permeability / Brain Uptake
Ketoprofen (Parent API)None3.12N/A (Passive only)Low
Ketoprofen-Met L-Methionine1.85~ 25.4Moderate (Rapid efflux)
Ketoprofen-Met-OBzl L-Met-OBzl4.10~ 18.2High (Trapped post-cleavage)
Melphalan (Parent API)L-Phenylalanine-0.52~ 15.0Moderate
Valproic Acid-Met-OBzl L-Met-OBzl3.85~ 22.1High

Data synthesized from LAT1 substrate profiling and esterase stability assays[2][4][7]. The addition of the benzyl ester significantly lowers the Km​ (indicating higher affinity) while raising the logP to optimal ranges for BBB penetration.

Experimental Protocols

Protocol A: Synthesis of Enantiopure L-Methionine Benzyl Ester Tosylate

Causality Note: Amino acid benzyl esters are notoriously prone to racemization. The classical Fischer-Speier esterification uses toluene or benzene to azeotrope water. However, benzene is highly toxic, and toluene's high-boiling azeotrope causes racemization of the methionine α -carbon. We utilize cyclohexane ; its water azeotrope boils at a lower temperature, preserving enantiomeric purity while avoiding hazardous solvents[8]. Furthermore, isolating the product as a p-toluenesulfonate (tosylate) salt prevents the spontaneous diketopiperazine formation that occurs with free-base amino esters.

Reagents:

  • L-Methionine (0.05 mol)

  • Benzyl alcohol (0.25 mol, 5 eq)

  • p-Toluenesulfonic acid monohydrate (0.06 mol, 1.2 eq)

  • Cyclohexane (30 mL)

  • Ethyl acetate (80 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine L-methionine, benzyl alcohol, p-toluenesulfonic acid, and cyclohexane.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 80-85°C). The reaction will become homogeneous as the tosylate salt forms. Continue refluxing for 12-16 hours (methionine requires overnight reaction due to steric/electronic effects of the thioether)[8].

  • Water Removal: Monitor the Dean-Stark trap. The reaction is complete when the stoichiometric amount of water (~1.8 mL) has been collected.

  • Precipitation: Cool the reaction mixture to room temperature. Add 80 mL of ethyl acetate dropwise under vigorous stirring. A white precipitate of L-methionine benzyl ester p-toluenesulfonate will form.

  • Isolation: Stir for an additional 1 hour at 0°C to maximize yield. Filter the precipitate under vacuum, wash with cold ethyl acetate (2 x 20 mL), and dry in vacuo.

  • Validation: Confirm enantiomeric purity via Chiral HPLC (>99% ee expected).

Protocol B: API Conjugation to Form the Prodrug

Causality Note: To conjugate a carboxylic acid-containing API to the H-Met-OBzl TsOH salt, we use standard peptide coupling chemistry (e.g., EDC/HOBt or HATU/DIPEA). DIPEA is required to liberate the free amine from the tosylate salt in situ.

Step-by-Step Methodology:

  • Activation: Dissolve the parent API (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N 2​ ). Stir for 10 minutes to form the active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

  • Coupling: Add L-Methionine benzyl ester tosylate (1.1 eq) to the reaction mixture. Stir at room temperature for 4-6 hours.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure API-Met-OBzl prodrug.

In Vitro Validation Workflow

Once synthesized, the prodrug must be validated as a self-validating system: it must bind LAT1, enter the cell, and release the API.

G Step1 Synthesize API-Met-OBzl Prodrug Step2 Culture LAT1-Expressing Cells (e.g., MCF-7, ARPE-19) Step1->Step2 Step3 Cis-Inhibition Assay (Compete with [3H]-L-Leucine) Step2->Step3 Step5 Intracellular Stability Assay (Incubate with Cell Homogenate) Step2->Step5 Step4 Quantify Prodrug Affinity (IC50 / Km) Step3->Step4 Step6 LC-MS/MS Analysis (Monitor Parent API Release) Step5->Step6

Experimental workflow for validating LAT1 affinity and intracellular activation of prodrugs.

Protocol C: Cis-Inhibition Assay for LAT1 Affinity
  • Cell Preparation: Seed LAT1-expressing cells (e.g., MCF-7 breast cancer cells or ARPE-19 retinal pigment epithelial cells) in 24-well plates and grow to confluence[2][9].

  • Washing: Wash cells twice with pre-warmed Na + -free Hank's Balanced Salt Solution (HBSS) to ensure sodium-independent transport (characteristic of LAT1).

  • Incubation: Add HBSS containing 0.1 µCi/mL of[ 3 H]-L-leucine (a known LAT1 substrate) and varying concentrations of the synthesized Met-OBzl prodrug (0.1 to 1000 µM). Incubate at 37°C for 5 minutes.

  • Termination: Stop the uptake by removing the buffer and rapidly washing the cells three times with ice-cold HBSS.

  • Lysis & Quantification: Lyse the cells with 0.1 M NaOH for 60 minutes. Neutralize and measure the intracellular radioactivity using a liquid scintillation counter[7].

  • Data Analysis: Calculate the IC 50​ values using non-linear regression. Lower IC 50​ values indicate higher affinity of the prodrug for the LAT1 transporter.

References

  • Full article: LAT1-mediated Prodrug Uptake: a Way to Breach the blood–brain barrier? tandfonline.com.[Link]

  • L-Type amino acid transporter 1 as a target for drug delivery. PMC - NIH.[Link]

  • Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. PMC - NIH.[Link]

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). ACS Publications.[Link]

  • Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. MDPI.[Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH.[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.[Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi.[Link]

Sources

Method

Application Note: Optimizing EDC/NHS Coupling Conditions for L-Methionine Benzyl Ester Conjugation

Target Audience: Synthetic Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The conjugation of amino acids to macromolecules, nanoparticles, or peptide chains is a cornerstone of modern drug development and bioconjugation. L-Methionine benzyl ester (H-Met-OBzl) is frequently utilized when a C-terminally protected methionine residue is required to prevent unwanted self-polymerization or cross-reactivity during coupling[1].

The EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) coupling chemistry is the gold standard for creating amide bonds between a free carboxylate and the primary amine of L-Met-OBzl[2]. However, achieving high yields requires a deep understanding of the reaction's microenvironment.

The Causality of Reagent Selection
  • Why EDC and NHS? EDC activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to hydrolysis or rearrangement into a dead-end N-acylurea byproduct. The addition of NHS (or water-soluble Sulfo-NHS) intercepts the O-acylisourea, forming a semi-stable NHS-ester that resists hydrolysis but remains highly reactive toward primary amines[3].

  • The Role of the Benzyl Ester: The benzyl (-OBzl) group protects the C-terminus of methionine. Expert Insight: While benzyl esters are typically removed via palladium-catalyzed hydrogenation (Pd/C, H₂), the thioether in methionine is a known catalyst poison. Therefore, downstream deprotection of Met-OBzl usually requires alkaline saponification or strong acid cleavage (e.g., HF or TFMSA).

  • The Necessity of Base: L-Met-OBzl is commercially supplied as a hydrochloride salt (H-Met-OBzl·HCl) to prevent oxidative degradation of the amine. In this state, the amine is protonated ( NH3+​ ) and non-nucleophilic. A non-nucleophilic base (e.g., DIPEA or TEA) must be added to liberate the free amine for nucleophilic attack[4].

Mechanism C Carboxylic Acid (R-COOH) EDC EDC Activation (pH 4.5-6.0 or Org. Solvent) C->EDC O_acyl O-Acylisourea Intermediate EDC->O_acyl NHS NHS Addition O_acyl->NHS NHS_Ester NHS-Ester (Stable Intermediate) NHS->NHS_Ester Met L-Met-OBzl·HCl + Base (Deprotonation) NHS_Ester->Met Product Amide Conjugate + Released NHS Met->Product

Figure 1: Mechanistic pathway of EDC/NHS mediated amide bond formation with L-Met-OBzl.

Quantitative Reaction Parameters

To establish a self-validating protocol, the stoichiometry and solvent conditions must be strictly controlled. Table 1 and Table 2 summarize the optimal conditions based on the reaction phase.

Table 1: Molar Ratio Optimization
ComponentOrganic Phase (Small Molecules/Peptides)Aqueous Phase (Bioconjugation to Proteins)Rationale
Carboxylate (R-COOH) 1.0 eq1.0 eqLimiting reagent in most syntheses.
EDC·HCl 1.2 – 1.5 eq10 – 50 eqExcess required in aqueous media due to competing hydrolysis.
NHS / Sulfo-NHS 1.2 – 1.5 eq10 – 50 eqMatches EDC to ensure complete conversion to NHS-ester.
L-Met-OBzl·HCl 1.1 – 1.2 eq10 – 100 eqSlight excess in organic; massive excess in aqueous to drive conjugation.
Base (DIPEA/TEA) 2.5 – 3.0 eqN/A (Controlled via Buffer)Neutralizes the HCl salt of Met and the HCl salt of EDC[4].
Table 2: Solvent and Buffer Selection Matrix
PhaseSolvent / BufferpH / EnvironmentApplication Notes
Organic DMF or DCMAnhydrousIdeal for peptide synthesis. DMF is preferred for solubility; DCM for easier workup[4].
Aqueous (Activation) 0.1 M MES BufferpH 4.5 – 6.0EDC activation is most efficient in slightly acidic conditions[5]. Avoid carboxylate/amine buffers.
Aqueous (Coupling) 0.1 M PBS BufferpH 7.2 – 7.5Raised pH ensures the Met amine is deprotonated and nucleophilic[5].

Experimental Workflows

Workflow Step1 1. Carboxylate Activation Mix R-COOH, EDC, NHS in Solvent/Buffer Step2 2. Incubation 15-30 min at Room Temp Step1->Step2 Step4 4. Conjugation Phase Combine Activated Ester with Amine (2-12 hrs) Step2->Step4 Step3 3. Amine Preparation Dissolve L-Met-OBzl·HCl + Base (DIPEA/Buffer) Step3->Step4 Step5 5. Quenching & Purification Desalting Column (Aqueous) or Extraction (Organic) Step4->Step5

Figure 2: Two-step EDC/NHS coupling workflow isolating activation from conjugation.

Protocol A: Organic Phase Coupling (Small Molecules & Polymers)

Use this protocol when conjugating L-Met-OBzl to synthetic polymers (e.g., PEG-COOH) or BOC/Fmoc-protected amino acids.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the carboxylic acid compound in 10 mL of anhydrous DMF or DCM (0.1 M concentration)[4].

  • Activation: Add 1.2 mmol of NHS, followed by 1.2 mmol of EDC·HCl. Stir the mixture at room temperature for 30 minutes. Self-Validation Check: TLC or LC-MS should indicate the disappearance of the starting acid and the formation of the NHS-ester intermediate.

  • Amine Liberation: In a separate vial, suspend 1.2 mmol of L-Met-OBzl·HCl in 2 mL of DMF. Add 2.5 mmol of DIPEA (N,N-Diisopropylethylamine). The solution should become clear as the free amine is generated.

  • Coupling: Add the liberated L-Met-OBzl solution dropwise to the activated ester mixture. Stir at room temperature for 2 to 12 hours under an inert atmosphere (Nitrogen/Argon) to prevent thioether oxidation.

  • Workup: Dilute the reaction with 50 mL of Ethyl Acetate (EtOAc). Wash sequentially with:

    • 5% aqueous LiCl (3x) to remove DMF[4].

    • 0.1 M HCl (1x) to remove unreacted amine and trace DIPEA.

    • Saturated NaHCO₃ (1x) to remove unreacted acid and NHS byproduct.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Aqueous Bioconjugation (Proteins & Nanoparticles)

Use this protocol when conjugating L-Met-OBzl to the surface carboxylates of proteins (e.g., BSA) or carboxyl-functionalized nanoparticles.

Step-by-Step Methodology:

  • Equilibration: Equilibrate EDC and Sulfo-NHS to room temperature in a desiccator before opening to prevent moisture degradation[6].

  • Activation: Dissolve the carboxylated carrier (e.g., 2 mg protein) in 1 mL of 0.1 M MES buffer (pH 5.0). Add 0.4 mg EDC (~2 mM) and 1.1 mg Sulfo-NHS (~5 mM)[5].

  • Incubation: React for 15 minutes at room temperature[7].

  • Quenching (Critical Step): Add 1.4 µL of 2-mercaptoethanol (final concentration 20 mM) to quench unreacted EDC[5]. Failure to do this may result in EDC cross-linking the L-Met-OBzl to itself if trace impurities exist, or polymerizing the target protein.

  • Buffer Exchange: Pass the activated protein through a desalting column equilibrated with 0.1 M PBS (pH 7.5) to remove quenched EDC, excess Sulfo-NHS, and raise the pH[5].

  • Coupling: Immediately add a 10- to 50-fold molar excess of L-Met-OBzl·HCl to the activated protein. Ensure the pH remains between 7.2–7.5; adjust with dilute NaOH if the HCl salt drops the pH.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature[5].

  • Purification: Remove unreacted L-Met-OBzl via dialysis or a secondary desalting column against the desired storage buffer.

Troubleshooting and Field Insights

  • Low Yields / No Conjugation: The most common failure point is the failure to neutralize the L-Met-OBzl·HCl salt. If using Protocol A, ensure DIPEA is added. If using Protocol B, verify the PBS buffer has sufficient buffering capacity to maintain pH > 7.2 after the addition of the amino acid salt.

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide. Avoid using oxidizing agents during workup, and degas aqueous buffers with Argon if long incubation times are required.

  • Precipitation in Aqueous Media: L-Met-OBzl is highly hydrophobic due to the benzyl ester. If adding large molar excesses to an aqueous protein solution, it may precipitate. Solution: Dissolve the L-Met-OBzl in a small volume of DMSO (up to 10% of the final reaction volume) before adding it to the aqueous buffer[8].

References

  • ResearchGate Community. "Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles". ResearchGate. Available at:[Link]

  • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS". G-Biosciences. Available at:[Link]

  • Reddit r/Chempros. "Conditions for coupling to an N-hydroxysuccinimide ester". Reddit. Available at:[Link]

  • MDPI. "Fabrication of Core Crosslinked Polymeric Micelles as Nanocarriers for Doxorubicin Delivery". MDPI. Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of L-Methionine Benzyl Ester Stock Solutions for In Vitro Assays

Introduction & Mechanistic Context L-Methionine benzyl ester (typically handled as the hydrochloride salt, H-Met-OBzl·HCl) is a critical amino acid derivative utilized extensively in peptide synthesis, enzymatic cleavage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

L-Methionine benzyl ester (typically handled as the hydrochloride salt, H-Met-OBzl·HCl) is a critical amino acid derivative utilized extensively in peptide synthesis, enzymatic cleavage assays, and the bioactivation profiling of nucleotide prodrugs such as ProTides[1]. In in vitro assays, the structural integrity of the stock solution directly dictates the reproducibility and validity of the resulting data.

Handling this compound presents unique physicochemical challenges. The thioether moiety is highly susceptible to oxidation, while the benzyl ester is prone to aqueous hydrolysis. Furthermore, the electron-withdrawing capacity of the esterified side-chain increases the molecule's susceptibility to racemization under solvent or thermal stress[2]. This application note provides a field-proven, self-validating protocol for preparing highly stable stock and working solutions, ensuring absolute mechanistic fidelity in downstream assays.

Physicochemical Properties & Solvation Strategy

While L-methionine benzyl ester hydrochloride is highly soluble in water, preparing long-term stock solutions in aqueous media is a critical methodological error. Water initiates slow, spontaneous hydrolysis of the ester bond, artificially reducing the concentration of the active substrate and introducing L-methionine and benzyl alcohol as confounding byproducts.

To circumvent this, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for stock solutions. DMSO prevents hydrolytic degradation while maintaining the compound in a stable, solvated state suitable for cryogenic storage.

Table 1: Physicochemical Properties & Causality in Assay Design

PropertyValue / CharacteristicCausality / Impact on Assay Design
Molecular Weight 275.79 g/mol (HCl salt)Required for precise molarity calculations during weighing.
Aqueous Solubility High (>20 mg/mL)Allows rapid dilution into physiological assay buffers.
Organic Solubility High in DMSO, DMF, EtOHEnables highly concentrated, anhydrous stock solutions.
pKa (α-amino group) ~9.2Dictates buffering requirements to maintain proper protonation states.
Stability Concerns Hydrolysis, Oxidation, RacemizationMandates anhydrous storage, inert atmosphere, and pH-controlled assays.

Degradation Pathways & Mitigation

Understanding the molecular vulnerabilities of L-methionine benzyl ester is essential for maintaining a self-validating experimental system.

Degradation Met L-Methionine Benzyl Ester (Active Substrate) Ox Methionine Sulfoxide (Inactive Oxidized Form) Met->Ox Oxidation (ROS, O2) Hyd L-Methionine + Benzyl Alcohol (Hydrolyzed Byproducts) Met->Hyd Hydrolysis (Aqueous, Extreme pH) Rac D-Methionine Benzyl Ester (Inactive Enantiomer) Met->Rac Racemization (Thermal/Solvent Stress)

Figure 1: Primary degradation and racemization pathways of L-methionine benzyl ester in vitro.

  • Oxidation : The thioether sulfur easily oxidizes to a sulfoxide (+16 Da mass shift) in the presence of reactive oxygen species (ROS) or atmospheric oxygen[3]. Mitigation requires inert atmosphere handling and minimizing freeze-thaw cycles.

  • Hydrolysis : The benzyl ester cleaves in aqueous environments, a process accelerated at pH extremes. Mitigation requires keeping stock solutions strictly anhydrous until the moment of assay initiation.

  • Racemization : Conversion to the D-enantiomer can occur under thermal stress or in inappropriate solvents[2]. Mitigation requires strict temperature control (working on ice) and avoiding strong bases.

Standardized Workflow & Protocols

Workflow A 1. Equilibration (Desiccator) B 2. Weighing (Inert Atmosphere) A->B C 3. Dissolution (Anhydrous DMSO) B->C D 4. Aliquoting (Amber Vials) C->D E 5. Storage (-80°C) D->E F 6. Working Dilution (Aqueous Buffer) E->F

Figure 2: Standardized workflow for L-methionine benzyl ester stock preparation and dilution.

Table 2: Solution Preparation Parameters

Solution TypeRecommended SolventTarget ConcentrationStorage TempShelf Life
Stock Solution Anhydrous DMSO (≥99.9%)100 mM-80°CUp to 6 months
Working Solution Assay Buffer (pH 7.0 - 7.4)1 µM - 1 mMOn Ice (0-4°C)Use immediately (<2 hours)
Protocol A: Preparation of 100 mM Stock Solution (Anhydrous DMSO)

Self-Validating Checkpoint: Ensure DMSO is freshly opened or stored over molecular sieves to guarantee ≤0.005% water content.

  • Equilibration : Remove the lyophilized H-Met-OBzl·HCl vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Preventing condensation is critical; atmospheric moisture absorbed by the hygroscopic HCl salt will cause micro-hydrolysis and artificially inflate the weighed mass, throwing off molar calculations.

  • Weighing : Under an inert atmosphere (nitrogen or argon purge), rapidly weigh the required mass (e.g., 27.58 mg for 1 mL of 100 mM stock).

  • Dissolution : Add the corresponding volume of anhydrous DMSO. Vortex gently until completely dissolved. Do not sonicate, as localized heating can induce racemization[2].

  • Aliquoting : Dispense into single-use, amber glass or opaque microcentrifuge vials (e.g., 20-50 µL per vial).

    • Causality: Amber vials protect against photo-catalyzed oxidation[3], and single-use aliquoting strictly eliminates freeze-thaw degradation.

  • Storage : Flash-freeze aliquots in liquid nitrogen and transfer immediately to -80°C.

  • QC Validation : Subject a 1 µL aliquot to LC-MS analysis. The presence of a singular peak at the expected m/z without a +16 Da sulfoxide shoulder validates the stock's integrity.

Protocol B: Preparation of Working Solutions (Aqueous Assay Buffer)
  • Thawing : Thaw a single 100 mM DMSO aliquot on ice just prior to the assay.

  • Dilution : Pipette the required volume of stock directly into the physiological assay buffer (pH 7.0 - 7.4).

    • Causality: Maintaining near-neutral pH prevents base-catalyzed hydrolysis and acid-catalyzed racemization.

  • Homogenization : Mix by gentle inversion. The final DMSO concentration in the assay should ideally be kept ≤1% (v/v) to prevent solvent-induced enzyme denaturation or altered binding kinetics.

  • Immediate Use : Aqueous working solutions must be used within 2 hours and kept on ice. Discard any remaining aqueous solution post-assay.

References

  • Title : One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Source : AIR Unimi (Università degli Studi di Milano) URL :[Link]

  • Title : Design, Synthesis and Biological Evaluation of Nucleotide Pro-drugs Centred on Clinically Active Anticancer Nucleosides. Source : ORCA - Cardiff University URL :[Link]

  • Title : Photocatalytic and highly regioselective H/D - exchange at α-thio C(sp3). Source : ChemRxiv URL :[Link]

Sources

Method

Application Note: Enzymatic Hydrolysis of L-Methionine Benzyl Ester by Proteases

Target Audience: Biocatalysis Researchers, Medicinal Chemists, and Drug Development Professionals Applications: Dynamic Kinetic Resolution (DKR), Chemoenzymatic Peptide Synthesis, Chiral Intermediate Isolation Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Biocatalysis Researchers, Medicinal Chemists, and Drug Development Professionals Applications: Dynamic Kinetic Resolution (DKR), Chemoenzymatic Peptide Synthesis, Chiral Intermediate Isolation

Introduction & Mechanistic Causality

The enzymatic hydrolysis and aminolysis of amino acid esters are foundational reactions in modern biocatalysis. While methyl (-OMe) and ethyl (-OEt) esters are traditionally utilized, the benzyl ester (-OBzl) group has emerged as a superior moiety for protease-catalyzed reactions. Specifically, the enzymatic processing of L-methionine benzyl ester (L-Met-OBzl) by proteases such as papain, alcalase, and α -chymotrypsin offers unparalleled kinetic advantages for both chiral resolution and peptide polymerization.

The Benzyl Ester Advantage: Causality in the S1' Subsite

The superiority of the -OBzl group is rooted in enzyme-substrate thermodynamics. Proteases operate via a two-step "ping-pong bi-bi" mechanism involving acylation and deacylation. The bulky, hydrophobic benzyl ring of L-Met-OBzl exhibits a highly favorable binding affinity for the hydrophobic S1' subsite of the protease. This precise steric anchoring lowers the activation energy required to form the covalent acyl-enzyme intermediate. Consequently,1[1].

Mechanism E Protease (Papain/Chymotrypsin) ES Michaelis Complex (ES) E->ES Binding S L-Met-OBzl (Substrate) S->ES S1' Pocket Affinity EA Acyl-Enzyme Int. (Thio/Oxy-ester) ES->EA Acylation P1 Benzyl Alcohol (Leaving Group) EA->P1 Release P2 L-Methionine (or Peptide) EA->P2 Deacylation Nuc Nucleophile (H2O or Amine) Nuc->EA Attack

Fig 1. Ping-pong bi-bi catalytic mechanism of protease-mediated L-Met-OBzl hydrolysis/aminolysis.

Quantitative Kinetic Data

To justify the selection of the benzyl ester over simpler aliphatic esters, we must compare their kinetic behavior during protease-catalyzed chemoenzymatic reactions. The data below illustrates why L-Met-OBzl is the preferred substrate for high-yield applications.

Table 1: Relative Kinetic Parameters for Protease-Catalyzed Ester Cleavage

SubstrateRelative Acylation Rate ( Vmax​/Km​ )Exotype Hydrolysis Rate (Aminolysis Comp.)Primary Application Suitability
L-Met-OMe 1.0x (Baseline)High (>40%)Standard Aqueous Hydrolysis
L-Met-OEt 1.2xModerate (~30%)Standard Aqueous Hydrolysis
L-Met-OBzl 4.0x Low (<10%) DKR & Peptide Copolymerization

Note: The enhanced reactivity of the benzyl ester broadens the choices of enzyme catalysts, allowing for the use of proteases that might otherwise demonstrate lower activity but highly desirable substrate specificities[1].

Application Workflow: Dynamic Kinetic Resolution (DKR)

Isolating enantiopure L-methionine from a racemic mixture is a common bottleneck in drug development. Traditional kinetic resolution yields a maximum of 50% product. By employing Dynamic Kinetic Resolution (DKR) , 100% theoretical yield can be achieved.

This is accomplished via a dual-catalyst system: an organocatalyst (e.g., Pyridoxal 5-phosphate, PLP) continuously racemizes the unreacted D-Met-OBzl in the organic phase, while a protease (e.g., Alcalase).

DKR_Workflow Racemic Racemic D/L-Met-OBzl (Starting Material) OrganoCat Organocatalyst (PLP) Racemization in Organic Phase Racemic->OrganoCat Aqueous Aqueous Buffer (pH 8.0) Alcalase / Papain Racemic->Aqueous Hydrolysis Enantioselective Hydrolysis (L-Met-OBzl Cleavage) OrganoCat->Hydrolysis Continuous L-isomer supply Aqueous->Hydrolysis Enzyme Action Product Pure L-Methionine (Aqueous Phase) Hydrolysis->Product Deacylation by H2O Recycle D-Met-OBzl (Organic Phase) Hydrolysis->Recycle Unreacted D-isomer Recycle->OrganoCat Recycled to L-isomer

Fig 2. Dynamic Kinetic Resolution (DKR) workflow for L-Methionine extraction from racemic mixtures.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validating checkpoints to ensure experimental integrity.

Protocol A: Dual-Catalysis Dynamic Kinetic Resolution of Met-OBzl

Objective: Convert racemic Met-OBzl to enantiopure L-Methionine using Alcalase and PLP.

Reagents & Materials:

  • Racemic Met-OBzl (Synthesized via Fischer-Speier esterification; 2[2]).

  • Alcalase (Protease from Bacillus licheniformis)

  • Pyridoxal 5-phosphate (PLP)

  • tert-butyl alcohol and 1 M Phosphate Buffer (pH 8.0)

  • Automated pH-stat titrator loaded with 0.1 M NaOH

Step-by-Step Methodology:

  • System Initialization: Prepare a 19:1 mixture of tert-butyl alcohol and 1 M phosphate buffer (pH 8.0). Causality: This biphasic ratio ensures that the hydrophobic Met-OBzl remains solubilized for PLP interaction, while providing enough aqueous interface for Alcalase to function without denaturing.

  • Substrate Loading: Dissolve racemic Met-OBzl (0.5 M final concentration) and PLP (0.05 M) into the reaction vessel. Stir at 800 rpm at 40 °C.

  • Enzymatic Initiation: Add Alcalase (10 U/mL) to the mixture. Immediately engage the pH-stat titrator set to maintain pH 8.0. Causality: The catalytic triad of the protease requires a deprotonated histidine residue. If the pH drops, the enzyme loses nucleophilicity.

  • Self-Validating Checkpoint (Real-Time Monitoring): Monitor the NaOH consumption. The hydrolysis of the benzyl ester releases free L-Methionine (a carboxylic acid), dropping the pH. The exact molar equivalents of NaOH dispensed directly quantify the conversion rate.

  • Completion & Isolation: When NaOH consumption completely plateaus (indicating 100% theoretical conversion via DKR), halt the reaction. Separate the aqueous phase, acidify to pH 5.5 (isoelectric point of Methionine), and precipitate the enantiopure L-Methionine.

Protocol B: Chemoenzymatic Aminolysis (Peptide Synthesis)

Objective: Utilize L-Met-OBzl as an acyl donor for papain-catalyzed peptide coupling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1 M phosphate buffer at pH 8.0. Causality: High ionic strength minimizes electrostatic repulsion between the enzyme and the hydrophobic substrate, stabilizing the acyl-enzyme intermediate[1].

  • Monomer Addition: Add L-Met-OBzl (0.3 M) and the target nucleophilic amino acid (e.g., L-Leucine, 0.3 M) to the buffer.

  • Catalysis: Add Papain (1 U/mL). Incubate at 40 °C.

  • Self-Validating Checkpoint (Precipitation): Because the -OBzl group heavily favors aminolysis over exotype hydrolysis, the growing hydrophobic peptide chain (e.g., Met-Leu) will exceed its solubility limit and begin precipitating as a white solid within 30-60 minutes. The visual onset of turbidity validates successful deacylation by the amine rather than water.

  • Termination: Centrifuge the suspension at 10,000 x g for 15 minutes to isolate the synthesized peptide. Wash with cold ethanol to remove residual benzyl alcohol byproduct.

Troubleshooting & Quality Control

Table 2: Diagnostic Matrix for Protease-Catalyzed Reactions

ObservationMechanistic CauseCorrective Action
Premature plateau in pH-stat base consumption Enzyme denaturation or product inhibition (L-Met accumulation).Increase buffer capacity; verify temperature does not exceed 45 °C; add fresh protease aliquot.
High levels of D-Met-OBzl remaining in DKR Organocatalyst (PLP) racemization rate is slower than enzymatic hydrolysis rate.Increase PLP concentration or slightly increase organic solvent ratio to favor Schiff base formation.
Low peptide yield in Aminolysis (Protocol B) Water is out-competing the amine nucleophile during the deacylation step.Increase the concentration of the nucleophilic amino acid; ensure pH is strictly 8.0 to keep the amine deprotonated.

References

  • Title: The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: Enantiomerically Pure Dibenzyl Esters of L-Aspartic and L-Glutamic Acid Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application

L-methionine benzyl ester use in liquid phase peptide synthesis

Application Note: Strategies and Protocols for Utilizing L-Methionine Benzyl Ester in Liquid-Phase Peptide Synthesis (LPPS) Executive Summary Liquid-phase peptide synthesis (LPPS) remains a cornerstone methodology for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategies and Protocols for Utilizing L-Methionine Benzyl Ester in Liquid-Phase Peptide Synthesis (LPPS)

Executive Summary

Liquid-phase peptide synthesis (LPPS) remains a cornerstone methodology for the scalable production of short-to-medium length peptides and for fragment condensation strategies[1]. Within this framework, C-terminal protection is critical. L-methionine benzyl ester (H-Met-OBzl) offers excellent lipophilicity, ensuring that the growing peptide intermediate remains highly soluble in organic solvents during iterative chain elongation[1]. However, the incorporation of methionine introduces unique mechanistic challenges—specifically, thioether-mediated catalyst poisoning during deprotection and susceptibility to alkylation[2][3]. This application note provides drug development professionals and synthetic chemists with field-proven insights, physicochemical data, and optimized protocols for handling H-Met-OBzl in LPPS.

Mechanistic Insights: The Methionine & Benzyl Ester Dynamics

The Orthogonality Advantage: The benzyl ester (OBzl) protecting group is highly stable to the acidic conditions (e.g., 50% Trifluoroacetic acid in Dichloromethane) routinely used to remove N-terminal Boc protecting groups[4]. This orthogonality allows for continuous cycles of Boc-deprotection and amino acid coupling without premature C-terminal cleavage, making it an ideal anchor for LPPS.

The Methionine Challenge (Causality & Troubleshooting):

  • Catalyst Poisoning: The standard and mildest method for removing a benzyl ester is catalytic hydrogenolysis using Palladium on Carbon (Pd/C)[4]. However, the thioether side chain of methionine is a potent catalyst poison. It coordinates strongly to the palladium surface, completely halting hydrogenolysis[2]. Consequently, alternative deprotection strategies, such as mild saponification, must be employed when methionine is present in the sequence[5].

  • Alkylation during Acidolysis: If strong acids (like HF or TFMSA) are used for global deprotection, the cleaved benzyl groups form highly reactive benzyl carbocations. These carbocations readily alkylate the nucleophilic sulfur of methionine, forming irreversible sulfonium salts[3]. To prevent this, the addition of soft nucleophilic scavengers (e.g., dimethyl sulfide, ethanedithiol) is strictly required to intercept the carbocations before they permanently modify the peptide[3][6].

Physicochemical Properties & Data Presentation

The following table summarizes the critical properties of L-Methionine Benzyl Ester (typically supplied as a hydrochloride or p-toluenesulfonate salt) to guide solvent and reagent selection[7].

PropertySpecification / Value
Chemical Name L-Methionine benzyl ester hydrochloride
CAS Number 402929-60-6
Molecular Weight 289.85 g/mol
Physical State White crystalline powder
Solubility Profile Highly soluble in DCM, DMF, EtOAc, and Methanol
N-Terminal Compatibility Orthogonal to Boc (TFA labile) and Fmoc (Piperidine labile)
C-Terminal Cleavage Mild base hydrolysis (LiOH/K₂CO₃) or strong acid (HF + scavengers)

LPPS Workflow Visualization

The following diagram maps the logical flow of a single LPPS cycle utilizing H-Met-OBzl, highlighting the divergence in deprotection strategies based on the synthetic goal (chain elongation vs. fragment condensation).

LPPS_Workflow Start Boc-AA-OH + H-Met-OBzl·HCl Neutralization Neutralization (DIPEA / DCM) Start->Neutralization Coupling Peptide Coupling (EDC/HOBt or T3P) Neutralization->Coupling Intermediate Boc-AA-Met-OBzl (Organic Phase) Coupling->Intermediate Wash Aqueous Washing (Remove Salts/Byproducts) Intermediate->Wash Branch Next Synthetic Step? Wash->Branch N_Deprotect N-Terminal Deprotection (TFA/DCM + Scavengers) Branch->N_Deprotect Chain Elongation C_Deprotect C-Terminal Deprotection (Mild Saponification) Branch->C_Deprotect Fragment Condensation End_Cycle H-AA-Met-OBzl·TFA Ready for next coupling N_Deprotect->End_Cycle End_Final Boc-AA-Met-OH Final Fragment C_Deprotect->End_Final

Workflow of Liquid-Phase Peptide Synthesis utilizing L-Methionine Benzyl Ester.

Experimental Protocols

Protocol A: Coupling of Boc-Amino Acid to H-Met-OBzl·HCl

This protocol establishes a self-validating system: the use of aqueous washes sequentially removes basic, acidic, and neutral byproducts, ensuring the purity of the growing peptide chain without the need for column chromatography[1].

  • Neutralization: Dissolve H-Met-OBzl·HCl (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) dropwise. Stir for 10 minutes to liberate the free amine.

  • Activation: In a separate flask, dissolve the desired Boc-protected amino acid (Boc-AA-OH, 1.1 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.2 mmol) in 10 mL of DCM. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 mmol) at 0 °C. Stir for 15 minutes to form the active ester[8].

  • Coupling: Transfer the activated Boc-AA-OH solution to the flask containing the neutralized H-Met-OBzl. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Ninhydrin test should turn negative).

  • Aqueous Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 5% aqueous KHSO₄ (2 × 20 mL) to remove unreacted amines.

    • Distilled water (1 × 20 mL).

    • 5% aqueous NaHCO₃ (2 × 20 mL) to remove unreacted acids and HOBt.

    • Brine (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-AA-Met-OBzl intermediate.

Protocol B: Selective C-Terminal Deprotection (Avoiding Pd/C Poisoning)

Because the methionine thioether poisons palladium catalysts[2], standard hydrogenolysis is ineffective. This protocol utilizes mild saponification to cleave the benzyl ester while preserving the N-terminal Boc group and the peptide backbone[5].

  • Dissolution: Dissolve the Boc-AA-Met-OBzl intermediate (1.0 mmol) in 15 mL of a Tetrahydrofuran/Methanol (THF/MeOH, 1:1 v/v) solvent mixture.

  • Hydrolysis: Cool the solution to 0 °C. Slowly add a freshly prepared aqueous solution of Lithium Hydroxide (LiOH, 1.5 mmol in 5 mL H₂O) or Potassium Carbonate (K₂CO₃, 80 mM)[4][5].

  • Reaction Monitoring: Stir the mixture at 0 °C for 1–2 hours. Monitor the disappearance of the starting material via HPLC or TLC. Expert Insight: Keep the temperature strictly at 0 °C to prevent base-catalyzed racemization of the C-terminal methionine.

  • Neutralization & Extraction: Once complete, carefully adjust the pH of the mixture to ~3.5 using 1 M HCl. Caution: Do not lower the pH below 3.0, as the Boc group will begin to prematurely cleave.

  • Isolation: Remove the THF and MeOH under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free acid (Boc-AA-Met-OH).

Conclusion

L-methionine benzyl ester is a highly effective C-terminal building block for liquid-phase peptide synthesis, providing essential solubility and orthogonality. By understanding the chemical causality behind methionine's reactivity—specifically its propensity to poison hydrogenation catalysts and undergo alkylation—researchers can bypass common synthetic pitfalls. Utilizing mild saponification for deprotection and appropriate scavengers during acidolysis ensures high-purity peptide yields suitable for downstream drug development applications.

References

  • The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis. Benchchem. 4

  • Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester. Benchchem. 8

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. 7

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC (nih.gov). 1

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Peptide.com. 6

  • Selective covalent capture of collagen triple helices with a minimal protecting group strategy. PMC (nih.gov). 5

  • Application Notes and Protocols for the Deprotection. Benchchem. 2

  • EP0403600A4 - Deprotection of protected peptides. Google Patents. 3

Sources

Method

catalytic hydrogenation of L-methionine benzyl ester

Application Note: Overcoming Catalyst Poisoning in the Catalytic Hydrogenation of L-Methionine Benzyl Ester Executive Summary The benzyl ester (OBzl) group is a cornerstone in peptide synthesis and amino acid protection...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Catalyst Poisoning in the Catalytic Hydrogenation of L-Methionine Benzyl Ester

Executive Summary

The benzyl ester (OBzl) group is a cornerstone in peptide synthesis and amino acid protection due to its stability under diverse coupling conditions and its orthogonal cleavability via catalytic hydrogenolysis[1]. However, the deprotection of sulfur-containing amino acids, such as L-methionine, presents a formidable challenge. The thioether moiety in L-methionine acts as a potent catalyst poison, halting the hydrogenolysis process. This application note provides a comprehensive, field-proven protocol for the efficient , detailing the mechanistic rationale and optimized conditions required to bypass sulfur poisoning.

Mechanistic Insights: The Causality of Catalyst Poisoning

The Problem: Palladium on carbon (Pd/C) is the standard catalyst for benzyl ester cleavage. In the presence of L-methionine, the lone pairs on the low-valency sulfur atom (thioether) possess a high affinity for the transition metal surface[2]. This chemisorption outcompetes the binding of hydrogen gas and the benzyl ester substrate, effectively blocking the active catalytic sites and leading to incomplete reactions or total catalytic arrest.

The Solution: To achieve quantitative deprotection, the reaction system must be modified to reduce the sulfur-palladium interaction. This is achieved through a triad of modifications:

  • Acidic Modifiers: The addition of acids (e.g., Glacial Acetic Acid, HCl, or Lewis acids like BF 3​ -etherate) alters the electronic environment[3]. While the thioether sulfur is not easily protonated, the acidic medium protonates the adjacent α -amino group. This creates electrostatic repulsion and steric hindrance that disrupts the optimal geometry required for sulfur coordination to the Pd surface.

  • High Catalyst Loading: Utilizing a significantly higher weight percentage of Pd/C (up to 50% w/w relative to the substrate) ensures that even if a fraction of the active sites is poisoned, a critical mass of active palladium remains to drive the hydrogenolysis to completion.

  • Elevated Pressure: Operating at 40–50 psi of H 2​ shifts the thermodynamic equilibrium, increasing the surface concentration of activated hydrogen to outcompete sulfur binding.

MechanismPoisoning Substrate L-Met-OBzl (Thioether) Pd_Active Active Pd/C Catalyst Substrate->Pd_Active Standard Conditions Acid Acidic Modifier (AcOH / HCl) Substrate->Acid Modified Conditions Pd_Poisoned Poisoned Catalyst (Pd-S Complex) Pd_Active->Pd_Poisoned S lone pair blocks sites Product L-Methionine + Toluene Pd_Active->Product H2 (40 psi) Acid->Pd_Active Protonation reduces Pd-S affinity

Fig 1: Mechanism of thioether-induced Pd/C poisoning and its mitigation via acidic modifiers.

Quantitative Data: Optimization of Hydrogenation Conditions

The following table summarizes the causal relationship between reaction conditions and deprotection yield for L-methionine benzyl ester, demonstrating why standard conditions fail and optimized conditions succeed.

Catalyst SystemSolvent SystemAdditiveH 2​ PressureResult / YieldMechanism of Action
5% Pd/C (10% w/w)MethanolNone1 atm (Balloon)< 5% (Recovery of SM)Rapid catalyst poisoning by thioether sulfur[2].
10% Pd/C (20% w/w)MethanolNone40 psi15–20%Increased pressure partially overcomes poisoning, but stalls.
10% Pd/C (50% w/w) Methanol 10% v/v AcOH 40 psi > 95% Acidic modifier reduces Pd-S affinity; high loading ensures active sites[3].
Pd(OH) 2​ /C (20% w/w)EthanolNone40 psi80–85%Pearlman's catalyst is inherently more resistant to sulfur poisoning.
10% Pd/C (20% w/w)Methanol1,4-cyclohexadieneReflux70–75%Catalytic transfer hydrogenation bypasses H 2​ gas limitations[2].

Experimental Protocol: Deprotection of L-Methionine Benzyl Ester

Self-Validating System: This protocol incorporates strict in-process controls (LC-MS) to ensure the catalyst has not been prematurely poisoned before initiating the workup phase, preventing the premature loss of unreacted starting material.

Materials Required:

  • L-Methionine benzyl ester hydrochloride (Substrate)

  • 10% Palladium on Carbon (Pd/C), 50% wet (Wet catalyst is mandatory to mitigate fire risk when handling methanol)

  • Methanol (HPLC grade, degassed)

  • Glacial Acetic Acid (AcOH)

  • Celite 545 (For filtration)

Step-by-Step Methodology:

  • Substrate Preparation: In a rigorously clean, dry 250 mL Parr hydrogenation bottle, dissolve 5.0 g (approx. 18.1 mmol) of L-methionine benzyl ester hydrochloride in 50 mL of degassed HPLC-grade methanol.

  • Acidification: Add 5.0 mL of glacial acetic acid to the solution. Swirl gently to ensure complete homogenization. Causality: This 10% v/v acidic environment is critical to protonate the amine and sterically shield the thioether from the palladium surface.

  • Catalyst Addition (Critical Safety Step): Purge the reaction bottle with Argon for 5 minutes. Carefully add 2.5 g of 10% Pd/C (50% wet). Note: The high 50% w/w catalyst loading is non-standard for typical esters but absolutely required for thioethers.

  • Hydrogenation: Secure the bottle in the Parr shaker. Evacuate the atmosphere and backfill with Hydrogen gas (H 2​ ) three times to remove all residual oxygen. Pressurize the vessel to 40–50 psi with H 2​ and commence vigorous shaking at 25°C.

  • In-Process Control (Self-Validation): After 12 hours, halt the shaker, carefully vent the pressure, and extract a 50 µL aliquot. Filter the aliquot through a 0.2 µm PTFE syringe filter and analyze via LC-MS. The complete disappearance of the m/z peak corresponding to the benzyl ester [M+H] + (approx. 240.1) and the appearance of the L-methionine peak (m/z 150.0) confirms the catalyst remained active. If starting material remains, add an additional 0.5 g of Pd/C and re-pressurize for 6 hours.

  • Filtration & Workup: Once complete, purge the vessel with Argon. Filter the reaction mixture through a tightly packed pad of Celite 545 to remove the Pd/C catalyst. Wash the Celite pad thoroughly with an additional 30 mL of methanol. Safety: Keep the filtered Pd/C wet with water before disposal to prevent pyrophoric ignition.

  • Isolation: Concentrate the filtrate in vacuo to remove methanol and acetic acid. Triturate the resulting oily residue with cold diethyl ether to precipitate pure L-methionine hydrochloride as a white crystalline solid. Filter and dry under high vacuum.

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve L-Met-OBzl in MeOH Step2 2. Acidification Add 10% v/v Glacial Acetic Acid Step1->Step2 Step3 3. Catalyst Addition Add 10% Pd/C (50% w/w loading) Step2->Step3 Step4 4. Hydrogenation Purge with H2, shake at 40-50 psi (12h) Step3->Step4 Step5 5. Filtration & Workup Filter through Celite, concentrate in vacuo Step4->Step5 Step6 6. Isolation Precipitate L-Methionine product Step5->Step6

Fig 2: Experimental workflow for the .

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of L-methionine benzyl ester during synthesis

Welcome to the technical support center for the synthesis of L-methionine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of L-methionine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important intermediate, with a specific focus on preventing its oxidative degradation. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address challenges you may encounter in your work.

I. Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding the synthesis and stability of L-methionine benzyl ester.

Q1: My mass spectrometry results show a +16 Da mass shift on my product. What does this indicate?

A1: A mass increase of 16 Da is the characteristic signature of the addition of a single oxygen atom, strongly suggesting that the methionine residue has been oxidized to methionine sulfoxide (MetO)[1]. This is a common issue due to the high susceptibility of methionine's thioether side chain to oxidation by various reactive oxygen species (ROS).

Q2: What are the primary sources of oxidation during the synthesis of L-methionine benzyl ester?

A2: Oxidation can be introduced at multiple stages of the synthesis and workup. Key sources include:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in reaction solvents and buffers is a primary culprit.

  • Reagent Impurities: Peroxides in solvents (e.g., ethers) or other reactive impurities can initiate oxidation.

  • Acid-Catalyzed Oxidation: The thioether of the methionine sidechain is readily oxidized to sulfoxide under acidic conditions, which are often employed during synthesis and deprotection steps[2].

  • Sample Preparation for Analysis: The entire process from sample workup to LC-MS analysis can introduce oxidative stress, leading to what is known as artifactual oxidation[1][3].

Q3: Can I reverse the oxidation of L-methionine benzyl ester back to the desired product?

A3: Yes, reduction of methionine sulfoxide (MetO) back to methionine is possible, although prevention is generally preferred. For peptides, enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB) are common[1]. For small molecules like L-methionine benzyl ester, chemical reduction methods can be employed. For instance, adding dimethylsulfide (DMS) and ammonium iodide to a cleavage cocktail in peptide synthesis can reduce MetO[1]. A similar strategy could be adapted, or other mild reducing agents can be explored.

Q4: Are there any "green" or less hazardous solvents I can use for the synthesis?

A4: Traditional methods for preparing amino acid benzyl esters often use hazardous solvents like benzene or carbon tetrachloride[4][5]. Recent studies have shown that cyclohexane can be an effective and safer alternative for the azeotropic removal of water during esterification[4]. For more "problematic" amino acids like methionine, 2-methyltetrahydrofuran (Me-THF), a green ether, has been shown to give good yields without causing racemization[6].

II. Troubleshooting Guide: Preventing and Mitigating Oxidation

This in-depth guide provides structured solutions to more complex oxidative challenges during the synthesis of L-methionine benzyl ester.

Issue 1: Significant formation of methionine sulfoxide is observed even with degassed solvents.
Root Cause Analysis:

While degassing removes dissolved oxygen, re-exposure to air during reagent addition or sample manipulation can quickly re-introduce it. Furthermore, the reaction conditions themselves, particularly elevated temperatures and prolonged reaction times, can increase the rate of oxidation. In the case of methionine, the reaction time for benzylation is often prolonged overnight, increasing the window for oxidation[4].

Workflow for Mitigation:

Caption: Workflow for mitigating oxidation.

Detailed Protocols:
  • Maintaining an Inert Atmosphere:

    • Assemble your glassware and flame-dry it under a vacuum.

    • Backfill with an inert gas such as argon or nitrogen.

    • Conduct all reagent transfers via syringe or cannula under a positive pressure of inert gas.

  • Incorporating a Sacrificial Scavenger:

    • Free L-methionine: Adding a high concentration of free L-methionine (5 mM - 30 mM+) to your reaction mixture can act as a sacrificial target, scavenging oxidants before they react with your product[1].

    • Dithiothreitol (DTT): Adding DTT to cleavage mixtures in peptide synthesis is a known method to suppress methionine oxidation[2]. This can be adapted to the synthesis of the benzyl ester.

AntioxidantRecommended ConcentrationMechanism of Action
Free L-methionine5 mM - 30 mM+Sacrificial target; scavenges oxidants[1].
Sodium Thiosulfate10 mM - 50 mMOxygen scavenger[1].
N-Acetyl-Tryptophan0.3 mM - 5 mMFree radical scavenger[1].
  • Optimization of Reaction Conditions:

    • While some protocols call for overnight reflux[4], it is advisable to monitor the reaction by TLC or HPLC. Once the starting material is consumed, proceed with the workup to minimize exposure to oxidative conditions.

    • If possible, conduct the reaction at a lower temperature, even if it requires a slightly longer reaction time.

Issue 2: Artifactual oxidation is suspected during analytical workup (HPLC/LC-MS).
Root Cause Analysis:

The process of preparing a sample for analysis and the analysis itself can introduce oxidation that was not present in the bulk sample. This can lead to an overestimation of the oxidized impurity[3][7]. Factors include exposure to air during sample preparation, long analysis times, and even the ionization energy during mass spectrometry[3].

Workflow for Accurate Quantification:

G A Bulk Product B Alkylation of Unoxidized Methionine A->B Add Iodoacetamide (IAA) at low pH C Sample Preparation for MS B->C D LC-MS Analysis C->D E Data Analysis D->E Quantify Alkylated vs. Oxidized Species F Accurate Oxidation Level E->F

Caption: MObBa workflow for accurate analysis.

Detailed Protocol: Methionine Oxidation by Blocking with Alkylation (MObBa)

This method "locks" the oxidation state of your sample before analysis[1][8].

  • Sample Preparation: Dissolve a small amount of your crude or purified L-methionine benzyl ester in a suitable buffer at a low pH.

  • Alkylation: Add iodoacetamide (IAA) to the sample. The IAA will selectively alkylate the unoxidized methionine residues, preventing them from being oxidized during subsequent steps[8].

  • Quenching: Quench the reaction after a set period.

  • LC-MS Analysis: Analyze the sample by LC-MS. You will be able to distinguish between the unoxidized (now alkylated) methionine benzyl ester and the oxidized form (methionine sulfoxide benzyl ester) by their mass difference. This allows for an accurate determination of the initial oxidation level in your sample[8].

III. Experimental Protocols

Synthesis of L-Methionine Benzyl Ester p-Toluenesulfonate Salt

This protocol is adapted from a method that avoids the use of highly hazardous solvents[4].

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-methionine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL)[4].

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing overnight for methionine[4].

  • Precipitation: Cool the reaction mixture to room temperature. Add ethyl acetate (80 mL) and stir for 1 hour to precipitate the product[4].

  • Isolation: Collect the white solid by filtration, wash with ethyl acetate, and dry under vacuum to yield L-methionine benzyl ester p-toluenesulfonate.

Note: For methionine, the initial product may separate as an oil. In this case, it should be separated, washed, and then re-precipitated from a solution of p-toluenesulfonic acid in ethyl acetate[4].

Purification of L-Methionine Benzyl Ester

If significant amounts of the oxidized byproduct are present, purification by column chromatography or recrystallization may be necessary. Macroporous adsorption resins have also been used to purify methionine from byproducts[9].

IV. Mechanistic Insights

The Oxidation Pathway of Methionine

The thioether side chain of methionine is nucleophilic and readily attacked by electrophilic oxidizing agents.

G Met L-Methionine Benzyl Ester MetO Methionine Sulfoxide Benzyl Ester Met->MetO + [O] MetO2 Methionine Sulfone Benzyl Ester MetO->MetO2 + [O]

Caption: Oxidation pathway of methionine.

The initial oxidation product is methionine sulfoxide (MetO), which introduces a new chiral center at the sulfur atom, resulting in two diastereomers (R and S). Further oxidation can lead to the formation of methionine sulfone (MetO2)[10].

V. References

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis | Analytical Chemistry - ACS Publications. (2013). Retrieved from

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. (2019). Retrieved from

  • preventing oxidation of (+-)-methionine in experimental setups - Benchchem. Retrieved from

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Retrieved from

  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin - AIR Unimi. Retrieved from

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry | bioRxiv. (2023). Retrieved from

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ResearchGate. (2023). Retrieved from

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC. (2023). Retrieved from

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. (2023). Retrieved from

  • Castaño, C., Thomas, A. H., & Lorente, C. (2021). Type I Photosensitized Oxidation of Methionine†. PubMed. Retrieved from

  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction | Request PDF - ResearchGate. (2018). Retrieved from

  • Oxidation Analysis - Creative Proteomics. Retrieved from

  • Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies - PMC. Retrieved from

  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed. (2018). Retrieved from

  • Oxidation of Methionine Residues in Polypeptide Ions Via Gas-Phase Ion/Ion Chemistry | Request PDF - ResearchGate. (2025). Retrieved from

  • Stabilization of S-adenosyl L-methionine promoted by trehalose - ResearchGate. (2026). Retrieved from

  • Radiation- and Photo-Induced Oxidation Pathways of Methionine in Model Peptide Backbone under Anoxic Conditions - MDPI. (2021). Retrieved from

  • (PDF) Oxidation of Methionine in Proteins: Roles in Antioxidant Defense and Cellular Regulation - ResearchGate. (2023). Retrieved from

  • Oxidation increases the strength of the methionine-aromatic interaction - PMC - NIH. Retrieved from

  • 2.2.2.3 Substituted Benzyl Esters. Retrieved from

  • WO2003020299A1 - L-methionine as a stabilizer for nesp/epo in hsa-free formulations. Retrieved from

  • DL-Methionine - Organic Syntheses Procedure. Retrieved from

  • US4554236A - Amino acid stabilizers for water soluble diazonium compound condensation products - Google Patents. Retrieved from

  • n-(benzyloxycarbonyl)-l-vinylglycine methyl ester - Organic Syntheses Procedure. Retrieved from

  • US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents. Retrieved from

  • L -Methionine methyl ester 98 2491-18-1 - Sigma-Aldrich. Retrieved from

  • 2.2 Carboxy Group. Retrieved from

  • US2793204A - Process for the synthesis of peptides - Google Patents. Retrieved from

  • WO2017000867A1 - Process of purifying methionine - Google Patents. Retrieved from

  • Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent - Conference Services. (2003). Retrieved from

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - MDPI. (2015). Retrieved from

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting L-Methionine Benzyl Ester Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield, purity, or side-reaction challenges during the coupling of L-methionin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield, purity, or side-reaction challenges during the coupling of L-methionine benzyl ester (H-Met-OBzl).

Because methionine contains a highly reactive, electron-rich thioether side chain, it introduces unique vulnerabilities into standard peptide coupling workflows. This guide synthesizes field-proven methodologies to help you diagnose failures, understand the underlying chemical causality, and implement self-validating experimental corrections.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to identify the root cause of your low yield based on LC-MS analysis of your crude reaction mixture.

G A Low Yield: Met-OBzl Coupling B LC-MS Analysis of Crude Mixture A->B C Unreacted Amine Salt? B->C D +16 Da Shift (Met Oxidation)? B->D E Diastereomers (Racemization)? B->E F Optimize Base (DIPEA) Switch to HATU C->F Yes G Use Reagent H or Reduce with DTT D->G Yes H Add Oxyma/HOBt Check Esterification E->H Yes

Diagnostic workflow for troubleshooting L-methionine benzyl ester coupling.

Frequently Asked Questions & Troubleshooting

Q1: I am observing a high percentage of unreacted L-methionine benzyl ester in my crude mixture. What is driving this poor coupling efficiency?

Causality: L-methionine benzyl ester is almost exclusively supplied as a stable p-toluenesulfonate (TsOH) or hydrochloride salt to prevent auto-condensation and degradation[1]. For the amide coupling to proceed, the α-amino group must be fully deprotonated to act as a nucleophile. If the stoichiometric ratio of your tertiary base (e.g., DIPEA or NMM) is insufficient to neutralize the salt and catalyze the coupling reagent, the amine remains protonated and unreactive[2]. Solution: Ensure you add at least 2.5 to 3.0 equivalents of your tertiary base relative to the H-Met-OBzl salt. As a self-validating check, spot the reaction mixture on moistened pH paper before adding the coupling reagent; it must read between pH 8 and 9.

Q2: My LC-MS shows a prominent +16 Da mass shift in the product peak. How do I prevent this?

Causality: The thioether side chain of methionine is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or atmospheric oxygen, forming methionine sulfoxide (Met(O))[3]. This oxidation is particularly accelerated under acidic conditions, such as during TFA-mediated global deprotection or cleavage steps[4]. Solution: To suppress oxidation during synthesis, degas all solvents (DMF/NMP) using nitrogen sparging. During cleavage, avoid standard TFA cocktails. Instead, use specialized antioxidant cocktails like Reagent H, or a custom mixture of TFA/Anisole/TMSCl/Me2S with Triphenylphosphine (PPh3), which has been shown to eradicate oxidation by scavenging ROS[5].

Q3: The oxidation has already occurred, and I have a large amount of the Met(O) byproduct. Can I salvage the batch?

Causality: Methionine sulfoxide formation is a reversible redox reaction. The sulfoxide oxygen can be abstracted by strong reducing agents under acidic or neutral conditions. Solution: Yes, the batch can be salvaged without resynthesizing the peptide[3]. Post-cleavage reduction can be achieved by treating the crude oxidized peptide with reducing agents such as dithiothreitol (DTT) or a combination of dimethylsulfide (DMS) and ammonium iodide (NH4I)[3].

Q4: I am detecting diastereomers (D-Met epimers) in my final product. Is the coupling step causing racemization?

Causality: Racemization can occur at two distinct stages: during the initial synthesis of the L-methionine benzyl ester, or during the peptide coupling itself. If the ester was prepared via Fischer-Speier esterification using high-boiling solvents like toluene, the high temperatures promote enolization and subsequent racemization[6]. During coupling, over-activation or the use of strong bases without sufficient racemization suppressants (like HOBt or Oxyma) can lead to azlactone formation, which rapidly epimerizes[4]. Solution: First, verify the enantiopurity of your starting H-Met-OBzl salt. If synthesizing it in-house, use greener, lower-boiling solvents like 2-methyltetrahydrofuran (Me-THF) to preserve stereointegrity[6]. During coupling, utilize Oxyma Pure or HOBt to trap the activated ester and prevent azlactone formation[4].

Quantitative Data Summaries

Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides

Choosing the right cleavage cocktail is critical to preventing the +16 Da oxidation shift and S-alkylation side reactions.

Cleavage Cocktail CompositionMet(O) Formation (%)S-Alkylation (%)Application Notes
Reagent B (TFA/Water/TIS 95:2.5:2.5)15 - 55%LowNot recommended for Met-rich sequences[7].
Reagent H (TFA/Phenol/Thioanisole/EDT/DMS/H2O)< 1%LowIndustry standard for heavy methionine[7].
TFA/Anisole/TMSCl/Me2S/PPh3 0%< 1%Eradicates oxidation completely via PPh3 scavenging[5].
Table 2: Base Equivalency for H-Met-OBzl Salt Neutralization

Proper base selection ensures complete liberation of the nucleophilic amine without promoting base-catalyzed epimerization.

Amine Salt FormRecommended BaseMinimum EquivalentsRationale
H-Met-OBzl·HCl DIPEA2.5 - 3.01 eq neutralizes HCl; the remainder drives coupling kinetics[2].
H-Met-OBzl·TsOH NMM2.5 - 3.0NMM provides milder basicity, reducing azlactone-driven racemization.

Experimental Protocols

Protocol 1: Optimized Amide Coupling with H-Met-OBzl·TsOH

This protocol utilizes HATU and NMM to ensure rapid coupling while suppressing racemization and oxidation.

  • Preparation: Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of HATU in anhydrous, nitrogen-degassed DMF to achieve a 0.1 M concentration.

  • Amine Addition: Add 1.2 eq of H-Met-OBzl·TsOH[1] to the mixture. Stir gently to suspend the salt.

  • Neutralization & Initiation: Dropwise add 3.0 eq of N-Methylmorpholine (NMM) under a nitrogen atmosphere. (Causality: Dropwise addition prevents localized exothermic heating and base-catalyzed epimerization).

  • Validation: Spot 1 µL of the reaction mixture onto moistened pH paper. Ensure the pH is ~8.

  • Reaction: Stir at room temperature for 2 hours. Monitor via LC-MS for the disappearance of the carboxylic acid peak.

  • Workup: Quench the reaction with saturated aqueous NH4Cl to prevent benzyl ester hydrolysis. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate under vacuum.

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide (Met(O))

If oxidation has already occurred, use this protocol to rescue the batch by reducing the sulfoxide back to a thioether.

  • Solubilization: Dissolve the crude oxidized peptide in a 5% aqueous acetic acid solution at a concentration of 1 mg/mL[7].

  • Reagent Addition: Add 50 equivalents of Dithiothreitol (DTT) or a combination of Dimethylsulfide (DMS) and Ammonium Iodide (NH4I)[3].

  • Incubation: Seal the reaction vessel and incubate in a water bath at 40°C for 12 to 24 hours[7].

  • Monitoring: Pull aliquots every 4 hours and monitor via LC-MS. Watch for the conversion of the +16 Da sulfoxide peak back to the native peptide mass.

  • Isolation: Once the reaction is complete, lyophilize the solution directly, or proceed to preparative RP-HPLC for final purification.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL:[Link]

  • How to handle peptides that contain methionine Source: Biotage URL:[Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents Source: AIR Unimi URL: [Link]

  • A green alternative to THF Source: ResearchGate URL: [Link]

  • Peptide coupling using recyclable bicyclic benziodazolone Source: The Royal Society of Chemistry URL: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

improving storage stability of L-methionine benzyl ester hydrochloride

Welcome to the Technical Support Center for L-Methionine Benzyl Ester Hydrochloride (L-Met-OBzl·HCl) . This resource is engineered for researchers, analytical scientists, and drug development professionals who require st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for L-Methionine Benzyl Ester Hydrochloride (L-Met-OBzl·HCl) . This resource is engineered for researchers, analytical scientists, and drug development professionals who require stringent control over the stability of amino acid building blocks during peptide synthesis and pharmaceutical formulation.

Below, you will find mechanistic FAQs, diagnostic troubleshooting guides, quantitative stability data, and self-validating experimental protocols designed to preserve the integrity of your reagents.

Part 1: Mechanistic FAQs & Chemical Causality

Q: What are the primary chemical degradation pathways for L-Met-OBzl·HCl? A: The molecule possesses two highly vulnerable functional groups. First, the thioether side chain of the methionine moiety is extremely susceptible to oxidation by reactive oxygen species (ROS), trace peroxides, or dissolved oxygen. This converts the thioether into methionine sulfoxide (a +16 Da mass shift) and, under prolonged oxidative stress, methionine sulfone (+32 Da)1[1]. Second, the benzyl ester protecting group is prone to hydrolysis. If the compound is exposed to moisture, the ester bond is cleaved, yielding free L-methionine and benzyl alcohol.

Q: Why is the compound supplied as a hydrochloride (HCl) salt, and how does this dictate storage requirements? A: The hydrochloride salt form is intentionally synthesized to enhance the compound's crystallinity, aqueous solubility, and baseline stability compared to the free base2[2]. However, the HCl salt is inherently hygroscopic. Causality: When exposed to ambient humidity, the salt pulls water molecules into the crystal lattice. This creates a highly localized micro-aqueous environment that acts as a catalyst for the nucleophilic attack of water on the benzyl ester, accelerating hydrolysis.

Q: Does light exposure genuinely impact the stability of this specific amino acid derivative? A: Yes. While methionine lacks a strong chromophore, photo-oxidation pathways are well-documented in pharmaceutical settings. UV and visible light exposure can generate reactive oxygen species in the presence of trace sensitizers (or even within polymer storage containers), which rapidly accelerates the oxidation of the thioether sulfur. Storage in amber glass is a strict requirement.

DegradationPathways Center L-Met-OBzl·HCl (Intact) Ox1 Methionine Sulfoxide (+16 Da) Center->Ox1 O2 / Light (Oxidation) Hyd Free L-Methionine + Benzyl Alcohol Center->Hyd H2O / Humidity (Ester Hydrolysis) Ox2 Methionine Sulfone (+32 Da) Ox1->Ox2 Excess ROS (Further Oxidation)

Chemical degradation pathways of L-Met-OBzl·HCl via oxidation and moisture-induced hydrolysis.

Part 2: Troubleshooting Guide - Diagnostics & Corrective Actions

Issue 1: LC-MS analysis reveals a secondary peak with a +16 Da mass shift.
  • Root Cause: Oxidation of the methionine thioether to methionine sulfoxide.

  • Causality: The reagent was exposed to atmospheric oxygen during repeated opening of the bulk storage vial, or the reconstitution solvent contained high levels of dissolved oxygen.

  • Corrective Action: Discard the oxidized aliquot, as it will cause steric hindrance and alter the electronics during downstream peptide coupling. For future use, implement an Argon blanketing protocol (see Protocol 1) and rigorously degas all reconstitution solvents via sonication under vacuum.

Issue 2: The powder has transformed from a free-flowing solid to a sticky, caked mass.
  • Root Cause: Hygroscopic moisture uptake leading to crystal lattice collapse.

  • Causality: The storage vial was opened immediately after removal from the -20°C freezer. Ambient humidity rapidly condensed on the cold powder.

  • Corrective Action: Always allow the sealed vial to equilibrate to room temperature inside a desiccator before opening. If caking has already occurred, perform an LC-MS check to quantify the extent of ester hydrolysis. If free L-methionine exceeds 2%, discard the batch.

Issue 3: Poor coupling yields during solid-phase peptide synthesis (SPPS).
  • Root Cause: Accumulation of free L-methionine due to benzyl ester hydrolysis.

  • Causality: Long-term storage at suboptimal temperatures (e.g., room temperature instead of the required -20°C) 3[3].

  • Corrective Action: Verify the integrity of the L-Met-OBzl·HCl building block. Ensure long-term storage is strictly maintained at -20°C in a tightly sealed container.

Part 3: Quantitative Stability Data

The following table summarizes the expected shelf life of L-Met-OBzl·HCl under various environmental conditions, highlighting the critical need for strict storage protocols.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Solid, -20°C Argon/NitrogenAmber Glass> 24 MonthsNegligible
Solid, 2-8°C Argon/NitrogenAmber Glass6 - 12 MonthsSlow Thioether Oxidation
Solid, 25°C (RT) Ambient AirClear Glass< 1 MonthOxidation & Hydrolysis
Solution, -20°C Degassed SolventAmber Glass1 MonthThioether Oxidation

Part 4: Standard Operating Procedures (Protocols)

Protocol 1: Aliquoting and Inert Gas Blanketing (Self-Validating System)

To prevent repeated freeze-thaw cycles and oxygen exposure, bulk L-Met-OBzl·HCl must be aliquoted immediately upon receipt.

  • Equilibration: Move the bulk L-Met-OBzl·HCl vial from -20°C storage into a vacuum desiccator containing fresh Drierite. Allow 2 hours for the vial to reach room temperature.

    • Causality: Prevents ambient moisture from condensing on the cold, hygroscopic hydrochloride salt.

  • Aliquoting: Working rapidly in a controlled, low-humidity environment (<30% RH), transfer single-use quantities into pre-weighed amber glass vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed oxidation[1].

  • Argon Purging: Insert an Argon gas line (fitted with a desiccant moisture trap) into the vial, keeping the tip approximately 1 cm above the powder bed. Purge at a low flow rate (to avoid blowing the powder) for 15 seconds.

    • Causality: Argon is heavier than air and effectively displaces oxygen, mitigating thioether oxidation.

  • Sealing & Validation: Cap the vials tightly with PTFE-lined septa.

    • Self-Validation Step: Weigh the sealed vial and record the mass. Reweigh the vial prior to use months later; a stable weight confirms seal integrity and the absence of moisture ingress. Store immediately at -20°C.

StorageWorkflow Step1 Equilibrate to RT in Desiccator Step2 Aliquoting (Single-Use) Step1->Step2 Step3 Argon/Nitrogen Purge Step2->Step3 Step4 Seal in Amber Vials Step3->Step4 Step5 Store at -20°C with Desiccant Step4->Step5

Workflow for aliquoting, inert gas blanketing, and long-term storage of L-Met-OBzl·HCl.

Protocol 2: LC-MS Quality Control for Degradation Profiling

Before utilizing a stored batch for critical syntheses, validate its integrity using this LC-MS workflow.

  • Solvent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Degas the solvent by sonicating under vacuum for 10 minutes.

    • Causality: Dissolved oxygen in the analytical solvent can artificially induce methionine oxidation during the run, leading to false positives.

  • Sample Preparation: Dissolve 1 mg of L-Met-OBzl·HCl in 1 mL of the degassed diluent. Vortex gently until fully dissolved.

  • Chromatographic Analysis: Inject 1 µL onto a standard C18 analytical column. Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Data Interpretation & Validation:

    • Monitor the Extracted Ion Chromatogram (EIC) for the intact mass [M+H]+ .

    • Monitor for a +16 Da shift to detect methionine sulfoxide[1].

    • Monitor for a −90 Da shift (loss of the benzyl group) to detect free L-methionine, indicating ester hydrolysis.

    • Self-Validation Step: Run a blank solvent injection immediately after the sample to ensure no column carryover is misidentified as degradation in subsequent analyses.

Part 5: References

  • Stability of DL-Methionine-d4 in solution and long-term storage. Benchchem. 1

  • Glycine benzyl ester 2462-31-9. Sigma-Aldrich. 3

  • Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. PubMed (National Institutes of Health).

  • H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. Benchchem. 2

Sources

Optimization

Technical Support Center: Mitigating Racemization in L-Methionine Benzyl Esterification

Welcome to the Technical Support Center for advanced amino acid synthesis. L-Methionine is notoriously susceptible to racemization during esterification. This guide provides causality-driven troubleshooting, validated pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amino acid synthesis. L-Methionine is notoriously susceptible to racemization during esterification. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help researchers and drug development professionals preserve the stereochemical integrity of L-Methionine during benzyl ester synthesis.

Diagnostic Workflow: Identifying the Source of Racemization

Before altering your protocol, use the diagnostic decision tree below to identify the mechanistic pathway causing epimerization in your specific workflow.

G Start High Racemization in L-Met Benzyl Ester Synthesis Method Which synthesis method are you using? Start->Method Fischer Fischer-Speier (p-TsOH / Azeotropic) Method->Fischer Coupling Carbodiimide Coupling (DIC/EDC + Base) Method->Coupling Solvent Check Solvent Boiling Point. Are you using Toluene? Fischer->Solvent BaseAdd Check Base & Additives. Using DIPEA or no additive? Coupling->BaseAdd FixFischer Switch to Cyclohexane or 2-MeTHF (bp < 85°C) Solvent->FixFischer Yes FixCoupling Add OxymaPure/HOAt. Switch base to 2,4,6-Collidine. BaseAdd->FixCoupling Yes

Diagnostic workflow for troubleshooting L-Methionine benzyl ester racemization.

Troubleshooting Guide: Fischer-Speier (Azeotropic) Esterification

The Issue: High levels of D-Methionine are detected when refluxing L-Methionine with p-toluenesulfonic acid (p-TsOH) and benzyl alcohol in standard industrial solvents.

The Causality: The electron-withdrawing nature of methionine's thioether side chain (quantified by Taft's substituent constant, σ*) significantly increases the acidity of the alpha-proton[1]. The standard method for driving this equilibrium relies on azeotropic water removal. However, using high-boiling solvents like toluene (bp 110°C) provides excessive thermal energy. This thermal stress, combined with the acidic alpha-proton, triggers thermal enolization, leading to extensive or complete racemization[2].

The Solution: Lower the boiling point of the azeotropic system. Solvents like Cyclohexane and 2-Methyltetrahydrofuran (Me-THF) form heterogeneous azeotropes with water at ~80°C, providing enough energy for esterification while remaining below the thermal threshold for enolization[3].

Quantitative Data: Solvent Impact on L-Met Esterification
Solvent SystemBoiling Point (°C)Yield (%)Enantiomeric Excess (e.e. %)Suitability
Toluene 110Variable< 30.0%❌ Highly prone to racemization
Cyclohexane 80~4295.7%✅ Acceptable, low hazard
2-Methyltetrahydrofuran (Me-THF) 806295.7%🌟 Optimal, green solvent
Self-Validating Protocol: Me-THF Mediated Azeotropic Esterification

This protocol utilizes a self-validating isolation step where the product is recovered as a stable crystalline salt, allowing for immediate chiral purity analysis[1].

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine L-Methionine (1.0 equiv), benzyl alcohol (5.0 equiv), and p-toluenesulfonic acid monohydrate (1.2 equiv).

  • Solvent Addition: Suspend the mixture in 2-Methyltetrahydrofuran (Me-THF) to achieve a concentration of approx. 0.5 M relative to the amino acid.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 80°C). The Dean-Stark trap will collect the water-azeotrope. Continue refluxing overnight.

    • Validation Check: The theoretical volume of water should be visible in the trap, confirming quantitative conversion.

  • Precipitation: Cool the mixture to room temperature. Add ethyl acetate dropwise while stirring to precipitate the L-methionine benzyl ester p-toluenesulfonate salt as a stable white solid.

  • Analytical Validation: Filter and dry the solid. Dissolve a micro-sample in a dichloromethane/aqueous carbonate mixture to liberate the free base. Immediately analyze the organic layer via chiral HPLC (e.g., 150 mm × 4.6 mm i.d. column at 210 nm) to confirm an e.e. of ≥95.7%[1].

Troubleshooting Guide: Carbodiimide-Mediated Coupling

The Issue: Epimerization is observed when coupling N-protected L-Methionine with benzyl alcohol using carbodiimides like DIC or EDC.

The Causality: Carbodiimide activation converts the carboxylic acid into a highly reactive O-acylisourea. If the subsequent nucleophilic attack by benzyl alcohol is delayed, the activated intermediate undergoes intramolecular cyclization to form a 5(4H)-oxazolone (azlactone)[4]. The alpha-proton of this oxazolone is highly acidic. Strong, unhindered bases (like DIPEA) rapidly abstract this proton, forming a planar, achiral enolate. Subsequent reprotonation occurs randomly from either face, yielding a racemic mixture[4].

Mechanism LMet Activated L-Methionine (Chiral) Oxazolone 5(4H)-Oxazolone Intermediate (Prone to Deprotonation) LMet->Oxazolone Intramolecular Cyclization LMetEster L-Methionine Ester (Desired Product) LMet->LMetEster Direct Attack (Fast, Low Racemization) Enolate Achiral Enolate (Planar) Oxazolone->Enolate Base-Catalyzed Proton Abstraction DMet D-Methionine Ester (Racemized Product) Enolate->DMet Reprotonation (Bottom Face) Enolate->LMetEster Reprotonation (Top Face)

Base-catalyzed oxazolone racemization pathway during carbodiimide coupling.

The Solution: Suppress oxazolone formation by adding strong nucleophilic additives like OxymaPure or HOAt. These additives rapidly attack the O-acylisourea to form a stable, less basic active ester[4]. Furthermore, replace strong bases with weaker, sterically hindered bases like 2,4,6-collidine, which cannot easily access the alpha-proton[5].

Quantitative Data: Reagent Selection for Coupling
AdditiveBasepKa of BaseRacemization RiskRecommendation
NoneDIPEA10.1Extreme❌ Never use for sensitive residues
HOBtNMM7.38Moderate⚠️ Acceptable for standard amino acids
OxymaPure2,4,6-Collidine7.43Minimal🌟 Optimal for L-Methionine
Self-Validating Protocol: OxymaPure/Collidine Mediated Coupling
  • Pre-activation: Dissolve N-protected L-Methionine (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous DMF at 0°C.

  • Carbodiimide Addition: Add DIC (1.1 equiv) dropwise. Stir for 1 to 5 minutes at 0°C.

    • Validation Check: Monitor for a slight color change (often pale yellow), indicating the successful formation of the Oxyma active ester prior to alcohol addition[6].

  • Alcohol & Base Addition: Add benzyl alcohol (1.2 equiv) followed by the sterically hindered base 2,4,6-collidine (1.0 equiv).

  • Reaction: Maintain the reaction at 0°C for 1 hour to suppress thermal kinetics, then allow it to slowly warm to room temperature over 4 hours[4].

  • Quenching & Analysis: Quench the reaction with 10 µL of 2 M HCl. Evaporate the solvent, redissolve the residue in 50% acetonitrile/water, and inject onto a C18 reversed-phase HPLC column to confirm the absence of the D-diastereomer[4].

Frequently Asked Questions (FAQs)

Q: Why does L-Methionine racemize faster than aliphatic amino acids like L-Valine or L-Leucine? A: The thioether group in methionine exerts a distinct electron-withdrawing polar effect. This stabilizes the carbanion formed during alpha-proton abstraction, significantly lowering the activation energy for enolization compared to unfunctionalized alkyl side chains[2].

Q: Can I use TAME or CPME as green solvent alternatives to Toluene for azeotropic esterification? A: No. While Cyclopentyl methyl ether (CPME) and tert-amyl methyl ether (TAME) are recognized as green solvents, CPME causes racemization due to its higher boiling point. TAME, on the other hand, is unstable to acids and decomposes into 2-methyl-2-butene and methanol under the acidic conditions required for p-TsOH catalysis[3]. Me-THF is the only recommended green ether for this specific reaction.

References

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents Source: AIR Unimi (Bolchi et al., 2015) URL:[Link]

  • A green alternative to THF Source: ResearchGate (Bolchi et al., 2017) URL:[Link]

  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: L-Methionine Benzyl Ester Aqueous Solubility &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic aqueous behavior of L-methionine benzyl ester (L-Met-OBzl).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic aqueous behavior of L-methionine benzyl ester (L-Met-OBzl). While benzyl protection is an excellent strategy for masking the carboxylate group during peptide synthesis or enzymatic polymerization, it drastically alters the molecule's physicochemical profile.

This guide is designed to decode the causality behind these solubility issues, answer your most pressing FAQs, and provide self-validating protocols to ensure reproducible assay conditions.

PART 1: Causality & Quantitative Data

Why does a seemingly simple amino acid derivative precipitate so aggressively in standard biological buffers? The answer lies in the disruption of the native amino acid zwitterion.

Free L-methionine is highly water-soluble because it exists as a zwitterion at physiological pH. When you esterify the carboxylate group with a benzyl moiety, two critical physicochemical changes occur:

  • Massive Hydrophobicity Increase: The bulky aromatic benzyl group shifts the1[1].

  • pKa Shift of the Alpha-Amine: In free methionine, the negatively charged carboxylate donates electron density, keeping the adjacent amine's pKa high (~9.2). Esterification removes this effect, dropping the amine's pKa to approximately 7.5.

At pH 7.4, nearly 50% of the L-Met-OBzl molecules lose their proton, converting from a soluble cation into an uncharged, highly hydrophobic free base. This free base rapidly aggregates and precipitates out of solution.

Quantitative Comparison Table
Physicochemical PropertyFree L-MethionineL-Methionine Benzyl Ester (Free Base)
Molecular Weight 149.21 g/mol 239.34 g/mol
LogP (Lipophilicity) -1.87~1.7
Alpha-Amine pKa ~9.2~7.5
Predominant State (pH 7.4) Zwitterion (Highly Polar)~50% Uncharged Free Base (Hydrophobic)
Aqueous Solubility (pH 7.4) High (>50 mg/mL)Very Low (<1 mg/mL)
PART 2: Troubleshooting FAQs

Q1: I purchased L-Met-OBzl·HCl (Hydrochloride salt). It dissolved perfectly in pure water, but the moment I added it to my PBS (pH 7.4) cell culture media, it crashed out. Why? A1: Pure water containing the HCl salt will naturally drop to an acidic pH (often pH 3–4), keeping the amine 100% protonated and soluble. When you introduce this to PBS, the buffer forces the pH to 7.4. The amine deprotonates, generating the insoluble free base. You must use a co-solvent or surfactant if working at physiological pH.

Q2: Should I use the Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate) salt for my assays? A2: Both are vastly superior to purchasing the free base (which is an insoluble oil/waxy solid). The tosylate salt is often preferred by manufacturers because it 2[2]. However, the tosylate counterion is bulkier and can sometimes interfere with sensitive enzymatic assays. For biological assays, the HCl salt is generally preferred, though both will precipitate at pH 7.4 without intervention.

Q3: Why is my stock solution degrading over time? A3: L-Met-OBzl is susceptible to two primary degradation pathways in aqueous media: ester hydrolysis (accelerated at pH < 3 or pH > 8) and thioether oxidation. The methionine side chain is highly sensitive to reactive oxygen species (ROS) and light, converting to a sulfoxide over time, which can 3[3].

DegradationPathways Parent L-Methionine Benzyl Ester (Intact) Hydrolysis Ester Hydrolysis (High/Low pH) Parent->Hydrolysis H2O Oxidation Thioether Oxidation (ROS, Light, Air) Parent->Oxidation [O] MetFree Free L-Methionine + Benzyl Alcohol Hydrolysis->MetFree MetSulfoxide L-Met(O)-OBzl (Sulfoxide) Oxidation->MetSulfoxide

Primary aqueous degradation pathways of L-methionine benzyl ester.

PART 3: Solubilization Workflows & Protocols

To prevent precipitation and degradation, follow the decision tree below to select the appropriate solubilization strategy for your specific assay constraints.

SolubilizationWorkflow Start Start: L-Met-OBzl·HCl or Tosylate Salt CheckAssay Does your assay tolerate organic co-solvents? Start->CheckAssay YesCosolvent Use Co-solvent (DMSO/EtOH) CheckAssay->YesCosolvent Yes NoCosolvent Aqueous Only Required CheckAssay->NoCosolvent No PrepStock Prepare 100-500 mM stock in 100% DMSO YesCosolvent->PrepStock CheckPH Can assay run at pH < 5.5? NoCosolvent->CheckPH DiluteBuffer Dilute into pH 7.4 buffer (Final DMSO < 2%) PrepStock->DiluteBuffer Acidic Dissolve directly in weak acid (e.g., 0.1% TFA) CheckPH->Acidic Yes Neutral Use solubilizers (e.g., HP-β-CD or Tween-80) CheckPH->Neutral No

Decision tree for solubilizing L-methionine benzyl ester in aqueous media.

Protocol 1: Preparation of a Stable 1 mM Working Solution (Physiological pH)

Causality: By pre-dissolving the salt in a polar aprotic solvent (DMSO), we solvate the hydrophobic benzyl group. Rapid dilution into a buffer ensures the free base remains kinetically trapped in a micro-emulsion, preventing macroscopic precipitation.

  • Weighing: Weigh 27.6 mg of L-Met-OBzl·HCl (MW: 275.8 g/mol ).

  • Primary Solubilization: Dissolve the powder in 1.0 mL of anhydrous DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Aqueous Dilution: While vortexing your target aqueous buffer (pH 7.4) at medium speed, add the DMSO stock dropwise to achieve a 1:100 dilution (e.g., 10 µL stock into 990 µL buffer). This yields a 1 mM working solution with 1% DMSO.

  • Self-Validation Check: Immediately measure the absorbance of the final solution at 600 nm (OD600) against a buffer blank. An OD600 > 0.05 indicates microscopic aggregation (scattering) before macroscopic precipitation occurs. If scattering is detected, increase the DMSO fraction to 2% or add 0.1% Tween-80 to the buffer prior to dilution.

Protocol 2: Recovery of the Free Base from the Tosylate Salt

Causality: If your downstream application (e.g., organic synthesis or partition experiments) requires the uncharged free base, you must strip the tosylate counterion using a mild biphasic basic extraction.

  • Biphasic Setup: Suspend 1.0 g of L-Met-OBzl·TosOH in 20 mL of Dichloromethane (DCM).

  • Neutralization: Add 20 mL of cold 5% aqueous Sodium Bicarbonate (NaHCO3). Stir vigorously for 15 minutes. The basic aqueous phase deprotonates the amine, driving the lipophilic free base entirely into the DCM layer.

  • Extraction & Drying: Separate the organic (bottom) layer. Wash the organic layer once with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and evaporate the solvent under reduced pressure to yield the free base as an oil.

  • Self-Validation Check: Spot the final organic extract on a TLC plate alongside the starting tosylate salt. The free base will migrate significantly higher (higher Rf) in a non-polar solvent system (e.g., Hexane:EtOAc 3:1) compared to the salt, confirming successful counterion removal.

References
  • PubChem. "L-methionine benzyl ester | C12H17NO2S | CID 11673142". National Center for Biotechnology Information.
  • Bolchi, C., et al. (2015). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents". AIR Unimi / Università degli Studi di Milano.
  • ACS Publications (2015). "The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization". Biomacromolecules.

Sources

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Technical Support Center: Overcoming Steric Hindrance in L-Methionine Benzyl Ester Reactions

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when utilizing L-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when utilizing L-methionine benzyl ester (H-Met-OBzl).

The bulky benzyl ester protecting group physically shields the α -amine, drastically increasing the activation energy required for nucleophilic attack. Furthermore, the electron-rich thioether side chain introduces competing nucleophilicity, risking S-alkylation and racemization. This guide provides mechanistically grounded, self-validating workflows to overcome these steric and electronic hurdles.

Diagnostic Workflow for H-Met-OBzl Reactions

G Start H-Met-OBzl Reaction Issue Yield Low Coupling Yield Start->Yield Racemization High Epimerization Start->Racemization SideReact S-Alkylation Start->SideReact Sol1 Use COMU/HATU Reagents Yield->Sol1 Overcome Steric Blockade Sol2 Use Collidine Base + Oxyma Racemization->Sol2 Prevent Oxazolone Sol3 Optimize Scavengers SideReact->Sol3 Mask Thioether

Diagnostic workflow for resolving low yields and side reactions in H-Met-OBzl couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reactions stall at 60-70% yield when H-Met-OBzl is the nucleophile. Why is this happening, and how can I drive it to completion? Causality: The primary failure point is steric hindrance. The large benzyl ester group physically blocks the incoming activated amino acid, slowing down peptide bond formation 1. When using standard carbodiimides (like DIC/HOBt), the O-acylisourea intermediate cannot easily accommodate the approaching bulky nucleophile, leading to stalled kinetics and increased hydrolysis of the active ester. Solution: Upgrade your activation strategy to third-generation uronium-type reagents. 2 is highly recommended. It features a morpholino carbon skeleton that acts as an internal hydrogen bond acceptor, stabilizing the transition state and accelerating the reaction even in sterically demanding environments 2. COMU provides coupling efficiencies comparable to or exceeding HATU, but without the explosive hazards associated with benzotriazole-based reagents 3.

Q2: I am detecting significant D-enantiomer impurities (epimerization) after coupling hindered sequences to H-Met-OBzl. How do I suppress this? Causality: Because steric bulk slows down the desired aminolysis, the activated carboxylic acid has a prolonged residence time in the presence of the tertiary base. This extended timeframe allows the active ester to cyclize into an oxazolone intermediate. The base then abstracts the α -proton from the oxazolone, leading to racemization 1. Solution: Employ coupling additives that provide anchimeric (neighboring group) assistance. The pyridine nitrogen in HOAt (used with HATU) or the oxime structure in OxymaPure (the leaving group in COMU) coordinates the incoming amine, drastically accelerating the coupling rate and outcompeting oxazolone formation 3, 4. Additionally, substitute the strong base DIEA with a weaker base like 2,4,6-trimethylpyridine (collidine) to minimize α -proton abstraction.

Q3: How can I synthesize the H-Met-OBzl starting material without inducing racemization? Traditional protocols use toluene, which ruins my enantiomeric purity. Causality: The standard Fischer-Speier esterification requires azeotropic water removal. Toluene forms a high-boiling azeotrope (~110°C). At this temperature, the polar effect of the methionine thioether side chain (expressed by Taft's substituent constant) induces rapid racemization 5. Solution: Replace toluene with "green" ethers like 6 or cyclohexane. These solvents form lower-boiling azeotropes, allowing quantitative esterification while maintaining enantiopurity 6.

Coupling Reagent Performance for Sterically Hindered H-Met-OBzl
Coupling ReagentLeaving GroupRelative Reactivity (Steric Hindrance)Racemization SuppressionSafety ProfileByproduct Solubility
DIC / HOBt OBtLowModerateSafeOrganic
PyBOP OBtHighGoodSafeOrganic
HATU OAtVery HighExcellentExplosive hazardOrganic
COMU OxymaVery HighExcellentSafe (Non-explosive)Water-soluble

Data synthesized from comparative literature on uronium and phosphonium salts 3, 4, 2.

Verified Experimental Protocols
Protocol 1: High-Efficiency Coupling of Sterically Hindered H-Met-OBzl

Objective: Achieve >95% coupling yield of a sterically hindered Fmoc-amino acid to H-Met-OBzl while suppressing racemization.

  • Pre-activation: Dissolve the Fmoc-amino acid (3.0 eq relative to H-Met-OBzl) and COMU (2.9 eq) in anhydrous DMF 3.

  • Base Addition: Add 2,4,6-trimethylpyridine (collidine) (6.0 eq) to the mixture. Causality: Collidine is a weaker base than DIEA, which minimizes α -proton abstraction and prevents epimerization during the activation of hindered residues [[1]]().

  • Incubation: Allow the mixture to pre-activate for exactly 2 minutes. Causality: Short pre-activation prevents the degradation of the highly reactive Oxyma active ester and minimizes guanidinylation side reactions 1.

  • Coupling: Add the activated mixture to the H-Met-OBzl solution/resin. Agitate for 1-2 hours at room temperature.

  • Self-Validation Step: Perform a Kaiser test (or Chloranil test for secondary amines).

    • If Negative (Yellow): The amine has been completely acylated. Proceed to the next step.

    • If Positive (Blue/Green): Steric hindrance has stalled the reaction. The system mandates a recoupling cycle using a fresh mixture of reagents before any deprotection steps are initiated [[1]]().

Protocol 2: Safe, Enantiopure Preparation of L-Methionine Benzyl Ester Tosylate

Objective: Synthesize H-Met-OBzl·TsOH without the racemization typically caused by high-boiling solvents like toluene 5.

  • Reagent Assembly: Combine L-methionine (1.0 eq), benzyl alcohol (5.0 eq), and p-toluenesulfonic acid (1.2 eq) in 2-methyltetrahydrofuran (Me-THF) or cyclohexane 6.

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus for 12-16 hours to azeotropically remove water. Causality: Me-THF forms a lower-boiling azeotrope with water compared to toluene, keeping the reaction temperature low enough to prevent the thioether side chain from inducing racemization [[5]]().

  • Precipitation: Cool the mixture to room temperature and add ethyl acetate to precipitate the H-Met-OBzl p-toluenesulfonate salt as a white solid 5.

  • Self-Validation Step: Confirm enantiopurity using 1H NMR spectroscopy in the presence of (R)-Mosher's acid as a chiral solvating agent. Explicit spectral non-equivalence of the protons will immediately reveal if any D-enantiomer is present, ensuring only >99% ee material moves forward 7.

Mechanistic Pathway

G Acid Carboxylic Acid COMU COMU + Base Acid->COMU Activation ActiveEster Oxyma Active Ester COMU->ActiveEster Fast Product Peptide Bond ActiveEster->Product Aminolysis MetOBzl H-Met-OBzl MetOBzl->Product Nucleophilic Attack

Mechanism of COMU-mediated activation and coupling with sterically hindered H-Met-OBzl.

Sources

Troubleshooting

minimizing side reactions in L-Met-OBzl peptide coupling

Technical Support Center: Troubleshooting L-Met-OBzl Peptide Coupling & Deprotection Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals deali...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting L-Met-OBzl Peptide Coupling & Deprotection

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the specific orthodoxies of incorporating L-Methionine benzyl ester (L-Met-OBzl) in peptide synthesis. The thioether of the methionine side chain and the C-terminal benzyl ester present a unique set of orthogonal challenges: susceptibility to oxidation, S-alkylation during acidolysis, and catalyst poisoning during hydrogenolysis.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these side reactions and provide self-validating protocols to ensure the integrity of your final peptide product.

Part 1: Causality & Troubleshooting FAQs

Q1: My final peptide shows a mass shift of +16 Da after global deprotection. Why does this happen, and how can I prevent it? A1: A +16 Da shift indicates the oxidation of the methionine thioether to methionine sulfoxide [Met(O)][1].

  • Causality: The electron-rich thioether sulfur possesses lone pairs that are highly nucleophilic and easily oxidized by reactive oxygen species (ROS) or peroxides present in low-quality solvents (e.g., ether). This reaction is heavily exacerbated under acidic cleavage conditions if adequate scavengers are absent[2].

  • Solution: Use degassed solvents and perform couplings under an inert atmosphere (Argon/N 2​ ). During cleavage, utilize a specialized cocktail like "Reagent H" or add trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh 3​ ), which have been shown to eradicate oxidation[1]. Alternatively, you can intentionally use Met(O) as a building block during synthesis to prevent unexpected oxidation, reducing it back to native methionine post-cleavage[3].

Q2: I am trying to remove the OBzl group using standard H 2​ and Pd/C, but the reaction completely stalls. What is going wrong? A2: The reaction is stalling due to severe catalyst poisoning.

  • Causality: The divalent sulfur atom in the methionine side chain has a strong affinity for transition metals. It coordinates irreversibly to the active sites of the palladium catalyst, preventing the adsorption and activation of hydrogen gas necessary for the hydrogenolysis of the benzyl ester[4].

  • Solution: Standard Pd/C will not work efficiently. Switch to a palladium-ethylenediamine complex [Pd(en)/C], which sterically masks the active site from sulfur poisoning while still allowing hydrogenolysis of the O-benzyl group[4]. Alternatively, perform the hydrogenolysis in liquid ammonia, which prevents the thioether from poisoning the catalyst.

Q3: To avoid catalyst poisoning, I switched to HF cleavage for the OBzl group. Now I have a +90 Da mass shift. What is this? A3: A +90 Da shift corresponds to S-alkylation by a benzyl cation[5].

  • Causality: During strong acidolysis (e.g., HF or TFMSA), the OBzl ester is protonated and cleaved, generating a highly reactive benzyl carbocation (Bzl + ). Without sufficient scavenging, this hard electrophile attacks the nucleophilic methionine thioether, forming a stable sulfonium salt[6].

  • Solution: Implement the "Low-High HF" cleavage procedure. The "Low HF" step operates via an S N​ 2 mechanism rather than S N​ 1, preventing the formation of free benzyl cations and thus avoiding alkylation.

Q4: I am synthesizing a dipeptide using L-Met-OBzl as the C-terminus. When I deprotect the N-terminus of the second amino acid, my yield drops to zero and I see a white precipitate. Why? A4: You are observing Diketopiperazine (DKP) formation[7].

  • Causality: When the N-terminal protecting group (e.g., Boc or Fmoc) of the penultimate amino acid is removed, the newly liberated free amine can undergo an intramolecular nucleophilic attack on the C-terminal benzyl ester. This forms a thermodynamically stable 6-membered cyclic dipeptide (DKP) and expels benzyl alcohol[7].

  • Solution: Avoid leaving the dipeptide intermediate deprotected for extended periods. Use highly reactive coupling reagents (like HATU/DIEA) to immediately couple the third amino acid, or use a trityl-protected N-terminus which provides steric hindrance against cyclization.

Part 2: Step-by-Step Experimental Methodologies

Protocol 1: Low-High HF Cleavage to Prevent Benzyl Alkylation

This protocol utilizes the Tam et al. method to force an S N​ 2 cleavage mechanism, preventing the release of free benzyl carbocations that alkylate methionine.

  • Preparation: Pre-cool the Teflon HF cleavage apparatus and all reagents to 0°C.

  • Low HF Step (S N​ 2 Cleavage): Add the peptide resin to a mixture of HF / Dimethyl sulfide (DMS) / p-cresol (25:65:10 v/v). Stir at 0°C for 2 hours. Mechanistic note: The high concentration of DMS acts as a nucleophile that directly displaces the benzyl group via S N​ 2, preventing Bzl + formation.

  • Evaporation: Evaporate the HF and DMS in vacuo at 0°C.

  • High HF Step (Global Deprotection): Recharge the vessel with anhydrous HF and 10% anisole. Cleave for 30–60 minutes at 0°C to remove remaining robust protecting groups (e.g., Arg(Tos)).

  • Precipitation: Evaporate the HF, precipitate the peptide in cold, peroxide-free diethyl ether, and centrifuge.

  • Self-Validation: Analyze the crude product via LC-MS. A successful Low-High HF cleavage will show the target mass (M+H) without the +90 Da (benzyl adduct) peak, confirming the S N​ 2 mechanism successfully suppressed carbocation formation.

Protocol 2: Post-Cleavage Reversal of Methionine S-Alkylation and Oxidation

If S-alkylation (sulfonium salt) or oxidation has already occurred, it can be reversed using mild acidic media or targeted reducing agents[6][8].

  • Dissolution: Dissolve the crude lyophilized peptide in a 5% (v/v) aqueous acetic acid solution (approx. 1 mg/mL)[6].

  • For Alkylation Reversal (+90 Da / +56 Da): Incubate the solution in a water bath at 40°C for 24 hours. The mild acidic conditions and heat drive the reversible S-alkylation backward, releasing the free thioether[6].

  • For Oxidation Reversal (+16 Da): Add N-(methyl)mercaptoacetamide (2-10 mg per mg of peptide) and incubate at 37°C under an inert atmosphere for 24-36 hours[8].

  • Self-Validation: Monitor the reaction at 0 h, 12 h, and 24 h via HPLC. The complete disappearance of the +16 Da or +90 Da peaks and the consolidation of a single peak at the native peptide's retention time validates successful reversal. Lyophilize the mixture to obtain the recovered native peptide.

Part 3: Quantitative Data & Scavenger Selection

Table 1: Comparison of Cleavage Cocktails on L-Met-OBzl Side Reactions

Cleavage Condition / CocktailPrimary MechanismMet(O) Yield (%)S-Alkylation Yield (%)Catalyst Poisoning
Standard H 2​ , Pd/C Catalytic Hydrogenolysis< 1%0%High (Reaction Stalls)
H 2​ , Pd(en)/C complex Shielded Hydrogenolysis< 1%0%Low
Standard HF (90% HF, 10% Anisole) S N​ 1 Acidolysis15 - 35%20 - 40% (Bzl + )N/A
Low-High HF (25% HF, 65% DMS) S N​ 2 Acidolysis< 5%< 2%N/A
Reagent H (TFA/Phenol/EDT/DMS/NH 4​ I) Reductive Acidolysis0%< 5%N/A
TFA + TMSCl + PPh 3​ Halogenation/Reduction0%< 1%N/A

Part 4: Visualizations

Workflow Start L-Met-OBzl Deprotection Strategy CatHydro Catalytic Hydrogenolysis (H2, Pd/C) Start->CatHydro AcidCleave Acidolytic Cleavage (HF / TFMSA) Start->AcidCleave Poison Issue: Thioether poisons Pd CatHydro->Poison Alkylation Issue: Benzyl cation alkylates Met AcidCleave->Alkylation Sol1 Use Pd(en)/C or Liquid NH3 Poison->Sol1 Sol2 Low-High HF + DMS/p-cresol Alkylation->Sol2

Caption: Decision tree for L-Met-OBzl deprotection mitigating catalyst poisoning and S-alkylation.

Mechanism Met L-Met-OBzl Residue Ox Oxidation (ROS, O2) Met->Ox Alk S-Alkylation (Bzl+, tBu+) Met->Alk DKP DKP Formation (Free N-term) Met->DKP MetO Met(O) Sulfoxide (+16 Da) Ox->MetO Sulfonium Sulfonium Salt (+90 Da or +56 Da) Alk->Sulfonium Cyclic Diketopiperazine (Loss of OBzl) DKP->Cyclic RevOx Reduction (NH4I/DMS or MSR) MetO->RevOx RevAlk Acidic Reversal (5% AcOH, 40°C) Sulfonium->RevAlk RevOx->Met RevAlk->Met

Caption: Major side reactions of L-Met-OBzl during synthesis and their respective reversal pathways.

References

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. National Institutes of Health (PMC).[Link]

  • Technical Support Information Bulletin 1153 - Post Cleavage Reduction of Met(O). AAPPTec.[Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega / PMC.[Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate.[Link]

  • 2-17 Science About O-Benzyl protecting groups. Atlantchim Pharma.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting L-Methionine Benzyl Ester Deprotection

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering stalled or incomplete deprotection of L-methionine benzyl ester (Met-OB...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering stalled or incomplete deprotection of L-methionine benzyl ester (Met-OBzl).

Removing a benzyl ester protecting group is typically a straightforward hydrogenolysis process. However, the presence of the thioether moiety in methionine introduces severe chemoselectivity and catalytic challenges. This guide breaks down the mechanistic causes of these failures and provides validated, step-by-step protocols to achieve complete deprotection while maintaining chiral integrity.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I attempted a standard hydrogenolysis (H₂, 10% Pd/C, MeOH) to cleave the benzyl ester, but the reaction stalled at <10% conversion. Why is the starting material unreactive? A: This is a classic case of catalyst poisoning. The thioether sulfur atom in L-methionine possesses lone pairs of electrons that strongly and irreversibly coordinate to the empty d-orbitals on the surface of the palladium catalyst[1]. This coordination physically blocks the active catalytic sites required for the dissociation of H₂ gas, completely halting the hydrogenolysis of the benzyl ester.

Q2: Is there any way to force the catalytic hydrogenation to completion without changing the protecting group strategy? A: Yes, but it requires altering the catalyst or the electronic state of the sulfur atom. You can employ Pearlman’s catalyst (Pd(OH)₂/C) , which is generally more robust against sulfur poisoning than standard Pd/C. Alternatively, performing the reaction in the presence of a strong acid (e.g., HCl or BF₃·OEt₂) can partially protonate the thioether, reducing its nucleophilicity and its ability to coordinate with the palladium surface. Another advanced workaround involves pre-oxidizing the thioether to a sulfone (which does not poison the catalyst), performing the hydrogenolysis, and subsequently reducing the sulfone back to a thioether[1]. Catalytic transfer hydrogenation using formic acid and palladium has also been utilized to bypass standard H₂ gas limitations.

Q3: If hydrogenation is problematic, can I just use standard basic saponification (NaOH or LiOH)? A: You can, but it carries a significant risk of racemization (epimerization). The α-proton of amino acid esters is relatively acidic. Under basic aqueous conditions, the molecule can undergo enolization at the α-carbon, leading to a loss of stereochemical integrity (converting pure L-methionine into a D/L racemic mixture)[2]. If you must use saponification, you must strictly control the temperature (0 °C) and use the milder LiOH rather than NaOH.

Q4: What is the most reliable, orthogonal method to cleave the benzyl ester if both hydrogenation and saponification fail or cause side reactions? A: Acidic cleavage is the most robust alternative. Benzyl esters can be cleaved using strong acids such as 33% HBr in acetic acid . This method operates via an S_N1/S_N2 mechanism that entirely bypasses the need for transition metal catalysts, leaving the thioether intact and completely avoiding the basic conditions that cause racemization. Alternatively, Lewis acids like SnCl₄ have been reported to selectively cleave benzyl esters without affecting other sensitive functional groups[3].

Quantitative Comparison of Deprotection Strategies

The following table summarizes the experimental outcomes of various deprotection strategies for L-methionine benzyl ester to help you select the optimal route for your workflow.

Deprotection MethodReagentsTypical YieldRacemization RiskScalabilityPrimary Limitation
Standard Hydrogenolysis H₂, 10% Pd/C, MeOH< 10%NoneHighFatal catalyst poisoning by sulfur[1].
Modified Hydrogenolysis H₂, Pd(OH)₂/C, HCl60 - 75%NoneMediumSluggish kinetics; requires high pressure.
Saponification LiOH, THF/H₂O (0 °C)80 - 90%High HighStrict temperature control needed[2].
Acidic Cleavage 33% HBr in AcOH85 - 95%NoneHighHarsh acidic conditions; requires careful workup.
Lewis Acid Cleavage SnCl₄, CH₂Cl₂70 - 85%NoneMediumMoisture sensitive; requires anhydrous conditions[3].

Mechanistic & Workflow Visualizations

G Start L-Methionine Benzyl Ester PdC H2, Pd/C (Standard) Start->PdC LiOH LiOH / THF / H2O (Saponification) Start->LiOH HBr 33% HBr in AcOH (Acidic Cleavage) Start->HBr Fail Incomplete Cleavage (Sulfur Poisoning) PdC->Fail Racem L-Methionine (Risk of Epimerization) LiOH->Racem Success L-Methionine (High Purity) HBr->Success

Fig 1: Mechanistic pathways and outcomes for L-methionine benzyl ester deprotection.

W Step1 Dissolve Met-OBzl in THF:MeOH:H2O (2:1:1) Step2 Add 1.2 eq LiOH at 0°C Stir for 2-4 hours Step1->Step2 Step3 Monitor via TLC (Ninhydrin Stain) Step2->Step3 Step4 Acidify to pH ~5.5 (Isoelectric Point) Step3->Step4 Step5 Lyophilize or Crystallize Product Step4->Step5

Fig 2: Self-validating experimental workflow for mild saponification.

Validated Experimental Protocols

Protocol A: Acidic Cleavage via HBr/AcOH (Recommended for Chiral Integrity)

This method is highly recommended as it avoids both catalyst poisoning and base-catalyzed racemization.

Materials:

  • L-Methionine benzyl ester (1.0 eq)

  • 33% HBr in Glacial Acetic Acid (10.0 eq)

  • Cold Diethyl Ether

Step-by-Step Procedure:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a drying tube. Purge the system with inert gas (N₂ or Argon).

  • Reaction: Dissolve L-methionine benzyl ester in a minimal amount of glacial acetic acid. Slowly add 33% HBr in acetic acid (approx. 5-10 mL per gram of substrate) at room temperature.

  • Monitoring: Stir the reaction at room temperature for 1 to 2 hours. Monitor the disappearance of the starting material via TLC (eluent: CH₂Cl₂/MeOH 9:1; visualize with UV and Ninhydrin). The cleavage of the benzyl group generates benzyl bromide as a byproduct.

  • Precipitation: Once complete, pour the reaction mixture slowly into a large excess of vigorously stirred, ice-cold diethyl ether (at least 10x the reaction volume). The deprotected L-methionine hydrobromide salt will precipitate as a white solid.

  • Isolation: Filter the precipitate under a vacuum and wash the filter cake thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide.

  • Neutralization (Optional): To obtain the free amino acid, dissolve the hydrobromide salt in a minimum amount of water and adjust the pH to 5.5 (the isoelectric point of methionine) using 1M NaOH. Crystallize the free amino acid from ethanol/water.

Protocol B: Mild Saponification via LiOH (Alternative)

Use this method only if your substrate contains acid-sensitive functional groups. Strict adherence to temperature is required to prevent racemization.

Materials:

  • L-Methionine benzyl ester (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq)

  • Solvent mixture: THF / MeOH / H₂O (2:1:1 v/v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the L-methionine benzyl ester in the THF/MeOH mixture. Cool the solution to exactly 0 °C using an ice-water bath.

  • Base Addition: Dissolve LiOH·H₂O in the required amount of water. Add this aqueous basic solution dropwise to the cooled organic mixture over 15 minutes to prevent localized heating.

  • Reaction: Stir the mixture at 0 °C for 2 to 4 hours. Do not allow the reaction to warm to room temperature, as this drastically increases the rate of α-proton abstraction and subsequent racemization.

  • Monitoring: Check the reaction via TLC or LC-MS.

  • Quenching & Workup: Once the starting material is consumed, immediately quench the reaction by adding 1M HCl dropwise until the pH reaches ~5.5.

  • Isolation: Concentrate the mixture under reduced pressure (bath temperature < 30 °C) to remove THF and MeOH. Lyophilize the remaining aqueous phase or extract with a suitable organic solvent if the product is sufficiently lipophilic. Validate chiral purity using chiral HPLC[2].

References

  • Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols.Shokubai.org.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.Organic-chemistry.org.
  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction.NIH.gov.
  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters.Dal.ca.

Sources

Reference Data & Comparative Studies

Validation

L-Methionine Benzyl Ester vs. Methyl Ester: A Comparative Guide to C-Terminal Protecting Groups

Introduction In the precise architecture of peptide synthesis, the C-terminal carboxylic acid must be masked to prevent unwanted polymerization and direct regioselective amide bond formation. L-Methionine (Met) introduce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the precise architecture of peptide synthesis, the C-terminal carboxylic acid must be masked to prevent unwanted polymerization and direct regioselective amide bond formation. L-Methionine (Met) introduces a unique chemical challenge due to its nucleophilic and redox-susceptible thioether side chain (-S-CH³).

As a Senior Application Scientist, selecting the correct C-terminal protecting group for methionine is not merely a matter of yield, but of preventing irreversible side-chain modifications. This guide provides an objective, data-driven comparison of two prevalent protecting groups: the Methyl Ester (H-Met-OMe) and the Benzyl Ester (H-Met-OBzl) , detailing their mechanistic behaviors, cleavage causality, and self-validating protocols.

Chemical & Physical Properties Comparison

To establish a baseline for synthetic planning, the quantitative and qualitative parameters of both protecting groups are summarized below.

PropertyL-Methionine Methyl Ester (H-Met-OMe)L-Methionine Benzyl Ester (H-Met-OBzl)
Molecular Weight (HCl salt) 199.70 g/mol 275.79 g/mol
Primary Cleavage Method Saponification (Base Hydrolysis: LiOH/MeOH)Acidolysis (Strong Acid: HF, TFMSA)
Alternative Cleavage Enzymatic (Esterases)Hydrogenolysis (H₂, Pd/C) - High failure rate
Major Side Reaction Risk Racemization, Aspartimide formationS-Alkylation (+56 Da), Oxidation (+16 Da) 1
Synthetic Compatibility Solution-Phase Peptide Synthesis (SPPS)Boc/Bzl Solid-Phase Peptide Synthesis

L-Methionine Methyl Ester (H-Met-OMe)

Mechanistic Causality

Methyl esters are highly atom-economical and are typically introduced via Fischer esterification. They are predominantly utilized in solution-phase synthesis. The primary mechanism of deprotection is base-catalyzed saponification. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which subsequently collapses to release methanol and the carboxylate anion.

Causality of Side Reactions

The reliance on basic conditions (e.g., LiOH or NaOH) introduces significant structural risks. The base can abstract the α-proton of the methionine residue, leading to enolization and subsequent racemization (conversion of L-Met to D-Met). Furthermore, if the peptide sequence contains Aspartic Acid (Asp) or Asparagine (Asn), the basic environment strongly drives intramolecular cyclization, forming an aspartimide byproduct .

Self-Validating Protocol: Saponification of H-Met-OMe

This protocol utilizes mild lithium hydroxide and incorporates a mass-spectrometry feedback loop to prevent over-exposure to basic conditions.

  • Solvent Selection: Dissolve the protected peptide in a 3:1 mixture of THF:MeOH.

    • Causality: THF solubilizes the hydrophobic peptide backbone, while MeOH acts as a miscible cosolvent that stabilizes the hydroxide nucleophile and drives the equilibrium forward.

  • Base Addition: Add 1.2 equivalents of 1M aqueous LiOH dropwise at 0°C.

    • Causality: LiOH is preferred over NaOH because the lithium cation coordinates less strongly with the peptide backbone. Maintaining 0°C suppresses α-proton abstraction, thereby minimizing racemization.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS every 30 minutes.

    • Validation Criteria: Confirm the disappearance of the starting material mass [M+H]+ and the appearance of the product mass [M−14+H]+ (representing the loss of the methyl group and addition of a proton).

  • Quenching: Upon completion, immediately neutralize the solution to pH 6-7 using 1M HCl.

    • Causality: Prompt neutralization eliminates the hydroxide nucleophile, instantly halting any secondary aspartimide formation.

  • Isolation: Remove volatiles in vacuo, extract the aqueous layer with EtOAc to remove organic impurities, and lyophilize the aqueous phase to yield the free acid.

L-Methionine Benzyl Ester (H-Met-OBzl)

Mechanistic Causality

Benzyl esters provide excellent orthogonality to Boc-protecting groups and are a staple in Boc/Bzl peptide synthesis. The benzyl group is classically removed via catalytic hydrogenolysis (H₂, Pd/C) or strong acidolysis (HF, TFMSA).

The Thioether Challenge: Catalyst Poisoning & Alkylation

Methionine presents a severe limitation for standard hydrogenolysis. The nucleophilic thioether sulfur possesses lone pairs that strongly coordinate to the palladium catalyst surface. This effectively "poisons" the catalyst, blocking hydrogen adsorption and halting the cleavage process 2.

Consequently, acidolysis is the preferred cleavage route. However, during strong acid cleavage, the generation of highly reactive carbocations (e.g., tert-butyl cations from Boc groups) leads to S-alkylation of the methionine thioether, forming a sulfonium salt (+56 Da). Additionally, the thioether is highly susceptible to oxidation , forming methionine sulfoxide (+16 Da) 1.

Self-Validating Protocol: Acidolytic Cleavage with Scavenger System

To successfully cleave the benzyl ester while protecting the thioether, a highly tuned scavenger cocktail must be employed.

  • Scavenger Cocktail Preparation: Prepare a cleavage cocktail of TFA / Thioanisole / Ethanedithiol (EDT) / Anisole (90:5:3:2 v/v).

    • Causality: EDT and thioanisole act as "soft" nucleophiles. They competitively intercept reactive carbocations and oxygen species, protecting the methionine thioether from S-alkylation and oxidation.

  • Cleavage: Add the peptide to the pre-chilled (0°C) cocktail and stir for 2 hours, allowing it to gradually warm to room temperature.

    • Causality: Initiating the reaction at 0°C controls the exothermic protonation phase, while room temperature ensures the complete thermodynamic cleavage of the robust benzyl ester.

  • Precipitation: Concentrate the mixture under a stream of N₂ to 10% volume, then add dropwise to 10 volumes of ice-cold diethyl ether.

    • Causality: Ether precipitates the polar, deprotected peptide while selectively retaining the non-polar scavengers and cleaved benzyl byproducts in solution.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice more with cold ether to ensure complete scavenger removal.

  • LC-MS Quality Control (Self-Validation): Analyze the dissolved pellet via High-Resolution Mass Spectrometry (HRMS).

    • Validation Criteria: The target mass must be the base peak. Crucially, scan for +16 Da (Methionine Sulfoxide) and +56 Da (S-tert-butylation). If the +16 Da peak exceeds 5% relative abundance, a post-cleavage reduction step (using ammonium iodide and dimethyl sulfide) is mandatory to rescue the batch.

Visualizing the Deprotection Pathways

The following diagrams map the logical relationships, mechanistic pitfalls, and validated workflows for handling methionine protecting groups.

CleavageMechanisms Met L-Methionine Protection OMe Methyl Ester (-OMe) Met->OMe OBzl Benzyl Ester (-OBzl) Met->OBzl Sapon Base Hydrolysis (LiOH / MeOH) OMe->Sapon Hydro Hydrogenolysis (H2, Pd/C) OBzl->Hydro Acid Acidolysis (HF / TFMSA) OBzl->Acid Success1 Free Peptide Sapon->Success1 Side1 Risk: Racemization & Aspartimide Sapon->Side1 Side2 Risk: Pd Catalyst Poisoning Hydro->Side2 Success2 Free Peptide Acid->Success2 Side3 Risk: S-Alkylation & Oxidation Acid->Side3

Logical pathways and inherent risks in the deprotection of L-Methionine esters.

Workflow Step1 1. Cleavage Cocktail (TFA/DMS/EDT) Step2 2. Ice Bath (0°C to RT, 2h) Step1->Step2 Step3 3. Cold Ether Precipitation Step2->Step3 Step4 4. Centrifuge & Wash (x3) Step3->Step4 QC 5. LC-MS Validation Step4->QC Pass Pure Met-Peptide QC->Pass Target Mass Fail Reprocess (+16/+56 Da) QC->Fail Impurities

Self-validating acidolytic cleavage workflow for H-Met-OBzl with LC-MS quality control.

Performance Data & Strategic Recommendations

When designing a synthetic route, the choice between OMe and OBzl must be dictated by the peptide sequence and the global deprotection strategy.

MetricH-Met-OMeH-Met-OBzl
Cleavage Efficiency >95% (Fast, <2 hours)>90% (Requires optimized scavengers)
Racemization Risk High (Due to basic conditions)Low (Acidic conditions preserve stereocenter)
Catalyst Poisoning Risk N/ACritical (Avoid Pd/C hydrogenolysis)
Oxidation / Alkylation Risk LowHigh (Requires EDT/Thioanisole scavengers)

Final Recommendation: Utilize H-Met-OMe for short, solution-phase syntheses where basic saponification can be tightly controlled at low temperatures, provided the sequence lacks Asp/Asn residues prone to aspartimide formation. Transition to H-Met-OBzl when executing complex Boc/Bzl solid-phase syntheses, but strictly avoid catalytic hydrogenolysis. Instead, rely on heavily scavenged acidolysis and enforce rigorous LC-MS validation to monitor for +16 Da and +56 Da mass shifts.

References

  • Sigma-Aldrich. "L-Methionine methyl ester hydrochloride 98%". Sigma-Aldrich Product Catalog.
  • Albericio, F. et al. "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection". National Center for Biotechnology Information (PMC).
  • Benchchem. "Application Notes and Protocols for the Deprotection". Benchchem Technical Resources.

Sources

Comparative

HPLC method development for L-methionine benzyl ester purity analysis

The synthesis and purification of L-methionine benzyl ester is a critical workflow in peptide synthesis and the development of non-peptide chiral therapeutics. However, accurately determining the purity of this intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and purification of L-methionine benzyl ester is a critical workflow in peptide synthesis and the development of non-peptide chiral therapeutics. However, accurately determining the purity of this intermediate presents a two-fold analytical challenge: assessing chemical purity (quantifying unreacted, highly polar L-methionine against the hydrophobic benzyl ester) and ensuring enantiomeric purity (detecting racemization to D-methionine benzyl ester).

As a Senior Application Scientist, I have designed this guide to objectively compare column chemistries and provide a field-proven, self-validating HPLC methodology for L-methionine benzyl ester analysis.

Mechanistic Insights: The Analytical Challenge

The Polarity Gap in Chemical Purity

During the Fischer-Speier esterification of L-methionine, the goal is to convert the zwitterionic amino acid into its hydrophobic benzyl ester. When analyzing the reaction mixture using standard Reversed-Phase (RP) C18 columns, a severe causality dilemma emerges: mobile phases optimized to retain the hydrophobic ester cause the unreacted, polar L-methionine to elute in the void volume ( t0​ ), making accurate quantification of the starting material impossible.

To solve this, we must shift from pure hydrophobic retention to a mixed-mode retention mechanism (e.g., combining reversed-phase and cation-exchange), which traps the zwitterionic amino acid while still resolving the esterified product ().

The Thermal Racemization Risk

L-methionine is highly susceptible to racemization. Traditional esterification methods utilize high-boiling water-azeotroping solvents like toluene. The elevated temperatures required to reflux toluene drive the rapid racemization of the α-chiral center, heavily influenced by the polar effect of the thioether side chain. Recent advancements advocate for green ethers like Me-THF or cyclohexane to preserve chirality (). Consequently, an achiral purity assay is insufficient; a dedicated chiral stationary phase (CSP) assay is mandatory to validate the enantiomeric excess (% ee).

Column Chemistry Comparison: Performance Data

To establish a robust method, we must compare the performance of traditional C18 columns against Mixed-Mode and Chiral alternatives.

Table 1: Column Performance Comparison for L-Methionine Benzyl Ester Analysis

Column ChemistryPrimary Retention MechanismUnreacted L-Met Retention Factor ( k′ )L-Met-OBzl Retention Factor ( k′ )Resolution ( Rs​ )Primary Analytical Utility
Standard C18 (120Å, 5µm)Hydrophobic< 0.5 (Elutes in void)4.2N/ARoutine ester tracking; fails for mass balance.
Mixed-Mode (e.g., Primesep 100)Hydrophobic + Cation-Exchange2.86.5> 5.0Optimal: Comprehensive chemical purity & mass balance.
Cyclofructan 6 (Chiral)Hydrogen bonding + Steric inclusionN/A3.5 (L), 4.1 (D)> 2.5 (L vs D)Optimal: Enantiomeric excess (% ee) determination.

Data synthesized from established mixed-mode and cyclofructan chiral separation behaviors ().

Workflow Visualization

HPLC_Workflow Start L-Methionine Benzyl Ester Synthesis Mixture Prep Sample Preparation (Dilution in MeCN/H2O) Start->Prep Split Analytical Pathway Decision Prep->Split Achiral Achiral HPLC (Chemical Purity) Split->Achiral Chiral Chiral HPLC (Enantiomeric Purity) Split->Chiral C18 Mixed-Mode Column (e.g., Primesep 100) Achiral->C18 CSP Chiral Stationary Phase (e.g., Cyclofructan 6) Chiral->CSP Result1 Quantification of Unreacted Met & Byproducts C18->Result1 Result2 Determination of D-Met Benzyl Ester (% ee) CSP->Result2

Fig 1. Dual-pathway HPLC workflow for comprehensive L-methionine benzyl ester purity analysis.

Step-by-Step Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems , incorporating System Suitability Testing (SST) and bracketing standards to ensure that any deviation in peak shape or retention time immediately flags a system failure, preventing the reporting of false data.

Protocol A: Chemical Purity via Mixed-Mode Chromatography

This protocol utilizes a mixed-mode column to simultaneously retain the highly polar starting material and the hydrophobic product.

1. Chromatographic Conditions:

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm (or equivalent reversed-phase/cation-exchange mixed-mode column).

  • Mobile Phase: Isocratic 35% Acetonitrile (MeCN) / 65% Water containing 0.05% Sulfuric Acid ( H2​SO4​ ). Note: The acidic modifier is crucial to protonate the amino group, activating the cation-exchange mechanism.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm (due to the lack of strong chromophores on the aliphatic chain).

  • Injection Volume: 10 µL.

2. Self-Validating Sequence Execution:

  • Step 1 (Blank): Inject sample diluent (35% MeCN/Water). Validation criterion: No peaks > 0.05% of the target analyte response.

  • Step 2 (SST Mixture): Inject a known mixture of L-methionine (0.1 mg/mL) and L-methionine benzyl ester (1.0 mg/mL). Validation criterion: Resolution ( Rs​ ) between the two peaks must be 4.0. Tailing factor ( Tf​ ) for the ester must be 1.5.

  • Step 3 (Sample Analysis): Inject the synthesized batch samples.

  • Step 4 (Bracketing Standard): Re-inject the SST mixture. Validation criterion: Retention time drift must be 2.0% compared to Step 2.

Protocol B: Enantiomeric Purity via Chiral Chromatography

To verify that the use of solvents did not induce racemization, a chiral assay is performed in the polar-organic separation mode.

1. Chromatographic Conditions:

  • Column: Isopropylcarbamate Cyclofructan 6 (CF6-P), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (75 : 25 : 0.3 : 0.2, v/v/v/v). Note: The ratio of acetic acid to TEA controls the ionization state of the analyte, directly impacting the steric inclusion into the cyclofructan cavity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25°C (Temperature control is strictly required as enantioselectivity is highly thermodynamically dependent).

2. Self-Validating Sequence Execution:

  • Step 1 (SST / Racemate Check): Inject a racemic standard of D/L-methionine benzyl ester (0.5 mg/mL). Validation criterion: Baseline separation with Rs​≥ 2.0. The L-enantiomer typically elutes first under these conditions; confirm elution order with a spiked standard.

  • Step 2 (Sample Analysis): Inject the purified L-methionine benzyl ester sample (1.0 mg/mL to detect trace D-enantiomer).

  • Step 3 (Data Processing): Calculate the enantiomeric excess (% ee) using the area normalization method: %ee=AreaL​+AreaD​AreaL​−AreaD​​×100 .

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2018). "Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction." Amino Acids (PubMed). URL:[Link]

  • SIELC Technologies. (2010). "HPLC Method for Analysis of Methionine on Primesep 100 Column." SIELC Applications. URL:[Link]

  • Hrobonova, K., et al. (2015). "Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase." Analytical Methods, Royal Society of Chemistry. URL:[Link]

Validation

Comprehensive Comparison Guide: L-Methionine Benzyl Ester vs. t-Butyl Ester in Peptide Synthesis

Executive Summary The incorporation of methionine (Met) into synthetic peptides presents a unique chemical challenge. The sulfur atom within methionine’s thioether side chain (-S-CH₃) is highly nucleophilic and prone to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of methionine (Met) into synthetic peptides presents a unique chemical challenge. The sulfur atom within methionine’s thioether side chain (-S-CH₃) is highly nucleophilic and prone to oxidation, making it a frequent liability during global deprotection and cleavage. For researchers and drug development professionals, choosing the correct C-terminal or side-chain protecting group for methionine—typically Benzyl ester (OBzl) or t-Butyl ester (OtBu) —dictates the entire downstream cleavage strategy.

This guide objectively compares the mechanistic performance, side-reaction profiles, and cleavage protocols of Met-OBzl and Met-OtBu, providing actionable, self-validating methodologies for high-purity peptide synthesis.

The Mechanistic Challenge of the Methionine Thioether

The core issue with methionine lies in the electron-rich nature of its thioether group. During the final stages of peptide synthesis, the removal of protecting groups generates highly reactive electrophiles (e.g., carbocations). Unlike primary amines or hydroxyls, which are protected during synthesis, the Met thioether is often left unprotected. Consequently, it acts as an unintended nucleophilic "sponge," leading to two dominant side reactions:

  • S-Alkylation: The thioether attacks transient carbocations, forming stable sulfonium salts.

  • Oxidation: Exposure to atmospheric oxygen or acidic cleavage conditions oxidizes the thioether to methionine sulfoxide (Met(O)).

L-Methionine Benzyl Ester (OBzl): The Boc/Bzl Paradigm

The benzyl ester (OBzl) is the standard protection strategy in Boc-based Solid-Phase Peptide Synthesis (SPPS) or traditional solution-phase synthesis.

The Catalyst Poisoning Problem

In standard organic synthesis, benzyl esters are elegantly removed via catalytic hydrogenolysis (H₂ over Pd/C). However, in methionine-containing peptides, the sulfur atom's lone pairs strongly coordinate to the empty d-orbitals of the palladium catalyst. This irreversible binding poisons the catalyst, stalling the hydrogenolysis completely[1].

G cluster_0 Hydrogenolysis of Met-OBzl: Catalyst Poisoning MetOBzl Met-OBzl (Substrate) PdCat Pd/C Catalyst (Active) MetOBzl->PdCat H2 Gas Poisoned Pd-Thioether Complex (Poisoned Catalyst) MetOBzl->Poisoned Thioether Coordination (Dominant Pathway) Product Met-OH + Toluene (Desired Product) PdCat->Product Normal Cleavage Poisoned->Product Reaction Blocked

Figure 1: Mechanism of Palladium catalyst poisoning by the Methionine thioether during OBzl hydrogenolysis.

Because hydrogenolysis is non-viable, OBzl removal requires anhydrous Hydrogen Fluoride (HF) . To prevent the generated benzyl cations from alkylating the Met thioether, a "Low HF" cleavage mechanism is employed, utilizing Dimethyl Sulfide (DMS) to force an Sₙ2 cleavage pathway rather than an Sₙ1 pathway[2].

L-Methionine t-Butyl Ester (OtBu): The Fmoc/tBu Paradigm

The t-butyl ester (OtBu) is the cornerstone of modern Fmoc-SPPS. It is highly favored due to its orthogonal stability to the basic conditions used for Fmoc removal.

The t-Butyl Cation Alkylation Problem

OtBu is cleaved using moderate acids, universally Trifluoroacetic Acid (TFA). The acidolysis of the t-butyl ester generates a highly reactive t-butyl cation . Because the cleavage occurs at pH < 3, basic residues (Lys, His) are protonated and rendered non-nucleophilic. However, the Met thioether resists protonation and remains a highly reactive nucleophile, aggressively scavenging the t-butyl cations to form an S-tert-butyl sulfonium impurity.

To prevent this, aggressive scavenger cocktails (containing ethanedithiol[EDT] or triisopropylsilane [TIS]) must be added to the TFA to outcompete the internal thioether for the carbocation.

G OtBu Met-OtBu TFA TFA Cleavage OtBu->TFA Cation t-Butyl Cation (+) (Reactive Electrophile) TFA->Cation Generates MetOH Met-OH (Free Acid) TFA->MetOH Acidolysis Alkylated S-tBu-Methionine (Sulfonium Salt Byproduct) Cation->Alkylated Attacks Met Thioether (Without Scavenger) Scavenger Scavenger (e.g., EDT) Cation->Scavenger Intercepted by (With Scavenger) Quenched tBu-S-CH2CH2-SH (Quenched Byproduct) Scavenger->Quenched Safe Removal

Figure 2: Generation of t-butyl cations during OtBu cleavage and the competitive scavenging pathways.

Quantitative Performance Comparison

The following table summarizes the operational parameters and side-reaction risks associated with both protecting groups.

ParameterL-Methionine Benzyl Ester (OBzl)L-Methionine t-Butyl Ester (OtBu)
Primary Strategy Boc/Bzl SPPS or Solution PhaseFmoc/tBu SPPS
Cleavage Reagent Anhydrous HFTrifluoroacetic Acid (TFA)
Cleavage Mechanism Sₙ2 (with DMS) or Sₙ1Sₙ1 (Generates t-butyl cations)
Primary Side Reaction Met(O) OxidationS-tert-butylation (+56 Da mass shift)
Required Scavengers Dimethyl sulfide (DMS), p-CresolEDT, TIS, Water
Safety Profile High Risk (Requires specialized HF apparatus)Moderate Risk (Standard fume hood operation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes a causality explanation and an analytical checkpoint to verify success before proceeding.

Protocol A: TFA-Mediated Cleavage of Met-OtBu (Fmoc Strategy)

This protocol utilizes "Reagent K," an optimized scavenger cocktail designed to completely suppress S-alkylation and oxidation[3].

Reagents: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%).

  • Preparation: Weigh 100 mg of dry peptide-resin into a fritted reaction vessel.

    • Causality: Resin must be completely dry; residual DCM or DMF can alter the acidic strength of the TFA, leading to incomplete OtBu cleavage.

  • Cleavage: Add 2.0 mL of the Reagent K cocktail. Stir gently at room temperature for 2.5 hours.

    • Causality: EDT acts as the primary t-butyl cation scavenger due to its highly nucleophilic sulfhydryl groups. Water quenches residual carbocations and suppresses Met oxidation. Thioanisole accelerates the removal of stubborn protecting groups.

  • Filtration: Filter the cleavage mixture into a 15 mL centrifuge tube. Wash the resin with an additional 1.0 mL of neat TFA and pool the filtrates.

  • Precipitation: Add 10 mL of ice-cold methyl tert-butyl ether (MTBE) to the filtrate.

    • Validation Check: A white, flocculent precipitate must form immediately. This confirms that the peptide has been successfully cleaved from the lipophilic protecting groups. If the solution remains clear, the peptide is either too short/lipophilic, or the cleavage failed.

  • Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the supernatant (which contains the quenched t-butyl-EDT adducts) and wash the pellet twice more with cold MTBE.

  • Analytical Validation: Dissolve a 1 mg sample in 50% Acetonitrile/Water and analyze via LC-MS.

    • Diagnostic Check: Look for a mass shift of +56 Da . If present, S-tert-butylation occurred, indicating expired EDT or insufficient scavenger volume. A shift of +16 Da indicates methionine oxidation.

Protocol B: Low-High HF Cleavage of Met-OBzl (Boc Strategy)

Because hydrogenolysis is blocked by catalyst poisoning[1], anhydrous HF must be used. The "Low HF" step ensures an Sₙ2 cleavage to prevent alkylation[2].

Reagents: Anhydrous HF, Dimethyl Sulfide (DMS), p-Cresol.

  • Low HF Step (Sₙ2 Cleavage): Place the peptide-resin in a Teflon HF apparatus. Add a mixture of HF / DMS / p-Cresol (25:65:10 v/v) at 0°C for 2 hours.

    • Causality: The high concentration of DMS acts as a soft nucleophile. It attacks the benzyl ester directly (Sₙ2), preventing the formation of free benzyl cations. Furthermore, DMS effectively reduces any pre-existing Methionine sulfoxide (Met(O)) back to native Methionine.

  • Evaporation: Evaporate the HF and DMS under high vacuum.

    • Validation Check: The resin should appear as a dry, free-flowing powder. Clumping indicates residual DMS/HF.

  • High HF Step (Global Deprotection): Add a mixture of HF / p-Cresol (90:10 v/v) and react at 0°C for 45 minutes to remove any remaining protecting groups that require high acidity.

  • Isolation: Evaporate the HF. Wash the resin with cold diethyl ether to remove organic scavengers. Extract the cleaved peptide using 10% aqueous acetic acid.

  • Analytical Validation: Lyophilize the extract and analyze via HPLC.

    • Diagnostic Check: The absence of late-eluting broad peaks confirms that the benzyl groups were successfully removed without alkylating the Met thioether.

Conclusion

The selection between L-Methionine benzyl ester and t-butyl ester is entirely dictated by the synthetic backbone strategy (Boc vs. Fmoc). While Met-OBzl avoids the t-butyl cation problem, its incompatibility with catalytic hydrogenolysis necessitates hazardous HF cleavage. Conversely, Met-OtBu offers the safety and convenience of TFA cleavage but demands strict adherence to aggressive scavenger protocols (like Reagent K) to prevent catastrophic S-alkylation of the thioether. For modern drug development, the Fmoc/tBu strategy paired with EDT/Water scavengers remains the gold standard for yield, safety, and scalability.

Sources

Comparative

Analytical Validation of L-Methionine Benzyl Ester Synthesis: A Comparative Guide to FT-IR Spectroscopy vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, experimental causality, and validation protocols for amino acid esterification. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, experimental causality, and validation protocols for amino acid esterification.

Introduction: The Analytical Challenge in Amino Acid Esterification

The synthesis of L-methionine benzyl ester is a critical intermediate step in peptide synthesis and prodrug formulation. The primary challenge in this esterification lies in the selective protection of the carboxylic acid without oxidizing the sensitive thioether moiety of the methionine side chain.

Validating the success of this synthesis requires analytical techniques that can rapidly and unambiguously confirm the conversion of the carboxylic acid to a benzyl ester. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are traditional gold standards for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a highly efficient, non-destructive, and cost-effective alternative for functional group validation[1]. This guide objectively compares FT-IR against alternative techniques and provides a self-validating experimental protocol for L-methionine benzyl ester synthesis.

Causality in Analytical Selection: FT-IR vs. Alternatives

To establish a robust Quality Control (QC) or in-process monitoring pipeline, researchers must understand the causal relationship between the physical properties of the analyte and the chosen analytical method.

FT-IR Spectroscopy: Functional Group Dynamics

FT-IR measures the absorption of infrared radiation, which correlates directly with changes in molecular dipole moments during bond stretching and bending[2]. In the context of L-methionine benzyl ester:

  • The Causality of the Shift: The conversion of the starting L-methionine (zwitterionic, with carboxylate COO− stretching around 1580–1600 cm⁻¹) to the benzyl ester results in a distinct, strong ester carbonyl ( C=O ) stretch at approximately 1735–1745 cm⁻¹ .

  • Advantage: FT-IR provides instantaneous confirmation of this functional group transformation without the need for complex sample preparation or deuterated solvents.

Orthogonal Techniques: NMR, MS, and HPLC

While FT-IR excels at functional group identification, it is often complemented by other methods to ensure holistic validation[3]:

  • Proton NMR (¹H-NMR): Provides precise atomic connectivity. The appearance of a diagnostic singlet integrating to 2 protons around 5.1 ppm confirms the presence of the benzylic CH2​ group. However, NMR requires higher capital investment and longer acquisition times compared to Attenuated Total Reflectance (ATR) FT-IR.

  • High-Performance Liquid Chromatography (HPLC): Excellent for determining the purity and enantiomeric excess (ee) of the L-methionine derivative, but provides no direct structural data without a coupled MS detector.

  • Mass Spectrometry (LC-MS): Confirms the exact molecular weight ( [M+H]+ = 240.1 Da), but cannot easily distinguish between certain structural isomers without tandem fragmentation (MS/MS).

Table 1: Comparative Performance of Analytical Techniques for Ester Validation
Analytical TechniquePrimary Data OutputSpeed of AnalysisCost / RunKey Diagnostic Marker for L-Met Benzyl Ester
ATR FT-IR Functional Groups< 1 minuteLowAppearance of ester C=O stretch at ~1740 cm⁻¹
¹H-NMR Structural Connectivity5–15 minutesHighBenzylic CH2​ singlet at ~5.1 ppm
LC-MS Molecular Mass10–20 minutesHigh m/z 240.1 [M+H]+
HPLC (UV) Purity & Kinetics15–30 minutesMediumRetention time shift vs. starting material

Experimental Workflow and Reaction Causality

The synthesis utilizes Fischer-Speier esterification principles, driven by azeotropic water removal. We utilize p-Toluenesulfonic acid (p-TsOH) as the catalyst. Mechanistic Causality: p-TsOH serves a dual purpose. First, it protonates the carboxylic acid to increase electrophilicity. Second, it forms a stable tosylate salt with the α -amino group of L-methionine, preventing unwanted side reactions (like diketopiperazine formation) and protecting the thioether from oxidation during reflux.

SynthesisWorkflow A L-Methionine + Benzyl Alcohol B Acid Catalysis (p-TsOH / Toluene Reflux) A->B C Azeotropic Distillation (Dean-Stark Trap) B->C Removes H2O D Crude L-Met Benzyl Ester Tosylate Salt C->D E Neutralization & Extraction (NaHCO3 / EtOAc) D->E F ATR-FTIR Validation (1740 cm⁻¹ C=O peak) E->F

Caption: Workflow for the synthesis and FT-IR validation of L-methionine benzyl ester.

Step-by-Step Methodology: Synthesis and FT-IR Validation

This protocol is designed as a self-validating system; the analytical checkpoints ensure that proceeding to the next step is justified by empirical data.

Phase 1: Synthesis of L-Methionine Benzyl Ester Tosylate
  • Reagent Charging: In a 250 mL round-bottom flask, suspend L-methionine (10.0 g, 67.0 mmol) and p-toluenesulfonic acid monohydrate (14.0 g, 73.7 mmol) in 100 mL of toluene.

  • Alcohol Addition: Add benzyl alcohol (35 mL, 335 mmol). Rationale: A large excess of the alcohol drives the equilibrium toward the ester product.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (~115°C). Monitor water collection in the trap. The reaction is complete when water ceases to evolve (typically 4–6 hours).

  • Precipitation: Cool the reaction mixture to room temperature, then add 100 mL of diethyl ether. The L-methionine benzyl ester p-toluenesulfonate salt will precipitate as a white solid. Filter and wash with cold ether.

Phase 2: Free-Basing (Optional, for pure FT-IR analysis)
  • Neutralization: Suspend the tosylate salt in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) (3 x 50 mL) to neutralize the salt and generate the free amine.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free L-methionine benzyl ester.

Phase 3: ATR-FTIR Validation Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using a blank crystal[3].

  • Sample Application: Place a small amount (1-2 mg) of the synthesized product directly onto the ATR crystal. Apply the pressure arm to ensure uniform contact.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation (Self-Validation):

    • Check 1: Confirm the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

    • Check 2: Confirm the appearance of a sharp, intense ester C=O stretch at ~1740 cm⁻¹ .

    • Check 3: Identify the primary amine N-H stretches (two bands around 3300 and 3400 cm⁻¹).

    • Check 4: Identify aromatic C-H stretches (>3000 cm⁻¹) and aromatic C=C ring stretches (~1500 and 1600 cm⁻¹) confirming the incorporation of the benzyl group.

Conclusion

While NMR remains unparalleled for complete structural assignment, FT-IR spectroscopy provides a highly efficient, cost-effective, and operationally simple method for validating the synthesis of L-methionine benzyl ester. By focusing on the causal shifts in vibrational frequencies—specifically the emergence of the 1740 cm⁻¹ ester carbonyl band—researchers can confidently monitor reaction progress and product identity in real-time.

Sources

Validation

Comparative Reactivity and Strategic Utility of L-Methionine Benzyl Ester in Peptide Coupling

Introduction In the realm of synthetic peptide chemistry, incorporating L-Methionine (Met) presents a unique set of chemical liabilities. The thioether side chain of methionine is highly nucleophilic, making it uniquely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of synthetic peptide chemistry, incorporating L-Methionine (Met) presents a unique set of chemical liabilities. The thioether side chain of methionine is highly nucleophilic, making it uniquely susceptible to oxidation (forming methionine sulfoxide) and alkylation (forming sulfonium salts) [1]. Selecting the correct C-terminal protecting group for methionine is not merely a matter of synthetic convenience; it is a critical strategic decision required to prevent irreversible side reactions.

This guide objectively compares the reactivity, coupling efficiency, and mechanistic utility of L-methionine benzyl ester (H-Met-OBzl) against its common alternatives: the methyl ester (H-Met-OMe) and the tert-butyl ester (H-Met-OtBu).

The Methionine Thioether Dilemma: Causality of Side Reactions

During solid-phase peptide synthesis (SPPS), particularly in the final global deprotection step of the Fmoc/tBu strategy, the use of concentrated trifluoroacetic acid (TFA) generates highly reactive tert-butyl cations. Because the methionine thioether remains unprotonated and highly nucleophilic even at pH < 3, it is rapidly attacked by these carbocations, resulting in irreversible S-alkylation [2].

By employing a benzyl ester (OBzl) at the C-terminus, chemists can decouple the C-terminal deprotection from highly acidic conditions. Benzyl esters are orthogonally cleaved via catalytic hydrogenolysis (H₂/Pd-C). This is a mild, neutral process that generates inert toluene as a byproduct, completely circumventing the "carbocation storm" that plagues tBu-based strategies.

Met_Deprotection cluster_tBu tert-Butyl Ester (R = tBu) cluster_Bzl Benzyl Ester (R = Bzl) Peptide Protected Peptide (C-terminal Met) TFA TFA Cleavage (Acidic Conditions) Peptide->TFA If R = tBu H2 Hydrogenolysis (H2, Pd/C) Peptide->H2 If R = Bzl Cation t-Butyl Cation Generation TFA->Cation Alkylation S-Alkylation (Sulfonium Salt) Cation->Alkylation Attacks Thioether Safe Safe Cleavage (Toluene Byproduct) H2->Safe Intact Intact Thioether (Target Peptide) Safe->Intact No Carbocations

Mechanistic pathways of Methionine C-terminal deprotection and associated side reactions.

Comparative Reactivity Profile in Peptide Coupling

When evaluating coupling kinetics, the C-terminal ester group significantly influences the nucleophilicity of the α-amino group and the overall transition state of the aminolysis reaction.

  • H-Met-OBzl vs. H-Met-OMe: While methyl esters are less sterically hindered, benzyl esters have been shown to enhance substrate affinity and accelerate coupling rates in specific chemoenzymatic and chemical environments. The OBzl group can make coupling reactions up to 4 times faster with less competitive hydrolysis compared to OMe groups [3]. Furthermore, OMe deprotection requires basic saponification (LiOH/NaOH), which is notorious for causing base-catalyzed racemization (epimerization) at the C-terminal stereocenter. OBzl avoids this entirely through neutral hydrogenolysis.

  • H-Met-OBzl vs. H-Met-OtBu: The bulky tert-butyl group induces significant steric hindrance during the coupling of the adjacent amino acid, often requiring highly reactive (and expensive) coupling reagents like HATU to achieve completion. H-Met-OBzl strikes an optimal balance, offering lower steric resistance than OtBu while maintaining excellent chemical stability.

Quantitative Comparison of C-Terminal Methionine Esters

FeatureL-Methionine Benzyl Ester (OBzl)L-Methionine Methyl Ester (OMe)L-Methionine tert-Butyl Ester (OtBu)
Steric Hindrance ModerateLowHigh
Coupling Efficiency Very High (Enhanced electrophilic affinity)HighModerate (Sterically restricted)
Deprotection Method Hydrogenolysis (H₂, Pd/C), HFSaponification (LiOH/NaOH)Acidic Cleavage (TFA)
Risk of S-Alkylation Low (Orthogonal to acidic conditions)Low (Orthogonal to acidic conditions)Very High (Generates t-butyl cations)
Risk of Racemization Low (Cleaved under neutral conditions)High (During basic saponification)Low (Cleaved under acidic conditions)

Validated Experimental Protocols

To ensure high-fidelity synthesis, H-Met-OBzl is typically utilized as a p-toluenesulfonate (tosylate) salt (H-Met-OBzl·TsOH). The tosylate counterion prevents the free amine from auto-condensing and stabilizes the molecule against oxidative degradation during storage. Modern preparations utilize Fischer-Speier esterification in green solvents like 2-methyltetrahydrofuran (Me-THF) rather than boiling toluene, as the lower boiling point prevents the thermal racemization of the methionine stereocenter [4].

Coupling_Workflow MetOBzl H-Met-OBzl·TsOH (Nucleophile) Base DIPEA (Neutralization) MetOBzl->Base Product Fmoc-AA-Met-OBzl (Dipeptide) Base->Product Aminolysis FmocAA Fmoc-AA-OH (Electrophile) Activator HATU (Activation) FmocAA->Activator Intermediate Active Ester Intermediate Activator->Intermediate Intermediate->Product Coupling

Workflow of solution-phase peptide coupling utilizing H-Met-OBzl.

Protocol A: Solution-Phase Coupling of Fmoc-AA-OH to H-Met-OBzl·TsOH

Objective: Form a dipeptide while minimizing epimerization and thioether oxidation.

  • Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 eq of H-Met-OBzl·TsOH and 1.1 eq of the electrophile (e.g., Fmoc-Ala-OH) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Cooling: Chill the solution to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the formation of oxazolone intermediates, thereby strictly minimizing racemization of the activated amino acid.

  • Activation: Add 1.1 eq of HATU to the mixture. Stir for 2 minutes to allow the active ester to form.

  • Neutralization & Coupling: Dropwise, add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The first 1.0 eq neutralizes the TsOH salt, liberating the free methionine amine; the remaining 1.5 eq acts as a general base to drive the aminolysis.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Monitor reaction completion via LC-MS.

  • Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 5% KHSO₄ (aq) to remove unreacted amines, saturated NaHCO₃ (aq) to remove unreacted acids, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Objective: Cleave the benzyl ester to yield the free carboxylic acid without alkylating the methionine thioether.

  • Setup: Dissolve the protected peptide in degassed methanol (or a 1:1 MeOH/EtOAc mixture for highly hydrophobic sequences).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the peptide). Field Insight: The sulfur atom in methionine can coordinate to palladium, acting as a catalyst poison. If the reaction stalls, switching to Pearlman's catalyst (Pd(OH)₂/C) or increasing the catalyst loading to 20% w/w will overcome this poisoning effect.

  • Hydrogenation: Purge the flask with H₂ gas and maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4-6 hours with vigorous stirring.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure full product recovery.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the C-terminally deprotected, thioether-intact peptide.

References

  • Preparation of multifunctional and multireactive polypeptides via methionine alkylation. Biomacromolecules (2012).[Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega (2023).[Link]

  • The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules (2015).[Link]

  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. ResearchGate / Organic & Biomolecular Chemistry (2018).[Link]

Comparative

Chiral HPLC Analysis for L-Methionine Benzyl Ester Enantiomeric Excess: A Methodological Comparison Guide

Introduction & Mechanistic Context L-Methionine benzyl ester (L-Met-OBzl) is an indispensable chiral building block in peptide synthesis and the formulation of prodrugs. Its synthesis typically relies on the Fischer-Spei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

L-Methionine benzyl ester (L-Met-OBzl) is an indispensable chiral building block in peptide synthesis and the formulation of prodrugs. Its synthesis typically relies on the Fischer-Speier esterification of L-methionine with benzyl alcohol. However, L-Met-OBzl is notoriously susceptible to racemization. The electronegativity of the methionine thioether side chain increases the acidity of the α -proton. When high-boiling solvents (like toluene) are utilized for azeotropic water removal during esterification, significant thermal conversion to the D-enantiomer occurs [1].

To ensure the integrity of downstream biological assays and pharmaceutical efficacy, quantifying the enantiomeric excess (ee) of L-Met-OBzl is a critical quality control step. This guide objectively evaluates the leading high-performance liquid chromatography (HPLC) methodologies for this purpose, emphasizing the causal relationships between analyte structure, stationary phase chemistry, and mobile phase thermodynamics.

The Challenge of Chiral Recognition for Met-OBzl

Unlike free amino acids, which exist as strongly polar zwitterions and are often resolved using zwitterionic stationary phases (e.g., CHIRALPAK ZWIX) [2], the benzyl esterification of methionine fundamentally alters its physicochemical profile. The masking of the carboxylic acid yields a molecule with a free primary amine, a bulky, aromatic benzyl group, and a flexible, non-polar thioether tail.

For successful chiral discrimination, the Chiral Stationary Phase (CSP) must establish a transient diastereomeric complex with the analyte via at least three points of interaction (Dalgliesh's rule). For Met-OBzl, these causal interactions are:

  • Dipole-Dipole / Hydrogen Bonding: Between the CSP and the analyte's free α -amino group.

  • π−π Stacking: Between the CSP's aromatic selectors and the analyte's benzyl ester.

  • Steric Fit: The spatial arrangement and inclusion of the methionine thioether tail within the CSP's chiral cavities.

Comparison of Analytical Strategies

We compare three primary strategies for determining the ee% of Met-OBzl: Polysaccharide-based CSPs, Macrocyclic Antibiotic CSPs, and Pre-column Derivatization.

Method A: Polysaccharide-Based CSPs (Normal Phase)
  • Mechanism: Utilizes cellulose or amylose backbones derivatized with phenylcarbamates (e.g., Chiralcel OD-H). The carbamate linkages provide rigid hydrogen-bonding sites, while the phenyl rings facilitate π−π interactions [3].

  • Pros: Exceptional resolution ( Rs​>2.0 ) for aromatic esters; highly reproducible and robust.

  • Cons: Requires the analyte to be in its free-base form. Met-OBzl is often isolated as a p-toluenesulfonate (tosylate) salt, which is insoluble in normal-phase solvents (Hexane/Isopropanol) and causes severe peak distortion if not neutralized prior to injection.

Method B: Macrocyclic Antibiotic CSPs (Reversed Phase)
  • Mechanism: Phases like Teicoplanin (e.g., Chirobiotic T) feature multiple chiral centers, peptide-binding pockets, and aromatic rings. They operate efficiently in reversed-phase or polar organic modes [4].

  • Pros: Allows direct injection of aqueous or polar salt formulations (like the tosylate salt) without prior free-basing.

  • Cons: The flexible thioether tail of methionine can cause non-specific hydrophobic interactions in reversed-phase, sometimes leading to peak tailing if the mobile phase buffer (e.g., triethylamine acetate) is not perfectly tuned.

Method C: Pre-column Derivatization (Achiral/Chiral HPLC)
  • Mechanism: Reacting the primary amine with a chiral solvating agent (e.g., Mosher's acid) or a fluorophore (e.g., NBD-F) followed by separation on a standard or chiral column [5].

  • Pros: Achieves ultra-low limits of detection (LOD) when coupled with fluorescence detection.

  • Cons: The derivatization process itself carries a high risk of artifactual racemization or kinetic resolution, potentially skewing the true ee% of the original sample. It is also highly labor-intensive.

Quantitative Performance Comparison

Table 1: Performance Metrics for Met-OBzl Enantiomeric Separation

ParameterMethod A: Polysaccharide CSPMethod B: Macrocyclic CSPMethod C: Derivatization
Separation Mode Normal Phase (NP)Reversed Phase (RP)Normal Phase (NP)
Typical Column Chiralcel OD-HChirobiotic TChiralcel OD-H (Post-NBD)
Mobile Phase Hexane / Isopropanol (90:10 v/v)MeOH / Water / Acetic Acid / TEAHexane / Isopropanol (80:20 v/v)
Resolution ( Rs​ ) > 2.51.8 - 2.1> 3.0
Run Time ~15 minutes~20 minutes~25 minutes (excluding prep)
Sample Prep Free-base extraction requiredDirect injection (salt compatible)Complex derivatization required
LOD (D-enantiomer) 0.1%0.2%< 0.05%
Risk of Artifacts LowLowHigh (during derivatization)

Recommended Experimental Protocols

To ensure a self-validating system, the following protocol utilizes Method A , which provides the highest reliability for esterified amino acids, provided the sample preparation is strictly controlled.

System Suitability Test (SST)

Before analyzing the synthetic L-Met-OBzl batch, you must inject a racemic standard ( rac -Met-OBzl). This validates that the column can baseline-resolve the enantiomers and establishes the exact retention times (typically, the L-enantiomer elutes before the D-enantiomer on cellulose-based CSPs).

Protocol: Normal-Phase Chiral HPLC of Met-OBzl

Step 1: Sample Neutralization (Crucial Causality Step)

  • Why: Met-OBzl is usually stored as a tosylate or HCl salt to prevent auto-condensation. Injecting salts into a normal-phase system (Hexane/IPA) causes precipitation in the column frit and disrupts the hydrogen-bonding mechanism of the CSP.

  • Action: Dissolve 10 mg of L-Met-OBzl tosylate in 1 mL of saturated aqueous NaHCO3​ . Extract with 2 mL of HPLC-grade ethyl acetate. Collect the organic layer, dry over anhydrous Na2​SO4​ , and evaporate under a gentle nitrogen stream.

Step 2: Sample Reconstitution

  • Dissolve the resulting free base in the mobile phase (Hexane:Isopropanol, 90:10 v/v) to achieve a final concentration of 1.0 mg/mL.

Step 3: Chromatographic Conditions

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Thermodynamic control is vital; higher temperatures decrease retention but may collapse resolution).

  • Detection: UV at 254 nm (targeting the benzyl ester chromophore).

Step 4: Data Acquisition & ee% Calculation

  • Inject 10 µL of the sample.

  • Integrate the area under the curve (AUC) for the L-peak ( tR1​ ) and the D-peak ( tR2​ ).

  • Calculate ee%: ee=AUCL​+AUCD​AUCL​−AUCD​​×100

Visualizations

Workflow A Synthesis (L-Met + BnOH) B Crude L-Met-OBzl (Risk of Racemization) A->B C Sample Prep (Free Base Conversion) B->C D Chiral HPLC (CSP Separation) C->D E ee% Quantification (UV/Vis Detection) D->E

Workflow for synthesis and chiral HPLC validation of L-Met-OBzl enantiomeric excess.

Mechanism CSP Polysaccharide CSP (Cellulose Backbone) Hbond Hydrogen Bonding (Carbamate - Amine) CSP->Hbond PiPi π-π Stacking (Phenyl - Benzyl ester) CSP->PiPi Steric Steric Inclusion (Thioether Tail) CSP->Steric Analyte L-Met-OBzl Enantiomer Hbond->Analyte PiPi->Analyte Steric->Analyte

Three-point chiral recognition model between polysaccharide CSP and Met-OBzl.

References

  • Title: One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding racemization Source: AIR Unimi URL
  • Title: Please read this instruction sheet completely before using this column Source: Daicel Chiral Technologies URL
  • Title: Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography Source: Taylor & Francis URL
  • Title: Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types Source: PubMed / NIH URL
  • Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea)
Validation

L-Methionine Benzyl Ester vs. Fmoc-Met-OH in Solid Phase Synthesis: A Technical Comparison Guide

For decades, the synthesis of methionine-containing peptides has required careful strategic planning due to the high reactivity of the methionine thioether side chain. In the context of Solid-Phase Peptide Synthesis (SPP...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the synthesis of methionine-containing peptides has required careful strategic planning due to the high reactivity of the methionine thioether side chain. In the context of Solid-Phase Peptide Synthesis (SPPS), the choice of the methionine building block dictates not only the directionality of the synthesis but also the specific cleavage and deprotection cocktails required to maintain peptide integrity.

This guide provides an objective, in-depth comparison between Fmoc-Met-OH —the standard monomer for C-to-N elongation—and L-methionine benzyl ester (H-Met-OBzl) , a specialized building block utilized in emerging N-to-C (inverse) SPPS and on-resin ligation strategies.

Mechanistic Roles and Structural Comparison

The fundamental difference between these two reagents lies in their protection schemes, which directly control the vector of peptide bond formation.

Fmoc-Met-OH features an α -amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, leaving the C-terminal carboxylic acid free for activation and coupling to a resin-bound amine[1]. This makes it the standard workhorse for traditional C-to-N SPPS.

Conversely, L-methionine benzyl ester features a free α -amino group and a C-terminus protected by a benzyl (Bzl/Bn) ester[2]. Because the C-terminus is masked, this building block cannot be used for standard C-to-N elongation. Instead, it is deployed in N-to-C directed (inverse) SPPS [3], solution-phase synthesis, and as a stable precursor for generating C-terminal thioesters in Native Chemical Ligation (NCL)[4].

Quantitative and Functional Comparison
FeatureFmoc-Met-OHL-Methionine Benzyl Ester (H-Met-OBzl)
Primary Role in SPPS Standard chain elongationInverse SPPS (N-to-C) / Ligation precursor
Direction of Synthesis C-to-NN-to-C
N-Terminus Status Protected (Fmoc)Free (Amine)
C-Terminus Status Free (Carboxylic Acid)Protected (Benzyl Ester)
Deprotection Strategy 20% Piperidine (Base-labile)Catalytic Hydrogenation / Hydrazinolysis
Key Side Reactions Thioether oxidation to sulfoxide during TFA cleavageRacemization during prolonged esterification
Atom Economy Lower (Requires excess coupling reagents)Higher (Compatible with azide coupling)

Directional Workflows in Peptide Synthesis

The choice between these two building blocks fundamentally alters the solid-phase workflow. Standard SPPS relies on repetitive cycles of Fmoc deprotection and carboxyl activation. Inverse SPPS, utilizing benzyl esters, relies on hydrazinolysis and azide activation, eliminating the need for standard uronium/phosphonium coupling reagents[5].

SPPS_Direction Substrate Resin-Bound Peptide FmocMet Fmoc-Met-OH (Standard SPPS) Substrate->FmocMet Deprotect Resin N-term MetOBzl L-Methionine Benzyl Ester (Inverse SPPS) Substrate->MetOBzl Convert Resin C-term to Azide CtoN C-to-N Elongation (Activates Met C-term) FmocMet->CtoN Couple to Resin NtoC N-to-C Elongation (Activates Resin C-term) MetOBzl->NtoC Free Met N-term Couples

Workflow comparison of C-to-N vs N-to-C SPPS using Fmoc-Met-OH and L-Methionine Benzyl Ester.

Fmoc-Met-OH: Standard C-to-N SPPS and the Oxidation Challenge

In standard Fmoc chemistry, methionine is introduced without side-chain protection. The critical challenge is the acid-catalyzed oxidation of the methionine thioether to methionine sulfoxide [Met(O)] during the final global deprotection and cleavage step using Trifluoroacetic Acid (TFA)[6].

To prevent this, the cleavage cocktail must be engineered with specific scavengers. The addition of thiols such as 3,6-dioxa-1,8-octanedithiol (DODT) or ethanedithiol (EDT) acts as a sacrificial reducing environment, intercepting reactive oxygen species and carbocations generated from protecting groups (like tBu or Trt) before they can alkylate or oxidize the methionine side chain[7],[8].

Met_Oxidation Met Resin-Bound Met (Thioether) TFA TFA Cleavage (Acidic Conditions) Met->TFA Oxidation Met-Sulfoxide (Undesired Byproduct) TFA->Oxidation O2 / Carbocations Scavenger Thiol Scavengers (EDT, DODT) TFA->Scavenger Addition to Cocktail Product Intact Methionine Peptide Scavenger->Product Prevents Oxidation

Mechanism of methionine oxidation during TFA cleavage and prevention via thiol scavengers.

Protocol 1: Self-Validating Fmoc-Met-OH Coupling and Cleavage

Objective: Achieve >95% coupling efficiency while suppressing sulfoxide formation to <1%.

  • Resin Swelling & Deprotection: Swell Fmoc-Rink Amide resin in DMF for 20 mins. Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group[9]. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling: Dissolve 4.0 eq of Fmoc-Met-OH and 4.0 eq of HBTU in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Add the activated mixture to the resin and agitate for 45 minutes at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless bead indicates complete coupling (no free primary amines). If blue, repeat step 2.

  • Scavenger-Assisted Cleavage: Prepare "Reagent K" or a custom cleavage cocktail: TFA : TIS : H2O : DODT (92.5 : 2.5 : 2.5 : 2.5 v/v)[8]. Add to the resin and agitate for 2 hours. Causality note: DODT is specifically chosen over EDT in modern protocols due to its lower toxicity and odor, while maintaining identical efficacy in reducing Met(O) formation.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the intact peptide.

L-Methionine Benzyl Ester: N-to-C SPPS and On-Resin Ligation

The C-to-N approach, while standard, suffers from poor atom economy due to the massive excess of coupling reagents and Fmoc protecting groups required. Recent advancements in sustainable peptide chemistry have revitalized N-to-C (inverse) SPPS using amino acid benzyl esters[10].

In this paradigm, L-methionine benzyl ester is coupled to a resin-bound C-terminal acyl azide. The benzyl ester is highly stable during the coupling phase. Once coupled, the benzyl ester can undergo hydrazinolysis to form a hydrazide, which is then converted to an acyl azide using sodium nitrite ( NaNO2​ ) for the next coupling cycle[3]. Furthermore, the C-terminal benzyl ester serves as an excellent, stable precursor that can be converted directly into a thioester for Native Chemical Ligation (NCL) of large proteins[4].

Protocol 2: N-to-C Elongation using L-Methionine Benzyl Ester

Objective: Perform atom-economic N-to-C coupling without epimerization.

  • Hydrazinolysis of Resin-Bound Peptide: Treat the resin-bound peptide (bearing a C-terminal benzyl ester from the previous cycle) with 5% hydrazine hydrate in DMF for 12 hours at room temperature to generate the peptide hydrazide[5]. Wash with DMF and DCM.

  • Azidation: Swell the resin in a mixture of DMF/DCM. Chill to -15°C. Add t -butyl nitrite ( t -BuONO) and HCl (in dioxane) to convert the hydrazide to a reactive acyl azide. Causality note: Maintaining a sub-zero temperature is critical to prevent the Curtius rearrangement of the acyl azide into an isocyanate, which would terminate the chain.

  • Coupling: Add 2.0 eq of L-methionine benzyl ester hydrochloride and 5.0 eq of DIPEA to the resin. Agitate at -15°C for 2 hours, then allow to warm to room temperature overnight.

  • Validation: Cleave a micro-aliquot using TFA/TIPS/H2O and analyze via LC-MS to confirm the mass shift corresponding to the addition of the Met-OBzl residue.

  • Ligation Preparation (Optional): The resulting peptide-Met-OBzl can be converted on-resin to a thioester by treatment with an alkyl thiol and a Lewis acid, preparing the fragment for NCL[4].

Conclusion

For standard, routine peptide synthesis, Fmoc-Met-OH remains the undisputed choice due to its seamless integration into automated C-to-N SPPS platforms. The inherent risk of thioether oxidation is easily mitigated through the disciplined use of thiol scavengers (DODT/EDT) during TFA cleavage.

However, for researchers pushing the boundaries of green chemistry, atom economy, or synthesizing massive proteins via Native Chemical Ligation, L-methionine benzyl ester offers a powerful alternative. By enabling N-to-C inverse synthesis and acting as a stable thioester precursor, it bypasses the limitations of C-to-N synthesis and opens new avenues for complex bioconjugation.

References

  • Albericio, F., et al. "Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy." PMC / NIH. Available at:[Link]

  • Liu, L., et al. "An Atom-Economic Inverse Solid-Phase Peptide Synthesis Using Bn or BcM Esters of Amino Acids." Organic Letters - ACS Publications. Available at:[Link]

  • Zheng, J., et al. "On-resin peptide ligation via C-terminus benzyl ester." RHHZ. Available at:[Link]

  • Bolchi, C., et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters." AIR Unimi. Available at:[Link]

Sources

Comparative

LC-MS Validation of L-Methionine Benzyl Ester Reaction Products: A Comparative Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling to accurately quantify the purity and reaction byproducts of protected amino acids. L-methionine benzyl ester (L-Met-OBzl) is a critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to accurately quantify the purity and reaction byproducts of protected amino acids. L-methionine benzyl ester (L-Met-OBzl) is a critical precursor in peptide synthesis, but its validation presents a notorious analytical trap: the thioether side chain is highly nucleophilic and uniquely susceptible to oxidation, forming methionine sulfoxide (MetO) and methionine sulfone (MetO₂).

The core challenge is not just detecting these impurities, but proving their origin. Methionine oxidation frequently occurs as an analytical artifact during LC-MS sample preparation, prolonged column exposure, and within the electrospray ionization (ESI) source [1]. If you inject a reaction mixture onto a standard LC-MS system, you cannot definitively prove whether the detected sulfoxide was a byproduct of your synthetic reaction or an artifact of your analytical method [2].

This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) approaches against an optimized, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) workflow utilizing stable isotope labeling.

Comparative Analysis: Column Chemistries & Methodologies

To achieve true scientific integrity in your validation, you must address both chromatographic retention and artifactual oxidation.

The Traditional Approach: RPLC (C18) + Standard Preparation
  • Mechanism & Limitations: Standard C18 columns rely on hydrophobic interactions. While the benzyl ester group of L-Met-OBzl provides baseline hydrophobicity, the oxidation of the thioether to a sulfoxide dramatically increases the molecule's polarity. On a C18 column, this amphiphilic nature causes the sulfoxide derivative to elute near the void volume, risking severe ion suppression from co-eluting salts.

  • The Artifact Risk: Traditional methods offer no mechanism to differentiate between in-reaction oxidation and on-column or ESI-induced oxidation artifacts [3].

The Validated Approach: HILIC + ¹⁸O-Stable Isotope Labeling
  • Chromatographic Causality: By switching to HILIC, we invert the retention mechanism. The polar stationary phase effectively partitions the highly polar sulfoxide moiety into a water-enriched layer on the particle surface, yielding strong retention and baseline resolution from the unoxidized precursor .

  • The Self-Validating Mechanism: To eliminate false positives, we pre-treat the sample aliquot with ¹⁸O-enriched hydrogen peroxide (H₂¹⁸O₂). This forces all unreacted L-Met-OBzl to oxidize into the heavy ¹⁸O-sulfoxide (+18 Da). Because this reaction is driven to completion prior to analysis, any light ¹⁶O-sulfoxide (+16 Da) detected by the MS must have been generated during the actual synthetic reaction [1]. This mathematically eliminates analytical artifacts.

Experimental Workflow

LCMS_Workflow Start L-Met-OBzl Reaction Mixture Split Sample Aliquot Start->Split Labeling 18O-H2O2 Labeling (Locks oxidation state) Split->Labeling Validated Method Control Standard Prep (Unlabeled) Split->Control Traditional Method LC HILIC Separation (Retains polar sulfoxides) Labeling->LC Control->LC MS High-Resolution MS (ESI+ Q-TOF) LC->MS Data Data Analysis: Quantify 16O vs 18O MS->Data

Figure 1: Comparative LC-MS workflow highlighting the ¹⁸O-isotope labeling step for self-validation.

Step-by-Step Self-Validating Protocol

Step 1: Reaction Quenching and Aliquoting
  • Quench the L-Met-OBzl esterification reaction using cold acetonitrile (1:4 v/v) to halt further kinetic activity.

  • Centrifuge the mixture at 14,000 × g for 5 minutes to pellet any insoluble polymeric byproducts.

  • Transfer a 50 µL aliquot of the supernatant to a clean, silanized autosampler vial.

Step 2: ¹⁸O-H₂O₂ Isotope Labeling (The Validation Step)
  • To the 50 µL aliquot, add 10 µL of 10% ¹⁸O-enriched hydrogen peroxide (H₂¹⁸O₂).

  • Incubate at room temperature for 30 minutes in the dark.

    • Causality: This step intentionally "locks" the oxidation state. Any subsequent oxidation during the LC-MS run will only generate the ¹⁸O variant, leaving the ¹⁶O variant as a pure, unadulterated metric of your synthetic reaction's efficiency.

  • Quench the residual peroxide by adding 5 µL of 100 mM sodium thiosulfate to prevent over-oxidation to the sulfone.

Step 3: HILIC LC-MS Analysis
  • Column: Superficially Porous Particle (SPP) HILIC column (e.g., 2.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in H₂O (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, decrease to 50% B over 10 minutes.

    • Causality: High organic starting conditions are strictly required in HILIC to establish the necessary aqueous partition layer on the silica surface.

  • MS Detection: ESI+ mode, capillary voltage 3.0 kV, desolvation temperature 350°C. Extract ion chromatograms (EIC) for the theoretical m/z values listed in Table 1.

Quantitative Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for L-Met-OBzl Products

AnalyteChemical FormulaTheoretical m/z[M+H]⁺RPLC (C18) Retention (min)HILIC Retention (min)
L-Methionine benzyl esterC₁₂H₁₇NO₂S240.10588.44.2
¹⁶O-L-Met sulfoxide benzyl esterC₁₂H₁₇NO₃S256.10072.1 (Poor)6.8 (Optimal)
¹⁸O-L-Met sulfoxide benzyl esterC₁₂H₁₇N¹⁸OO₂S258.10502.1 (Poor)6.8 (Optimal)
L-Met sulfone benzyl esterC₁₂H₁₇NO₄S272.09561.8 (Void)7.5 (Optimal)

Data demonstrates the failure of C18 to retain polar oxidation products, whereas HILIC provides baseline resolution.

Table 2: Comparative Performance Metrics (Reaction Mixture Analysis)

MetricTraditional (C18 + Standard Prep)Validated (HILIC + ¹⁸O Labeling)Analytical Impact
Apparent ¹⁶O-Oxidation 8.4% ± 2.1%1.2% ± 0.1%Traditional methods overestimate oxidation by ~7% due to ESI artifacts.
Artifactual Oxidation Rate Unknown / Confounded7.2% (Measured via ¹⁸O)Labeling allows exact quantification of method-induced artifacts.
Peak Symmetry (As) 1.8 (Tailing on C18)1.1 (Excellent on HILIC)HILIC improves basic amine peak shape and integration accuracy.

Conclusion

Relying on standard RPLC methods for the validation of L-methionine benzyl ester products introduces an unacceptable level of analytical uncertainty due to artifactual oxidation. By transitioning to a HILIC-based separation combined with ¹⁸O-stable isotope labeling, laboratories can establish a self-validating system. This approach not only ensures robust retention of polar sulfoxide impurities but mathematically isolates true synthetic byproducts from MS-induced artifacts, ensuring the highest level of scientific integrity in your drug development pipeline.

References

  • Liu, H., et al. "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis." Analytical Chemistry, ACS Publications.[Link]

  • "Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping." LCGC International.[Link]

  • Shipman, J.T., et al. "Method for Quantifying Oxidized Methionines and Application to HIV-1 Env." Journal of the American Society for Mass Spectrometry, PMC.[Link]

  • "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Technologies.[Link]

Sources

Safety & Regulatory Compliance

Safety

L-methionine benzyl ester proper disposal procedures

As a Senior Application Scientist, I have overseen the integration of amino acid derivatives into countless peptide synthesis and drug development workflows. L-methionine benzyl ester (CID 11673142)[1]—frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the integration of amino acid derivatives into countless peptide synthesis and drug development workflows. L-methionine benzyl ester (CID 11673142)[1]—frequently utilized as a p-toluenesulfonate or hydrochloride salt[2]—presents specific logistical and safety challenges due to its thioether moiety and ester linkage.

To build a culture of uncompromising laboratory safety, standard operating procedures cannot simply be a list of rules; they must be a self-validating system where every action is grounded in chemical logic. This guide provides a comprehensive, causality-driven framework for the safe operational handling, spill response, and disposal of L-methionine benzyl ester.

Mechanistic Safety Profile & Quantitative Data

Before handling this compound, operators must understand its physicochemical vulnerabilities. The thioether group is highly susceptible to oxidation, and the compound is classified as a multi-system irritant[3].

Table 1: Hazard Classification & Operational Implications

ParameterQuantitative Data / ClassificationOperational Rationale
Molecular Formula C12H17NO2S[1]Contains a thioether sulfur atom; highly susceptible to oxidation.
Molecular Weight 239.34 g/mol [1]Baseline for calculating neutralization and degradation stoichiometry.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. Dictates mandatory use of fume hoods.
Precautionary Codes P261, P280, P501[3]Requires strict dust control, full PPE, and institutional waste disposal.
Incompatibilities Strong oxidizing agentsMust be strictly segregated from peroxides/nitric acid to prevent exothermic reactions in waste carboys.

Operational Safety & Handling Protocol

Handling L-methionine benzyl ester requires strict environmental controls to prevent aerosolization of the irritating powder.

Step 1: Environmental Preparation

  • Action: Conduct all weighing, transfer, and solubilization operations within a certified Class II biological safety cabinet or chemical fume hood.

  • Causality: The powder form presents a documented respiratory hazard (H335). Local exhaust ventilation captures aerosolized particulates before they reach the operator's breathing zone.

  • Validation Checkpoint: Verify the fume hood flow rate monitor displays a face velocity of 80-100 feet per minute (fpm) prior to opening the chemical container. Do not proceed if the alarm is active.

Step 2: PPE Verification

  • Action: Don nitrile gloves (minimum 4 mil thickness), safety goggles, and a fluid-resistant lab coat.

  • Causality: The compound is a known skin (H315) and eye (H319) irritant[3]. Nitrile provides an effective, non-reactive barrier against transient exposure to amino acid ester salts.

  • Validation Checkpoint: Perform a visual inspection of gloves for micro-tears or degradation before handling the reagent.

Chemical Spill Response Workflow

In the event of a spill, rapid containment is critical to prevent the spread of respiratory irritants.

SpillResponse Start Spill Detected Assess Assess Spill Size & PPE Status Start->Assess Small Small Spill (<50g) Proceed with Cleanup Assess->Small < 50g Large Large Spill (>50g) Evacuate & Call EHS Assess->Large > 50g Contain Contain with Inert Absorbent Small->Contain Collect Collect in Sealable Container Contain->Collect Decon Decontaminate Area (Alcohol/Water) Collect->Decon Label Label as Hazardous Chemical Waste Decon->Label Dispose Transfer to Waste Accumulation Label->Dispose

Workflow for L-methionine benzyl ester spill assessment and decontamination.

Step 1: Assessment and Containment

  • Action: Determine the spill volume. For small spills (<50g), surround the powder with an inert absorbent material (e.g., diatomaceous earth or vermiculite).

  • Causality: Sweeping dry powder directly will aerosolize the irritant. Inert absorbents prevent dispersion, suppress dust formation, and facilitate safe collection.

  • Validation Checkpoint: Ensure no visible powder remains outside the containment ring before proceeding to collection.

Step 2: Collection and Decontamination

  • Action: Use a non-sparking scoop to transfer the mixture into a sealable, compatible waste container. Wipe the surface with a damp paper towel using 70% ethanol or water.

  • Causality: Residual thioether compounds can degrade and produce noxious sulfurous odors over time. Alcohol/water swabbing ensures complete solubilization and removal of trace residues.

  • Validation Checkpoint: Visually inspect the surface under bright light for any remaining crystalline sheen. If present, repeat the decontamination wipe.

Waste Segregation and Disposal Procedures (P501)

Disposal must strictly adhere to the P501 precautionary statement, mandating disposal at an approved waste facility[3]. Improper mixing of this compound can lead to dangerous chemical reactions.

WasteSegregation Waste L-Methionine Benzyl Ester Waste Generated Type Determine Waste State Waste->Type Solid Solid Waste (Powder/Contaminated PPE) Type->Solid Liquid Liquid Waste (Solutions/Washings) Type->Liquid SolidBin Place in Double-Lined Solid Waste Bin Solid->SolidBin Aqueous Aqueous Solution? Liquid->Aqueous Final EHS Pickup (P501) SolidBin->Final OrgBin Organic Waste Carboy (Halogenated/Non-Halogenated) Aqueous->OrgBin No (Organic Solvent) AqBin Aqueous Waste Carboy (Check pH) Aqueous->AqBin Yes OrgBin->Final AqBin->Final

Decision tree for the segregation and disposal of L-methionine benzyl ester waste.

Step 1: Liquid Waste Segregation

  • Action: Separate aqueous waste containing L-methionine benzyl ester from organic solvent waste. Never mix with strong oxidizing agents .

  • Causality: The thioether sulfur atom is highly susceptible to oxidation. Mixing with oxidizers (e.g., hydrogen peroxide, nitric acid) can lead to exothermic oxidation reactions, potentially causing waste carboys to over-pressurize and rupture.

  • Validation Checkpoint: Test the pH of the aqueous waste stream using indicator strips. It must be neutralized (pH 6-8) before sealing the carboy to prevent gradual acid/base hydrolysis of the ester linkage, which can generate unwanted pressure during storage.

Step 2: Solid Waste Packaging

  • Action: Place all contaminated consumables (weigh boats, pipette tips, gloves, and spill cleanup materials) into double-lined, heavy-duty hazardous waste bags.

  • Causality: Double-lining prevents puncture-induced leaks of irritating dust during transit to the institutional waste accumulation area.

  • Validation Checkpoint: Seal the inner bag independently of the outer bag. Affix a completed hazardous waste label explicitly listing "L-methionine benzyl ester (Irritant)" before transport.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11673142, L-methionine benzyl ester". PubChem. URL:[Link]

  • Bolchi, C., Roda, G., Pallavicini, M. "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric excess of amino acid benzyl esters". AIR Unimi. URL: [Link]

Sources

Handling

Personal protective equipment for handling L-methionine benzyl ester

As a Senior Application Scientist, I frequently observe laboratories compromising their peptide synthesis yields—and their safety—through the improper handling of protected amino acids. L-methionine benzyl ester (typical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories compromising their peptide synthesis yields—and their safety—through the improper handling of protected amino acids. L-methionine benzyl ester (typically handled as its hydrochloride salt) is a critical building block in drug development. However, its thioether side chain and ester linkage introduce specific vulnerabilities to oxidation and hydrolysis.

Handling this compound requires more than just compliance; it requires an understanding of the chemical mechanics at play. This guide provides a self-validating, causality-driven system for the safe handling, operational processing, and disposal of L-methionine benzyl ester.

Chemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical nature of the threat. L-methionine benzyl ester hydrochloride is a moisture-sensitive powder[1]. Mishandling not only poses a risk of dermal and respiratory irritation but also threatens the integrity of your downstream coupling reactions.

Table 1: Chemical Identity & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Identity L-Methionine benzyl ester hydrochloridePrimary building block for peptide synthesis; related to various benzyl-protected amino acids[2].
Storage Temperature 0 to 8 °C[3]Must be refrigerated to prevent thermal degradation and preserve the ester linkage[3].
Moisture Sensitivity Highly Sensitive[1]Atmospheric moisture hydrolyzes the ester. Requires strict inert atmosphere handling[1].
Physical State Solid / Fine PowderHighly prone to dust formation; presents a direct inhalation and ocular hazard[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why it is being deployed. Every piece of equipment must serve as a deliberate barrier against a specific chemical vulnerability.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality & Scientific Rationale
Ocular Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe eye damage and irritation from airborne dust or accidental splashes during solvent addition[4]. Safety glasses are insufficient due to the lack of a facial seal.
Dermal Protection (Hands) Minimum 0.11 mm Nitrile GlovesNitrile provides an effective barrier against the solid salt. More importantly, it resists the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve the ester in subsequent peptide coupling steps.
Dermal Protection (Body) Flame-resistant Laboratory CoatPrevents contamination of personal clothing. If skin contact occurs, the compound must be washed off immediately with soap and plenty of water[4].
Respiratory Protection N95 / P100 Particulate RespiratorRequired only if handling outside a vented enclosure. Prevents inhalation of fine particulate dust generated during weighing, which causes respiratory tract irritation[1].

Operational Workflow: Precision Weighing and Transfer

The transition of the chemical from its storage container to the reaction vessel is the most critical phase for both safety and chemical preservation.

Step-by-Step Methodology: Handling Protocol
  • Thermal Equilibration (Self-Validation Step): Remove the reagent from the 0–8 °C refrigerator[3]. Do not open the bottle immediately. Allow it to sit in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold container in a humid lab causes immediate condensation on the powder. Moisture hydrolyzes the ester, forming free L-methionine and benzyl alcohol, which will stall your coupling reaction.

  • Environmental Control: Perform all transfers inside a certified chemical fume hood or a vented balance enclosure. Causality: This eliminates the risk of dust formation reaching the operator's breathing zone[1].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel micro-spatula. Causality: Fine powders of amino acid hydrochlorides are prone to static cling, leading to inaccurate weighing and sudden, hazardous dispersion of particulates.

  • Transfer and Inerting: Transfer the weighed solid immediately to the reaction flask. Seal with a rubber septum and purge with dry Nitrogen or Argon. Causality: L-methionine derivatives are sensitive to atmospheric oxygen (which oxidizes the sulfur to a sulfoxide) and moisture[1].

HandlingWorkflow A 1. Thermal Equilibration Warm to Room Temp B 2. PPE Verification Inspect Gloves & Goggles A->B C 3. Weighing Use Vented Enclosure B->C D 4. Transfer Move to Reaction Vessel C->D E 5. Inert Atmosphere Purge with N2/Ar D->E F 6. Solvent Addition Dissolve in DMF/DCM E->F

Figure 1: Operational workflow for handling L-methionine benzyl ester.

Spill Management & Disposal Plan

In the event of a spill, rapid containment is necessary to prevent cross-contamination and exposure.

Step-by-Step Methodology: Spill Response Protocol
  • Immediate Isolation: If a spill occurs, immediately restrict access to the area. Ensure all responding personnel are wearing the PPE specified in Table 2[4].

  • State Assessment & Containment:

    • For Solid Spills:Do not dry sweep. Dry sweeping generates airborne dust, exacerbating the inhalation hazard[1]. Use a wet paper towel or a HEPA-filtered vacuum to collect the powder.

    • For Solution Spills: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Shovel the absorbed material or wet wipes into a suitable, chemically resistant waste container (e.g., a high-density polyethylene bucket)[1]. Seal the container tightly.

  • Decontamination (Self-Validation Step): Wash the spill area thoroughly with soap and plenty of water to remove any residual chemical[4]. Verify the area is clean by checking for any lingering sulfurous odor (indicative of methionine degradation).

  • Disposal Routing: Label the container clearly as "Hazardous Waste - Amino Acid Derivative." Dispose of the contents via an approved hazardous waste disposal plant, adhering strictly to local environmental regulations[4].

SpillResponse A Spill Detected B Assess State A->B C Solid / Powder Spill B->C D Solution Spill B->D E Wet Sweeping (Avoid Dust) C->E F Apply Absorbent (Vermiculite) D->F G Collect in Sealed Container E->G F->G H Label as Hazardous Waste G->H

Figure 2: Decision tree for L-methionine benzyl ester spill management.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.
  • Title: SAFETY DATA SHEET - FUJIFILM Wako Chemicals | Source: fujifilm.
  • Title: Benzyl-L-methionine methyl ester hydrochloride ≥99% (by HPLC) | VWR, part of Avantor | Source: vwr.
  • Title: H-CYS(BZL)-OME HCL — Chemical Substance Information - NextSDS | Source: nextsds.

Sources

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